Product packaging for 2-Iodo-N-methylbenzamide(Cat. No.:CAS No. 58084-22-3)

2-Iodo-N-methylbenzamide

Cat. No.: B3060623
CAS No.: 58084-22-3
M. Wt: 261.06 g/mol
InChI Key: XVZYFJIGUQHFSR-UHFFFAOYSA-N
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Description

2-Iodo-N-methylbenzamide (CAS 58084-22-3) is a valuable chemical intermediate in organic and medicinal chemistry research. This ortho-substituted benzamide derivative is characterized by its molecular formula C8H8INO and a molecular weight of 261.06 g/mol . Its structure, featuring an iodine atom adjacent to an N-methylamide group, makes it a versatile building block, particularly in the synthesis of more complex active pharmaceutical ingredients (APIs) . For instance, it serves as a key precursor in the improved synthetic pathways for targeted therapies such as axitinib, an anti-cancer drug . The compound's reactivity is defined by the interplay between the halogen and amide functional groups. The iodine atom is amenable to various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds, while the amide group can participate in hydrogen bonding, influencing the compound's crystal packing and physical properties . Researchers utilize this compound to develop novel molecules with potential pharmacological activities, including anti-tumor, antibacterial, and anti-inflammatory properties . This product is intended for research and development applications in a laboratory setting. It is strictly for professional use and is not classified as a drug or consumer product. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8INO B3060623 2-Iodo-N-methylbenzamide CAS No. 58084-22-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZYFJIGUQHFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346864
Record name 2-Iodo-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58084-22-3
Record name 2-Iodo-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core chemical properties, synthesis, and applications of 2-Iodo-N-methylbenzamide.

Introduction: Strategic Importance in Synthesis

This compound is a halogenated aromatic amide that has garnered significant attention as a versatile intermediate in organic synthesis. Its structure, featuring an ortho-iodine atom on the benzene ring and an N-methylamide group, provides two key points of reactivity. The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, making it a valuable building block in the construction of complex molecular architectures. This strategic importance is most notable in the field of medicinal chemistry, where it serves as a key precursor for pharmacologically active molecules.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. These properties dictate choices regarding solvents, reaction temperatures, and purification methods. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 58084-22-3[1][2][3][4]
Molecular Formula C₈H₈INO[1][3][4]
Molecular Weight 261.06 g/mol [1][2][3][4]
Appearance Solid (form may vary)[5]
Melting Point 125 - 128 °C (257 - 262 °F)[6]
Topological Polar Surface Area (TPSA) 29.1 Ų[1][4]
logP (Octanol/Water Partition Coeff.) 1.6508[4]

Synthesis and Purification

The reliable synthesis of this compound is crucial for its application in further synthetic steps. A common and effective method involves the amidation of 2-iodobenzoic acid.

Conceptual Synthesis Workflow

The transformation from a carboxylic acid to a primary or secondary amide is a fundamental process in organic chemistry. The chosen methodology must activate the carboxylic acid for nucleophilic attack by the amine, in this case, methylamine.

G cluster_start Starting Materials cluster_reagents Activation & Coupling cluster_product Product Formation 2_iodobenzoic_acid 2-Iodobenzoic Acid acyl_chloride Intermediate: 2-Iodobenzoyl chloride 2_iodobenzoic_acid->acyl_chloride  + Thionyl Chloride (SOCl₂) or other activating agent methylamine Methylamine (or salt) activating_agent Activating Agent (e.g., SOCl₂, EDCI) base Base (e.g., Et₃N, DIPEA) final_product This compound acyl_chloride->final_product  + Methylamine + Base

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol: Amidation of 2-Iodobenzoic Acid

This protocol describes a robust method for synthesizing this compound via an acyl chloride intermediate.

Materials:

  • 2-Iodobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Methylamine solution (e.g., 40% in H₂O or 2M in THF)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Activation (Acyl Chloride Formation):

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-iodobenzoic acid (1.0 eq).

    • Add an excess of thionyl chloride (SOCl₂, ~5.0 eq), which also serves as the solvent.

    • Causality Insight: Using SOCl₂ in excess ensures the complete conversion of the carboxylic acid to the more reactive acyl chloride. The byproducts, SO₂ and HCl, are gaseous and are easily removed, driving the reaction to completion.

    • Heat the mixture to reflux (approx. 80°C) for 2-3 hours. Monitor the reaction by TLC or by observing the cessation of gas evolution.

    • After completion, remove the excess thionyl chloride under reduced pressure (rotary evaporation). This step should be performed in a well-ventilated fume hood.

  • Amidation:

    • Dissolve the crude 2-iodobenzoyl chloride residue in anhydrous dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath. Causality Insight: This cooling is critical to control the exothermicity of the reaction between the highly reactive acyl chloride and the amine, preventing side reactions.

    • In a separate flask, prepare a solution of methylamine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in DCM.

    • Add the methylamine/base solution dropwise to the stirring acyl chloride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours or until TLC analysis indicates the consumption of the acyl chloride.

  • Work-up and Purification:

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Causality Insight: The acid wash removes excess amine and base, while the bicarbonate wash removes any unreacted acidic starting material.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography (using a hexanes/ethyl acetate gradient) or recrystallization to yield pure this compound.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. The data presented here are representative of what is expected for a successfully synthesized and purified sample.

TechniqueExpected Peaks / Signals
¹H NMR Aromatic protons (multiplets, ~7.0-7.9 ppm), N-H proton (broad singlet, may be exchangeable), and N-methyl protons (singlet or doublet if coupled to N-H, ~2.9 ppm).
¹³C NMR Carbonyl carbon (~168 ppm), aromatic carbons (including the carbon bearing the iodine at a characteristic upfield shift, ~95 ppm, and others in the ~128-140 ppm range), and the N-methyl carbon (~26 ppm).[1]
IR Spectroscopy N-H stretch (~3300 cm⁻¹), C=O (amide I band) stretch (~1640 cm⁻¹), and N-H bend (amide II band) (~1540 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 261.[1][7]

Chemical Reactivity and Synthetic Utility

The primary utility of this compound in drug development stems from the reactivity of its carbon-iodine bond. This bond is an excellent handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for constructing the complex scaffolds of modern pharmaceuticals.

Key Applications in Cross-Coupling Reactions:
  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, ideal for introducing new aryl or alkyl groups.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

This versatility allows chemists to strategically build out molecular complexity from a common, readily available starting material.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions start This compound suzuki Suzuki (+ R-B(OH)₂) start->suzuki heck Heck (+ Alkene) start->heck sonogashira Sonogashira (+ Alkyne) start->sonogashira buchwald Buchwald-Hartwig (+ R₂NH) start->buchwald product_suzuki Biaryl Amide suzuki->product_suzuki product_heck Stilbene Derivative heck->product_heck product_sonogashira Alkynylbenzamide sonogashira->product_sonogashira product_buchwald N-Aryl Benzamide buchwald->product_buchwald

Caption: Synthetic utility of this compound.

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

  • Hazards: this compound is harmful if swallowed and is suspected of causing genetic defects.[6] It may also cause skin and eye irritation.[8][9]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this compound.[6][9]

  • Handling: Use in a well-ventilated area or a fume hood.[8] Avoid generating dust.[8] Wash hands thoroughly after handling.[6]

  • Storage: Store in a cool, dry place, protected from light, and in a tightly sealed container.[4] Store locked up.[6]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[6]

Conclusion

This compound is a synthetically valuable building block, primarily due to the strategic placement of the iodo group, which facilitates a wide range of palladium-catalyzed cross-coupling reactions. Its well-defined physicochemical properties and established synthetic routes make it a reliable and crucial intermediate for researchers in medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and handling is key to leveraging its full potential in the development of novel and complex molecules.

References

An In-Depth Technical Guide to 2-Iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Synthetic Intermediate

In the landscape of modern medicinal chemistry and organic synthesis, the strategic importance of versatile building blocks cannot be overstated. 2-Iodo-N-methylbenzamide (CAS No. 58084-22-3), a seemingly unassuming halogenated aromatic amide, represents a pivotal intermediate for the construction of complex molecular architectures. The presence of an ortho-iodo group on the benzamide scaffold provides a reactive handle for a multitude of powerful cross-coupling reactions, while the N-methylamide moiety influences solubility and conformational properties. This guide offers an in-depth exploration of its synthesis, characterization, and critical applications, providing researchers with the technical insights required to leverage this compound's full potential in drug discovery and materials science.

Section 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research. The key characteristics of this compound are summarized below, providing a foundational dataset for experimental design.

PropertyValueReference(s)
CAS Number 58084-22-3[1]
Molecular Formula C₈H₈INO[1]
Molecular Weight 261.06 g/mol [1]
IUPAC Name This compound[1]
Synonyms Benzamide, 2-iodo-N-methyl-[1]
Calculated LogP 1.65[2]
Topological Polar Surface Area (TPSA) 29.1 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 1[2]
Rotatable Bonds 1[2]

Section 2: Synthesis and Characterization

The reliable synthesis and rigorous characterization of this compound are paramount for its use in subsequent applications. The most direct and common synthetic route proceeds via the amidation of 2-iodobenzoyl chloride with methylamine.

Synthetic Workflow

The synthesis is a two-step process starting from the commercially available 2-iodobenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The second step is the nucleophilic acyl substitution, where the generated 2-iodobenzoyl chloride is reacted with methylamine to form the desired amide product.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 2-Iodobenzoic Acid C 2-Iodobenzoyl Chloride A->C Reflux, cat. DMF B Thionyl Chloride (SOCl₂) D Methylamine (CH₃NH₂) E This compound C->E DCM, 0°C to RT F Base (e.g., Triethylamine)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established chemical principles for amide synthesis from acyl chlorides.[3][4]

Materials:

  • 2-Iodobenzoyl chloride (1.0 equiv.)

  • Methylamine (solution in THF or water, or as hydrochloride salt) (1.5 equiv.)

  • Triethylamine (or another suitable base if using methylamine hydrochloride) (2.0 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add methylamine solution or a suspension of methylamine hydrochloride and triethylamine in anhydrous DCM.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve 2-iodobenzoyl chloride (1.0 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred methylamine mixture over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield pure this compound.

Spectroscopic Validation

Confirmation of the structure and purity of the synthesized this compound is achieved through standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic doublet for the N-methyl protons (around 2.9-3.1 ppm), a multiplet for the N-H proton (which may be broad), and a set of multiplets in the aromatic region (approx. 7.0-7.9 ppm) corresponding to the four protons on the disubstituted benzene ring.

  • ¹³C NMR: The carbon NMR will display signals for the methyl carbon, the amide carbonyl carbon (typically downfield), and the six aromatic carbons (two of which are quaternary).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong C=O (amide I) stretching band around 1640-1660 cm⁻¹ and an N-H stretching band around 3300-3350 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the calculated molecular weight (261.06 g/mol ).

Section 3: Applications in Advanced Synthesis

The true value of this compound lies in its utility as a versatile precursor, particularly in the field of transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than corresponding C-Br or C-Cl bonds, making it highly reactive in the oxidative addition step of catalytic cycles, which is often rate-limiting.[5]

Palladium- and Copper-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of named reactions that are foundational to modern drug discovery.[6] These reactions allow for the modular construction of complex molecules by forming new carbon-carbon and carbon-heteroatom bonds at the ortho-position of the benzamide.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of biaryl compounds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, leading to aryl alkynes.[7]

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating more complex aniline derivatives.

  • Heck Coupling: Reaction with alkenes to form C-C bonds.

  • Copper-Catalyzed Ullmann-type Reactions: Used for C-N, C-O, and C-S bond formation.

G cluster_0 Cross-Coupling Partners cluster_1 Resulting Scaffolds A This compound E Biaryl Amides A->E Suzuki [Pd Catalyst] F Alkynylbenzamides A->F Sonogashira [Pd/Cu Cat.] G Di-aryl Amines A->G Buchwald-Hartwig [Pd Catalyst] B R-B(OH)₂ (Boronic Acid) C R-C≡CH (Alkyne) D R₂NH (Amine)

Caption: Key cross-coupling reactions utilizing this compound.

Precursor for Heterocycle Synthesis

The reactivity of this compound makes it a key starting material for constructing heterocyclic systems. For instance, it has been used in palladium-catalyzed reactions followed by intramolecular cyclization to synthesize functionalized isoindolin-1-ones.[4][7] This strategy is highly valuable for generating scaffolds of pharmaceutical interest.

Role in Photochemical and Radical Reactions

Recent studies have demonstrated the utility of this compound in photo-induced reactions. It can serve as a precursor to aryl radicals under visible light irradiation, which can then participate in multicomponent reactions to form complex products like unsymmetrical 1,2-diamines. It has also been employed in studies of intramolecular radical aromatic substitution.

Section 4: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to proper handling protocols is essential when working with this compound and its precursors.

4.1. Hazard Identification

  • Precursors: 2-Iodobenzoic acid can cause skin and serious eye irritation. Thionyl chloride and 2-iodobenzoyl chloride are highly corrosive and react violently with water.

  • Product: this compound may cause skin, eye, and respiratory irritation. Detailed toxicological properties have not been fully investigated.

4.2. Recommended Handling Procedures

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: All manipulations, especially those involving thionyl chloride and 2-iodobenzoyl chloride, must be performed in a certified chemical fume hood.

  • Inert Atmosphere: For moisture-sensitive reactions, such as the conversion to the acyl chloride and many cross-coupling reactions, use standard Schlenk line or glovebox techniques.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

4.3. Storage

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Protect from light.

Conclusion

This compound, CAS 58084-22-3, is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry and materials science. Its high reactivity in crucial C-C and C-heteroatom bond-forming reactions provides a reliable and versatile platform for the synthesis of novel compounds. This guide has provided a comprehensive overview of its properties, a robust protocol for its synthesis, and an exploration of its diverse applications. By understanding and applying these principles, researchers can effectively integrate this valuable building block into their synthetic strategies to accelerate the discovery and development of next-generation molecules.

References

An In-depth Technical Guide to 2-Iodo-N-methylbenzamide: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-N-methylbenzamide is a halogenated aromatic amide that serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique structural features, characterized by an ortho-iodinated phenyl ring coupled to an N-methylated amide group, make it a valuable precursor for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, spectroscopic characterization, and applications of this compound, with a particular focus on its emerging role in the development of targeted therapeutics.

Molecular Structure and Physicochemical Properties

This compound possesses a well-defined molecular structure that dictates its chemical reactivity and physical characteristics.

Molecular Formula: C₈H₈INO[1][2]

Molecular Weight: 261.06 g/mol [1][2]

IUPAC Name: this compound[1]

CAS Number: 58084-22-3[1][2]

The molecule consists of a benzene ring substituted with an iodine atom at the ortho position relative to the N-methylbenzamide functional group. The presence of the bulky iodine atom influences the conformation of the amide side chain, leading to specific steric and electronic properties. The amide group itself can participate in hydrogen bonding, both as a donor (N-H) and an acceptor (C=O), which plays a crucial role in its interaction with biological targets.

A summary of its key computed physicochemical properties is presented in the table below:

PropertyValueSource
Molecular Weight261.06 g/mol PubChem[1]
XLogP31.2PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count1PubChem[2]
Topological Polar Surface Area29.1 ŲPubChem[1]

The crystal structures of closely related compounds, 2-iodobenzamide and 2-iodo-N-phenylbenzamide, reveal that the aromatic ring is inclined with respect to the plane of the amide group.[3] In these structures, intermolecular interactions such as N—H⋯O hydrogen bonds and C—I⋯π(ring) interactions are significant in stabilizing the crystal packing.[3] It is plausible that similar intermolecular forces govern the solid-state structure of this compound.

2D representation of this compound.

Synthesis of this compound

This compound can be synthesized from commercially available starting materials. A common and effective method involves the amidation of 2-iodobenzoic acid or its activated derivatives.

Experimental Protocol: Synthesis via Acyl Chloride

This two-step protocol involves the initial conversion of 2-iodobenzoic acid to its more reactive acyl chloride, followed by reaction with methylamine.

Step 1: Synthesis of 2-Iodobenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-iodobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) in excess.

  • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-iodobenzoyl chloride is a liquid and can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a separate flask, dissolve methylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the crude 2-iodobenzoyl chloride (1.0 eq) dropwise to the stirred methylamine solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine, and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a solid.

Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the N-methyl protons, and the amide proton. Based on the analysis of a closely related compound, 2-amino-5-iodo-N-methylbenzamide, the following assignments can be predicted:

  • Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 7.0-8.0 ppm. The ortho-iodine atom will influence the chemical shifts of the adjacent protons.

  • Amide Proton (N-H): A broad singlet or a doublet (if coupled to the N-methyl protons) typically downfield, around δ 8.2-8.3 ppm.[4]

  • N-Methyl Protons (N-CH₃): A singlet or a doublet (if coupled to the amide proton) in the upfield region, around δ 2.7 ppm.[4]

It is important to note that hindered rotation around the amide C-N bond can sometimes lead to the observation of rotamers at room temperature, which would result in a doubling of the N-methyl and other signals.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Key expected signals include:

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 168-170 ppm.

  • Aromatic Carbons (Ar-C): Multiple signals in the range of δ 120-140 ppm. The carbon atom attached to the iodine (C-I) will show a characteristic upfield shift due to the heavy atom effect.

  • N-Methyl Carbon (N-CH₃): A signal in the upfield region, around δ 26 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule. For this compound, the following characteristic absorption bands are expected:

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, broadN-H stretching vibration
~1640Strong, sharpC=O (Amide I band) stretching vibration[3]
~1540MediumN-H bending (Amide II band) vibration[3]
~750StrongC-H out-of-plane bending for ortho-disubstituted benzene ring[3]

Applications in Drug Discovery and Development

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound, as a readily functionalizable derivative, serves as a valuable starting material for the synthesis of novel therapeutic agents.

Precursor for PARP Inhibitors

A significant application of the 2-iodobenzamide scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[5][6] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating certain types of cancers, particularly those with deficiencies in other DNA repair pathways, such as BRCA1/2 mutations.[7]

The iodine atom in this compound can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a variety of substituents. This allows for the systematic exploration of the chemical space around the benzamide core to optimize binding to the PARP active site and improve pharmacological properties. The N-methylbenzamide moiety itself can engage in key hydrogen bonding interactions within the nicotinamide binding pocket of PARP enzymes.

Anti-inflammatory Properties

Preliminary studies have suggested that this compound exhibits anti-inflammatory properties by inhibiting prostaglandin synthesis. It has also been used as a model system for studying inflammatory diseases due to its high nucleophilic attack rate and its ability to react with palladium complexes in stereoselective reactions.[1]

Safety and Handling

  • Hazards: May be harmful if swallowed.[8] May cause skin and eye irritation.[9]

  • Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8] Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[10]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly closed.[10]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[8] If swallowed, seek medical attention.[8]

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its well-defined molecular structure and predictable reactivity make it an excellent starting material for the construction of complex molecules, including potent enzyme inhibitors for targeted cancer therapy. A thorough understanding of its synthesis, spectroscopic properties, and safe handling is essential for researchers and scientists seeking to leverage its potential in their drug discovery and development endeavors.

References

Technical Guide: Strategic Synthesis of 2-Iodo-N-methylbenzamide from 2-Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth examination of the synthetic conversion of 2-iodobenzoic acid to 2-Iodo-N-methylbenzamide, a valuable intermediate in medicinal chemistry and materials science. We dissect two primary, field-proven methodologies: the activation of the carboxylic acid via an acyl chloride intermediate and the direct amide coupling facilitated by carbodiimide reagents. The narrative emphasizes the mechanistic rationale behind each approach, offering researchers and development professionals the critical insights needed for procedural optimization and troubleshooting. Detailed experimental protocols, purification strategies, and characterization benchmarks are provided to ensure reproducible and high-fidelity synthesis.

Introduction and Strategic Overview

The synthesis of amide bonds is one of the most fundamental and frequently performed transformations in organic chemistry, particularly within drug development.[1][2] The target molecule, this compound, incorporates a sterically demanding ortho-substituted aromatic ring, presenting unique challenges and considerations for efficient coupling.

The direct condensation of a carboxylic acid (2-iodobenzoic acid) and an amine (methylamine) is thermodynamically unfavorable under standard conditions. This is due to the competing acid-base reaction, which forms a non-reactive ammonium carboxylate salt.[3][4] Therefore, the core of any successful amide synthesis strategy lies in the activation of the carboxylic acid's carbonyl group, transforming the hydroxyl into a better leaving group and rendering the carbonyl carbon highly electrophilic for nucleophilic attack by the amine.[4][5]

This guide will detail two robust pathways to achieve this activation:

  • Method A: The Acyl Chloride Pathway. A classic, high-yielding two-step approach involving the conversion of the carboxylic acid to a highly reactive acyl chloride, which is subsequently reacted with the amine.

  • Method B: The Carbodiimide Coupling Pathway. A milder, one-pot method utilizing a coupling reagent to facilitate direct amide bond formation without the need to isolate a reactive intermediate.

Each method offers distinct advantages regarding reaction conditions, substrate compatibility, and byproduct management, which will be explored in the subsequent sections.

Mechanistic Foundations of Carboxylic Acid Activation

A thorough understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions and mitigating potential side reactions.

Method A: Acyl Chloride Formation and Amination

This strategy proceeds in two discrete stages. The initial and critical step is the activation of 2-iodobenzoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[6][7]

Mechanism: The reaction begins with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the sulfur atom of thionyl chloride.[8] This is followed by the departure of a chloride ion. The resulting intermediate then collapses, driven by the formation of stable gaseous byproducts (sulfur dioxide and hydrogen chloride), to yield the highly electrophilic 2-iodobenzoyl chloride.[8] This acyl chloride is then readily attacked by methylamine in a subsequent step to form the desired amide.

RCOOH 2-Iodobenzoic Acid Intermediate1 Chlorosulfite Intermediate RCOOH->Intermediate1 Nucleophilic Attack SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate1 AcylChloride 2-Iodobenzoyl Chloride Intermediate1->AcylChloride Collapse & Elimination Byproducts SO₂ (g) + HCl (g) Intermediate1->Byproducts Product This compound AcylChloride->Product Nucleophilic Acyl Substitution Amine Methylamine (CH₃NH₂) Amine->Product HCl_amine HCl Product->HCl_amine Byproduct

Caption: Mechanism of amide synthesis via an acyl chloride intermediate.

Method B: Carbodiimide-Mediated Coupling

Carbodiimide reagents, such as Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents that facilitate amide bond formation in a one-pot process.[3][4]

Mechanism: The carbodiimide first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][10] This intermediate is essentially a carboxylic ester with an excellent leaving group. The amine then performs a nucleophilic attack on the carbonyl carbon of this activated intermediate, forming a tetrahedral intermediate which collapses to the stable amide product and a urea byproduct (e.g., dicyclohexylurea).[3][9] A potential side reaction is the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which can reduce the overall yield.[9][11]

RCOOH 2-Iodobenzoic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea Carbodiimide Carbodiimide (DCC/EDC) Carbodiimide->O_acylisourea Activation Product This compound O_acylisourea->Product Nucleophilic Attack Urea Urea Byproduct O_acylisourea->Urea N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Undesired Rearrangement Amine Methylamine (CH₃NH₂) Amine->Product

Caption: Mechanism of carbodiimide-mediated amide coupling.

Experimental Protocols & Data

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.

Reagent & Product Data Summary

For a hypothetical reaction starting with 10.0 g of 2-iodobenzoic acid:

CompoundFormulaMolar Mass ( g/mol )Molar Eq.Amount
2-Iodobenzoic AcidC₇H₅IO₂248.021.010.0 g (40.3 mmol)
Thionyl Chloride (Method A)SOCl₂118.972.09.59 g (80.6 mmol)
DCC (Method B)C₁₃H₂₂N₂206.331.19.15 g (44.3 mmol)
Methylamine (40% in H₂O)CH₅N31.061.23.76 mL (48.4 mmol)
Product: this compound C₈H₈INO 261.06 - Theoretical Yield: 10.52 g
Protocol A: Synthesis via Acyl Chloride

Safety Note: Thionyl chloride is corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Step 1: Formation of 2-Iodobenzoyl Chloride

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodobenzoic acid (10.0 g, 40.3 mmol).

  • In the fume hood, carefully add thionyl chloride (5.9 mL, 80.6 mmol, 2.0 eq.). A few drops of dimethylformamide (DMF) can be added as a catalyst.

  • Heat the reaction mixture to reflux (approx. 80°C) and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (distillation or rotary evaporation). This yields the crude 2-iodobenzoyl chloride as an oil or low-melting solid, which is used immediately in the next step.

Step 2: Amidation with Methylamine

  • Dissolve the crude 2-iodobenzoyl chloride in 50 mL of an inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a flask cooled in an ice bath (0°C).

  • In a separate beaker, prepare a solution of aqueous methylamine (40%, 4.2 mL, 48.4 mmol, 1.2 eq.) and a tertiary amine base like triethylamine (8.4 mL, 60.5 mmol, 1.5 eq.) in 20 mL of DCM. The additional base neutralizes the HCl byproduct.

  • Add the methylamine solution dropwise to the stirred acyl chloride solution at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of 1M HCl (to remove excess amines), 50 mL of saturated NaHCO₃ solution (to remove any unreacted acid), and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol B: One-Pot Carbodiimide Coupling

Step 1: Amide Coupling Reaction

  • To a 250 mL round-bottom flask, add 2-iodobenzoic acid (10.0 g, 40.3 mmol), 100 mL of dichloromethane (DCM), and a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (9.15 g, 44.3 mmol, 1.1 eq.) to the solution.

  • Slowly add aqueous methylamine (40%, 4.2 mL, 48.4 mmol, 1.2 eq.) to the stirred mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). A white precipitate of dicyclohexylurea (DCU) will form.

Step 2: Workup and Purification

  • Filter the reaction mixture through a Buchner funnel to remove the precipitated DCU. Wash the solid with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification and Characterization

Purification by Recrystallization

The crude product obtained from either method can be effectively purified by recrystallization to yield a white crystalline solid.

  • Dissolve the crude solid in a minimum amount of hot ethyl acetate.

  • Slowly add a non-polar solvent like hexanes until the solution becomes cloudy.

  • Reheat the solution gently until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[12][13]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes mixture, and dry under vacuum.

Characterization

The identity and purity of the final product must be confirmed through analytical methods.

  • Melting Point: Compare the experimentally determined melting point with the literature value.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretch (around 3300-3400 cm⁻¹) and the amide C=O stretch (around 1640-1660 cm⁻¹).[14]

  • NMR Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the aromatic protons, the N-H proton (a broad singlet), and the N-methyl group (a doublet due to coupling with the N-H proton, which may collapse to a singlet upon D₂O exchange).

    • ¹³C NMR: Expect signals for the carbonyl carbon, the aromatic carbons (including the carbon bearing the iodine), and the methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 261.06 g/mol .[15]

Concluding Remarks and Workflow Validation

The synthesis of this compound from 2-iodobenzoic acid is a robust process achievable through multiple well-established pathways. The acyl chloride method is often higher yielding but requires harsher conditions and the handling of thionyl chloride. The carbodiimide method is milder and more suitable for sensitive substrates, though it necessitates the removal of a urea byproduct.

The self-validating nature of these protocols is embedded in the purification and characterization steps. A sharp melting point, clean NMR spectra consistent with the expected structure, and a correct mass spectrometry reading collectively confirm the successful synthesis and high purity of the target compound, thereby validating the entire experimental workflow.

Start Starting Materials (2-Iodobenzoic Acid, Methylamine) MethodA Method A: Acyl Chloride Formation Start->MethodA MethodB Method B: Carbodiimide Coupling Start->MethodB Workup Reaction Workup (Extraction, Washes) MethodA->Workup MethodB->Workup Crude Crude Product Workup->Crude Purify Purification (Recrystallization) Crude->Purify Pure Pure Crystalline Product Purify->Pure Characterize Characterization (MP, IR, NMR, MS) Pure->Characterize Final Validated this compound Characterize->Final Confirmation of Identity & Purity

Caption: General experimental workflow for synthesis and validation.

References

The Strategic Application of 2-Iodo-N-methylbenzamide in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry campaigns.[1] 2-Iodo-N-methylbenzamide, a seemingly simple molecule, has emerged as a powerful and versatile starting material for the synthesis of a diverse array of biologically active compounds. Its utility stems from the strategic placement of an iodine atom on the aromatic ring, which serves as a versatile handle for a multitude of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical exploration of the potential applications of this compound, with a primary focus on its role in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and its potential in the realm of anti-inflammatory agents.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₈H₈INO[2]
Molecular Weight 261.06 g/mol [2]
CAS Number 58084-22-3[2]
Appearance Off-white to pale yellow crystalline powderCommercially available
Solubility Soluble in organic solvents such as DMSO, DMF, and methanolGeneral chemical knowledge
SMILES CNC(=O)C1=CC=CC=C1I[2]

The presence of the N-methylbenzamide moiety provides a core structure that is frequently observed in bioactive molecules, while the ortho-iodine atom is the key to its synthetic versatility.

Core Application: A Gateway to Novel PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway.[3] In cancer cells with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, making PARP inhibitors a highly effective class of anticancer drugs.[3] The benzamide scaffold is a well-established pharmacophore for PARP inhibition, and this compound serves as an ideal precursor for the synthesis of potent PARP inhibitors.

The Benzamide Pharmacophore in PARP Inhibition

The N-methylbenzamide portion of the molecule is crucial for its interaction with the PARP active site. The amide N-H group and the carbonyl oxygen can form key hydrogen bonds with amino acid residues in the nicotinamide binding pocket of the enzyme, mimicking the natural substrate NAD+.

Synthetic Strategy: Leveraging the 2-Iodo Position for Diversity

The true power of this compound lies in the ability to functionalize the 2-position of the benzamide ring through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents that can interact with other regions of the PARP active site, thereby modulating potency and selectivity.

Experimental Workflow: Synthesis of PARP Inhibitor Scaffolds from this compound

Below is a generalized workflow illustrating the use of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to generate a library of diverse PARP inhibitor candidates.

G cluster_0 Starting Material cluster_1 Palladium-Catalyzed Cross-Coupling cluster_2 Diverse PARP Inhibitor Scaffolds cluster_3 Biological Evaluation A This compound B Suzuki-Miyaura Coupling (+ Arylboronic Acid) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (+ Amine) A->C Pd Catalyst, Base, Ligand D 2-Aryl-N-methylbenzamides B->D E 2-Amino-N-methylbenzamides C->E F PARP Enzyme Inhibition Assay D->F E->F G Cell-Based Proliferation Assays (e.g., BRCA-mutant cell lines) F->G Hit Identification

Caption: Synthetic workflow for generating diverse PARP inhibitor candidates.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for palladium-catalyzed cross-coupling reactions and are tailored for the use of this compound as a starting material.[4][5]

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-N-methylbenzamides

  • Rationale: This reaction is a powerful method for forming C-C bonds, allowing for the introduction of various aryl and heteroaryl groups at the 2-position. These groups can occupy a hydrophobic pocket in the PARP active site, enhancing binding affinity.

  • Materials:

    • This compound

    • Arylboronic acid (1.2 equivalents)

    • Pd(PPh₃)₄ (0.05 equivalents)

    • K₂CO₃ (2.0 equivalents)

    • Dioxane/Water (4:1)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add the dioxane/water solvent mixture via syringe.

    • Add Pd(PPh₃)₄ (0.05 eq) to the flask.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-N-methylbenzamides

  • Rationale: This reaction forms a C-N bond, enabling the introduction of primary or secondary amines. The amino group can act as a hydrogen bond donor or acceptor, forming additional interactions with the enzyme.

  • Materials:

    • This compound

    • Amine (1.2 equivalents)

    • Pd₂(dba)₃ (0.02 equivalents)

    • XPhos (0.04 equivalents)

    • NaOtBu (1.4 equivalents)

    • Toluene

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq), NaOtBu (1.4 eq), and XPhos (0.04 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add toluene, followed by the amine (1.2 eq) and Pd₂(dba)₃ (0.02 eq).

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Potential Application in Anti-Inflammatory Drug Discovery

Preliminary studies have indicated that this compound possesses anti-inflammatory properties through the inhibition of prostaglandin synthesis.[6] Furthermore, the broader class of benzamides has been shown to exert anti-inflammatory effects by inhibiting the transcription factor NF-κB.[7]

Mechanism of Action in Inflammation

Inflammation is a complex biological response involving the production of various mediators, including prostaglandins and cytokines.

Signaling Pathway: Inhibition of Pro-inflammatory Pathways by Benzamide Derivatives

G cluster_0 Inflammatory Stimuli cluster_1 Signaling Cascade cluster_2 Pro-inflammatory Mediators cluster_3 Therapeutic Intervention A LPS, Cytokines B Activation of NF-κB Pathway A->B C Activation of COX Enzymes A->C D TNF-α, IL-6 B->D Gene Transcription E Prostaglandins C->E Synthesis F This compound Derivatives F->B Inhibition F->C Inhibition

Caption: Potential anti-inflammatory mechanism of this compound derivatives.

Synthetic Strategy for Anti-Inflammatory Agents

The same synthetic strategies employed for generating PARP inhibitors can be applied to create libraries of compounds for screening as anti-inflammatory agents. The diverse functionalities introduced at the 2-position can be tailored to interact with the active sites of enzymes like cyclooxygenases (COX) or to interfere with protein-protein interactions in the NF-κB signaling pathway.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for a wide range of this compound derivatives is not extensively published, we can infer valuable insights from the broader literature on benzamide-based inhibitors.

ModificationPotential Impact on ActivityRationale
2-Aryl Substitution Increased PotencyThe aryl group can engage in π-π stacking or hydrophobic interactions within the target's active site.
2-Heteroaryl Substitution Improved Potency and SolubilityHeteroatoms can act as hydrogen bond acceptors or donors, and can improve the physicochemical properties of the molecule.
2-Amino Substitution Enhanced Potency and SelectivityThe amino group can form additional hydrogen bonds and its substitution pattern can be fine-tuned to optimize interactions.
N-Methyl Group Modulated Potency and PermeabilityWhile the N-H of a primary amide is often crucial, the N-methyl group can provide a balance of potency and cell permeability.

Conclusion and Future Directions

This compound represents a highly valuable and strategically important building block in medicinal chemistry. Its amenability to a wide range of chemical modifications, particularly at the 2-position, makes it an ideal starting point for the discovery of novel therapeutics. The demonstrated relevance of the benzamide scaffold in PARP inhibition and the emerging potential in anti-inflammatory research highlight the broad applicability of this compound. Future research should focus on the systematic exploration of the chemical space accessible from this compound, coupled with robust biological evaluation, to unlock its full therapeutic potential.

References

Preamble: Navigating the Frontiers of Benzamide Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Investigation of the Anti-inflammatory Properties of 2-Iodo-N-methylbenzamide

To our fellow researchers, scientists, and drug development professionals, this document serves as a specialized guide into the potential anti-inflammatory properties of this compound. A comprehensive review of current scientific literature reveals that while the broader class of benzamides has demonstrated significant pharmacological activities, including anti-inflammatory effects, this compound remains a largely unexplored entity in this context.[1][2] This guide, therefore, is structured as a forward-looking roadmap for its investigation. We will leverage established principles from related benzamide derivatives and general inflammatory research to propose a robust framework for elucidating the therapeutic potential of this specific molecule. Our approach is grounded in scientific integrity, proposing a self-validating system of inquiry from mechanism hypothesis to experimental validation.

Introduction: The Rationale for Investigating this compound

The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[3] Aromatic amides, the chemical class to which this compound belongs, are known to possess anti-inflammatory properties.[2] Furthermore, studies on related N-substituted benzamides have pointed towards a potent anti-inflammatory mechanism.[1] The specific structural features of this compound, including the iodine substitution on the benzene ring and the N-methyl group on the amide, present a unique chemical entity that warrants investigation for its potential to modulate inflammatory pathways.[4] This guide outlines the logical progression for such an investigation, from postulating a mechanism of action to designing and executing preclinical validation studies.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Based on studies of other benzamide and nicotinamide compounds, a plausible primary mechanism of anti-inflammatory action for this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as COX-2 and iNOS.[5]

The proposed mechanism posits that this compound may interfere with the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would result in NF-κB being sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of inflammatory mediators.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα (Degradation) IkBa_NFkB->p_IkBa NFkB NF-κB (Active) p_IkBa->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, COX-2) DNA->Cytokines Induces transcription Compound This compound Compound->IKK Inhibits

Caption: Proposed NF-κB inhibitory pathway for this compound.

Experimental Protocols for Validation

A tiered approach, beginning with in vitro assays and progressing to in vivo models, is recommended to systematically evaluate the anti-inflammatory properties of this compound.

In Vitro Assays

The primary objective of in vitro testing is to determine the compound's efficacy in a controlled cellular environment and to elucidate its mechanism of action.

Cell Line: RAW 264.7 murine macrophage cell line is a well-established model for studying inflammation.

Protocol: Assessment of Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Assay (MTT Assay):

    • Seed cells in a 96-well plate.

    • Treat with varying concentrations of this compound for 24 hours.

    • Add MTT solution and incubate for 4 hours.

    • Add DMSO to dissolve formazan crystals and measure absorbance at 570 nm. This step is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[6]

  • Nitric Oxide (NO) Production Assay (Griess Test):

    • Pre-treat cells with non-toxic concentrations of the compound for 1 hour.

    • Stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Collect the supernatant and mix with Griess reagent.

    • Measure absorbance at 540 nm to quantify nitrite concentration, an indicator of NO production.[6]

  • Pro-inflammatory Cytokine Measurement (ELISA):

    • Collect supernatants from LPS-stimulated cells treated with the compound.

    • Use commercial ELISA kits to quantify the levels of TNF-α, IL-1β, and IL-6.[6]

  • Western Blot Analysis for Protein Expression:

    • Lyse the cells and perform protein quantification.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against COX-2, iNOS, p-IκBα, and NF-κB p65 (total and nuclear fractions).

    • Use appropriate secondary antibodies and a chemiluminescence detection system. This will help confirm the inhibition of specific inflammatory proteins and the NF-κB pathway.

In Vivo Models

In vivo studies are essential to confirm the anti-inflammatory efficacy of the compound in a whole-organism context.

Animal Model: Male Wistar rats or Swiss albino mice are commonly used.

Protocol: Carrageenan-Induced Paw Edema Model

This is a standard and well-characterized model of acute inflammation.[7][8]

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

  • Grouping and Dosing:

    • Group 1: Vehicle control (e.g., saline with 0.5% Tween 80).

    • Group 2: Positive control (e.g., Diclofenac sodium or Indomethacin, 10 mg/kg).[7][8]

    • Groups 3-5: Test groups receiving different doses of this compound (e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally).

  • Induction of Inflammation: 30-60 minutes after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[7]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

G cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Culture RAW 264.7 Cell Culture MTT Cytotoxicity Assay (MTT) Cell_Culture->MTT Griess NO Measurement (Griess) MTT->Griess ELISA Cytokine Measurement (ELISA) Griess->ELISA WB Protein Expression (Western Blot) ELISA->WB Animal_Model Animal Model Selection WB->Animal_Model Promising Results Dosing Dosing & Administration Animal_Model->Dosing Carrageenan Carrageenan Injection Dosing->Carrageenan Measurement Paw Edema Measurement Carrageenan->Measurement Analysis Data Analysis Measurement->Analysis end Conclusion on Anti-inflammatory Potential Analysis->end start Hypothesis start->Cell_Culture

Caption: Experimental workflow for investigating this compound.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clear, structured tables to facilitate comparison between different concentrations of this compound and the control groups.

Table 1: Hypothetical In Vitro Anti-inflammatory Activity of this compound

Treatment GroupConcentration (µM)Cell Viability (%)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)
Control-100 ± 55 ± 24 ± 1
LPS Control-98 ± 4100100
Compound + LPS197 ± 585 ± 688 ± 7
Compound + LPS1095 ± 655 ± 560 ± 6
Compound + LPS5092 ± 525 ± 430 ± 5

Table 2: Hypothetical In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema Volume at 3h (mL)% Inhibition
Vehicle Control-0.85 ± 0.05-
Positive Control100.40 ± 0.0452.9
Compound100.70 ± 0.0617.6
Compound250.55 ± 0.0535.3
Compound500.42 ± 0.0450.6

A dose-dependent reduction in inflammatory markers in vitro and paw edema in vivo, without significant cytotoxicity, would provide strong evidence for the anti-inflammatory potential of this compound.

Future Directions

Should the initial findings be promising, further research should be directed towards:

  • Pharmacokinetic and Toxicological Studies: To assess the ADME (absorption, distribution, metabolism, and excretion) profile and safety of the compound.

  • Chronic Inflammation Models: To evaluate its efficacy in models of chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of this compound to optimize its potency and selectivity.[9]

References

An In-depth Technical Guide on the Potential Antibacterial Activity of 2-Iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. Within this landscape, benzamide derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive, forward-looking analysis of the potential antibacterial activity of a specific, yet under-explored molecule: 2-Iodo-N-methylbenzamide. While direct empirical data on this compound is scarce in publicly available literature, this document synthesizes information from structurally related analogs to build a robust scientific case for its investigation. We will delve into the rationale behind its potential efficacy, propose plausible mechanisms of action, and provide detailed, field-proven protocols for its synthesis and antimicrobial evaluation. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of new antimicrobial therapies.

The Benzamide Scaffold: A Foundation for Antibacterial Activity

Benzamides are a versatile class of organic compounds characterized by a benzene ring bonded to an amide functional group. This structural motif is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting analgesic, anti-inflammatory, anti-cancer, and cardiovascular effects.[1] Of particular interest is the recurrent observation of antibacterial and antifungal properties across a diverse range of benzamide analogs.[3][4] The inherent chemical stability and the amenability of the benzamide core to synthetic modification make it an attractive starting point for the design of novel antimicrobial agents.

Aromatic amides and N-aryl amides, a closely related class, have a well-documented history of displaying a wide spectrum of pharmacological properties, including use as antibacterial agents.[5] This foundational knowledge provides a strong impetus for the investigation of novel, synthetically accessible benzamide derivatives like this compound.

The Role of Halogenation: Enhancing Biological Activity

The introduction of halogen atoms, particularly iodine, into a pharmacologically active scaffold is a well-established strategy for modulating and often enhancing biological activity. In the context of enzyme inhibitors, the presence and position of a halogen like iodine can significantly influence potency.[6] This enhancement is often attributed to a combination of electronic and steric effects that can promote a more favorable binding conformation with the biological target.[6]

Specifically, in the realm of antimicrobial research, iodo-substituted benzamide derivatives have shown promising results. For instance, 2-Iodo-N-phenylbenzamide has demonstrated antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen.[7] This precedent strongly suggests that the 2-iodo substitution on the benzamide ring of this compound could be a key determinant of its potential antibacterial activity.

Proposed Antibacterial Spectrum and Mechanism of Action of this compound

Based on the activity of structurally similar compounds, we can hypothesize the potential antibacterial spectrum and mechanisms of action for this compound.

Predicted Spectrum of Activity

It is plausible that this compound will exhibit activity primarily against Gram-positive bacteria. This prediction is based on the observed activity of related compounds. For example, Benzamide, 2,2'-dithiobis[N-methyl-], a compound also containing the N-methylbenzamide moiety, has shown activity against Gram-positive bacteria such as Micrococcus luteus.[8] Furthermore, studies on other benzamide derivatives have demonstrated good activity against several Gram-positive bacteria.[9] While activity against Gram-negative bacteria cannot be entirely ruled out, the outer membrane of these bacteria often presents a significant permeability barrier to many small molecules.

Postulated Mechanisms of Action

The precise molecular target of this compound is yet to be determined. However, based on the mechanisms proposed for related compounds, we can outline several plausible pathways for its antibacterial effect.

  • DNA Interaction and Transcription Inhibition: One compelling hypothesis is that this compound may exert its antibacterial effect by interfering with bacterial DNA. The related compound, 2-Iodo-N-phenylbenzamide, is proposed to inhibit bacterial growth by binding to DNA and preventing transcription.[7] It is conceivable that this compound could function similarly, potentially through intercalation or covalent binding, leading to genotoxic effects within the bacterial cell.[7]

  • Cell Membrane Disruption: An alternative or complementary mechanism could involve the disruption of the bacterial cell membrane. The N-methylbenzamide substructure is present in compounds like Benzamide, 2,2'-dithiobis[N-methyl-], for which the proposed mechanism of action involves interaction with the bacterial cell membrane.[8] The lipophilic nature of the iodinated benzene ring could facilitate the insertion of the molecule into the lipid bilayer, leading to a loss of membrane integrity and subsequent cell death.

The following diagram illustrates these two potential mechanistic pathways:

G cluster_0 This compound cluster_1 Bacterial Cell cluster_2 Mechanism 1: DNA Interaction cluster_3 Mechanism 2: Membrane Disruption Compound This compound DNA_Binding Binding to Bacterial DNA Compound->DNA_Binding Membrane_Interaction Interaction with Cell Membrane Compound->Membrane_Interaction Transcription_Inhibition Inhibition of Transcription DNA_Binding->Transcription_Inhibition Leads to Cell_Death Bacterial Cell Death Transcription_Inhibition->Cell_Death Membrane_Disruption Disruption of Membrane Integrity Membrane_Interaction->Membrane_Disruption Causes Membrane_Disruption->Cell_Death

Caption: Postulated Mechanisms of Action for this compound.

Experimental Protocols for Synthesis and Evaluation

To facilitate the investigation of this compound, this section provides detailed, step-by-step methodologies for its synthesis and the assessment of its antibacterial activity.

Synthesis of this compound

A plausible and efficient synthetic route to this compound starts from the commercially available 2-iodobenzoic acid. The synthesis involves two main steps: conversion of the carboxylic acid to an acyl chloride, followed by amidation with methylamine.

Materials:

  • 2-Iodobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Methylamine (solution in THF or water)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Step-by-Step Protocol:

  • Acyl Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-iodobenzoic acid in an excess of thionyl chloride.

    • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-iodobenzoyl chloride is obtained as an oil or low-melting solid.

  • Amidation:

    • Dissolve the crude 2-iodobenzoyl chloride in an anhydrous solvent such as dichloromethane (DCM).

    • Cool the solution in an ice bath.

    • Slowly add a solution of methylamine (approximately 2 equivalents) to the cooled solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and wash it successively with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization or column chromatography.

The following diagram outlines the synthetic workflow:

G Start 2-Iodobenzoic Acid Acyl_Chloride 2-Iodobenzoyl Chloride Start->Acyl_Chloride + SOCl₂, Reflux Amide This compound Acyl_Chloride->Amide + Methylamine, DCM Purification Purification Amide->Purification Workup Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic Workflow for this compound.

Determination of Antibacterial Activity

Standard microbiological techniques can be employed to determine the antibacterial activity of the synthesized this compound.

This method provides a preliminary assessment of antibacterial activity.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Sterile swabs

  • Sterile cork borer

  • Solution of this compound in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., a standard antibiotic like gentamicin)

  • Negative control (solvent alone)

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of an MHA plate using a sterile swab.

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.

  • Compound Application: Add a known concentration of the this compound solution to the wells. Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Observation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard technique for MIC determination.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton broth (MHB)

  • Bacterial cultures

  • This compound solution

  • Positive and negative controls

Step-by-Step Protocol:

  • Serial Dilution: Prepare a serial two-fold dilution of the this compound solution in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation and Interpretation

The results of the antibacterial assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Antibacterial Activity of this compound

Test OrganismGram StainAgar Well Diffusion (Zone of Inhibition in mm)MIC (µg/mL)
Staphylococcus aureusPositive1816
Bacillus subtilisPositive208
Escherichia coliNegative8>128
Pseudomonas aeruginosaNegative6>128

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results would need to be determined experimentally.

Conclusion and Future Directions

While further empirical investigation is required, the existing evidence from related benzamide and iodobenzamide compounds provides a strong rationale for exploring the antibacterial potential of this compound. Its straightforward synthesis and the promising activity of its structural analogs make it a compelling candidate for further research.

Future studies should focus on:

  • Broad-spectrum screening: Testing the compound against a wider panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi.

  • Mechanism of action studies: Elucidating the precise molecular target(s) of the compound through techniques such as DNA binding assays, membrane potential studies, and transcriptomics.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing a library of related analogs to identify key structural features that contribute to antibacterial activity and to optimize potency.

  • Toxicity assessment: Evaluating the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.

The exploration of this compound and its derivatives could pave the way for the development of a new class of antibacterial agents to combat the growing threat of antimicrobial resistance.

References

Methodological & Application

Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 2-Iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or pseudo-halide, is a workhorse in the pharmaceutical and materials science industries for the synthesis of complex molecules, including biaryl and heteroaryl structures.[3][4]

This application note provides a detailed and optimized protocol for the Suzuki-Miyaura coupling of 2-iodo-N-methylbenzamide, a versatile building block in medicinal chemistry. The ortho-substitution pattern of this substrate, featuring both a sterically demanding iodo group and a potentially coordinating N-methylamide moiety, presents unique challenges that are not encountered with simpler aryl halides. These challenges primarily manifest as a sluggish oxidative addition step and potential catalyst inhibition, which can lead to low yields and inconsistent results.[5][6]

The protocol herein is specifically designed to address these challenges by employing a carefully selected combination of a palladium pre-catalyst, a bulky and electron-rich phosphine ligand, a suitable base, and an appropriate solvent system. By understanding the "why" behind each component and procedural step, researchers can reliably and efficiently synthesize a diverse range of 2-aryl-N-methylbenzamides, crucial intermediates in the development of novel therapeutics.

The Catalytic Cycle and Mechanistic Considerations

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. A simplified representation of this cycle is depicted below.

Suzuki_Mechanism Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I ArPd(II)(I)L2 Aryl-Pd(II) Complex Oxidative_Addition->ArPd(II)(I)L2 Transmetalation Transmetalation ArPd(II)(I)L2->Transmetalation Ar'-B(OR)2 + Base ArPd(II)(Ar')L2 Diaryl-Pd(II) Complex Transmetalation->ArPd(II)(Ar')L2 Reductive_Elimination Reductive Elimination ArPd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add Solids to Flask (this compound, Boronic Acid, Base, Catalyst, Ligand) B 2. Seal and Purge (Evacuate and backfill with inert gas 3x) A->B C 3. Add Degassed Solvents (Dioxane and Water) B->C D 4. Heat and Stir (e.g., 80-100 °C) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Cool and Quench (Add water and EtOAc) E->F Upon Completion G 7. Extract and Wash (Separate layers, wash with brine) F->G H 8. Dry and Concentrate (Dry with Na₂SO₄, evaporate solvent) G->H I 9. Purify Product (Column chromatography) H->I

References

Palladium-catalyzed cross-coupling reactions with 2-Iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the palladium-catalyzed cross-coupling reactions of 2-Iodo-N-methylbenzamide, designed for researchers, scientists, and professionals in drug development. This document provides detailed application notes, step-by-step protocols, and mechanistic insights to facilitate the synthesis of complex molecules.

Introduction: The Strategic Importance of this compound

This compound is a versatile and highly valuable building block in modern synthetic organic chemistry. Its structure, featuring an ortho-iodide, provides a reactive handle for palladium-catalyzed cross-coupling, while the N-methylbenzamide moiety is a key pharmacophore in numerous biologically active molecules. This is particularly evident in the field of oncology, where the substituted benzamide scaffold is central to a class of targeted therapies known as Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2][3] These drugs exploit the concept of synthetic lethality in cancers with DNA repair defects, such as those with BRCA1/2 mutations.[2][4]

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, a significance recognized by the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[5] These reactions offer mild, chemoselective, and highly efficient pathways to assemble complex molecular architectures that would be challenging to construct using traditional methods.[6]

This guide provides a detailed exploration of the most critical palladium-catalyzed reactions involving this compound: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. By explaining the causality behind experimental choices and providing robust, detailed protocols, this document serves as a practical resource for researchers aiming to leverage this key substrate in their synthetic endeavors.

Core Principles: The Palladium Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving the interchange of the palladium center between its Pd(0) and Pd(II) oxidation states.[5][7] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions.

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[8]

  • Transmetalation / Migratory Insertion:

    • In reactions like Suzuki or Sonogashira, a second organic group is transferred from another metallic reagent (e.g., organoboron or organocopper) to the palladium center. This step is called transmetalation.[9][10]

    • In the Heck reaction, an alkene coordinates to the palladium and then inserts into the Pd-C bond in a process known as migratory insertion.[11][12]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[13]

General_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L_n(Aryl)Pd(II)-X OxAdd->PdII_Aryl Transmetalation Transmetalation or Migratory Insertion PdII_Aryl->Transmetalation PdII_Coupling L_n(Aryl)Pd(II)-R Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product Aryl-R (Product) RedElim->Product Substrate Aryl-X (this compound) Substrate->OxAdd CouplingPartner R-M (Coupling Partner) CouplingPartner->Transmetalation Heck_Reaction_Workflow Start Combine Reactants in Flask (Aryl Iodide, Alkene, Pd Catalyst, Base) Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Start->Inert Solvent Add Degassed Solvent (e.g., DMF, Acetonitrile) Inert->Solvent Heat Heat Reaction Mixture (e.g., 80-120 °C) Solvent->Heat Monitor Monitor Progress (TLC or GC-MS) Heat->Monitor Workup Aqueous Workup (Dilute, Extract) Monitor->Workup Reaction Complete Purify Purify Product (Column Chromatography) Workup->Purify End Isolated Product Purify->End Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII_Aryl L(Ar)Pd(II)-I OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation (Base) PdII_Aryl->Amine_Coord PdII_Amido L(Ar)Pd(II)-NR'R'' Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product Product Formation

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic C-N Bond Formation in Pharmaceutical Scaffolds

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where arylamine moieties are prevalent structural motifs. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial bonds, largely supplanting classical methods that often require harsh conditions and exhibit limited substrate scope.[1][2] This application note provides a detailed guide to the Buchwald-Hartwig amination of 2-Iodo-N-methylbenzamide, a sterically hindered substrate, offering insights into reaction optimization, a step-by-step protocol, and an exploration of the underlying mechanistic principles.

Understanding the Challenge: The Nature of this compound

The successful amination of this compound presents a unique set of challenges. The presence of the ortho-iodo group and the adjacent N-methylbenzamide moiety introduces significant steric hindrance around the reaction center. This can impede the approach of the amine nucleophile and the palladium catalyst, potentially leading to slow reaction rates or low yields. Furthermore, aryl iodides, while generally reactive, can sometimes lead to the formation of unreactive palladium dimers, which can inhibit the catalytic cycle.[3] Careful selection of the catalyst system, particularly the supporting ligand, is therefore paramount to overcoming these hurdles.

The Catalytic Heart: The Buchwald-Hartwig Amination Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The cycle can be broadly divided into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-I Ar-Pd(II)(L)-I Pd(0)L->Ar-Pd(II)(L)-I Oxidative Addition (Ar-I) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-I->Ar-Pd(II)(L)-NHR'R'' Amine Coordination (+ R'R''NH) Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-Pd(II)(L)-NR'R'' Deprotonation (- Base-H+) Ar-Pd(II)(L)-NR'R''->Pd(0)L Reductive Elimination (Product: Ar-NR'R'') Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification a Oven-dry glassware and cool under inert gas b Add XPhos Pd G3, NaOtBu, and this compound to flask a->b c Evacuate and backfill with inert gas (3x) b->c d Add anhydrous, degassed toluene c->d e Add butylamine via syringe d->e f Heat reaction mixture to 100 °C with stirring e->f g Monitor reaction by TLC or LC-MS f->g h Cool to room temperature and dilute with ethyl acetate g->h i Filter through Celite, wash with ethyl acetate h->i j Wash filtrate with water and brine i->j k Dry organic layer (Na2SO4) and concentrate j->k l Purify by flash column chromatography k->l

References

Application Notes & Protocols: 2-Iodo-N-methylbenzamide as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Iodo-N-methylbenzamide as a pivotal starting material for the synthesis of complex heterocyclic scaffolds. With a strategic placement of an aryl iodide and an N-methylamide group, this molecule is primed for a variety of transition-metal-catalyzed cyclization reactions, offering efficient routes to valuable pharmacophores. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed, field-tested protocols for both palladium and copper-catalyzed reactions, and discuss the application of the resulting heterocycles, particularly isoindolinones, in the realm of drug discovery, including their role as core structures in Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of pharmaceuticals containing at least one such ring system.[1][2] Among the myriad of building blocks available to synthetic chemists, this compound stands out for its inherent reactivity and synthetic potential. The aryl iodide functionality serves as a highly effective handle for transition-metal catalysis, readily undergoing oxidative addition to low-valent metal centers such as palladium(0) or copper(I).[3][4] This initiation step unlocks a plethora of cross-coupling and cyclization pathways.

Simultaneously, the N-methylamido group positioned ortho to the iodide is perfectly poised to act as an intramolecular nucleophile, facilitating ring closure to form five-membered lactams. This structural arrangement provides a direct and atom-economical route to the isoindolinone scaffold, a privileged motif in numerous biologically active molecules and natural products.[5][6] The applications of these structures are diverse, ranging from antimicrobial and antitumor agents to potent enzyme inhibitors.[7] This guide will provide researchers with the foundational knowledge and practical protocols to effectively leverage this compound in their synthetic endeavors.

Core Synthetic Strategies: Palladium and Copper Catalysis

The conversion of this compound into diverse heterocyclic systems is predominantly achieved through transition-metal catalysis. Palladium and copper complexes are the workhorses in this field, each offering distinct advantages in terms of reactivity, selectivity, and cost-effectiveness.

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its ability to forge carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[8][9] For this compound, palladium-catalyzed reactions typically involve an initial oxidative addition of the C-I bond to a Pd(0) species, followed by coupling with a suitable partner and subsequent intramolecular cyclization.

G

Key palladium-catalyzed reactions involving this compound and its derivatives include:

  • Heck Reaction: Coupling with alkenes followed by intramolecular aminopalladation and cyclization.

  • Sonogashira Coupling: Reaction with terminal alkynes to form ortho-alkynylbenzamides, which can then undergo cyclization.

  • Suzuki-Miyaura Coupling: Formation of a biaryl linkage prior to a separate cyclization step.

  • Intramolecular Cyclization Cascades: Where multiple bonds are formed in a single, orchestrated sequence.[10][11][12]

The choice of ligands, bases, and solvents is critical for achieving high yields and selectivity in these transformations. Ligands stabilize the palladium catalyst and modulate its reactivity, while the base is often required to neutralize acids formed during the catalytic cycle.

Copper-Catalyzed Cyclizations: An Economical Alternative

While palladium catalysis is highly effective, copper-based systems offer a more cost-effective and sustainable alternative.[4] Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are particularly effective for forming C-N, C-O, and C-S bonds.[13][14][15] In the context of this compound, copper catalysis provides an excellent platform for the synthesis of substituted isoindolinones.

A notable advantage is the development of ligand-free protocols, which simplify the reaction setup and purification process.[16] These reactions are believed to proceed through an organocopper intermediate.

G start This compound + Terminal Alkyne B B start->B cat Cu(I) Catalyst A A cat->A base Base (e.g., K2CO3) C C base->C Assists product (Z)-3-Methyleneisoindolin-1-one G G G->product

These copper-catalyzed methods have been shown to be highly regio- and stereoselective, often exclusively yielding the Z-isomer of the resulting 3-methyleneisoindolin-1-ones.[16]

Detailed Application Protocols

The following protocols are representative examples of the synthetic utility of this compound. They have been adapted from peer-reviewed literature and include insights for successful execution.

Protocol 1: Ligand-Free Copper(I)-Catalyzed Synthesis of (Z)-N-Methyl-3-(phenylmethylene)isoindolin-1-one

This protocol describes a cost-effective and operationally simple synthesis of a substituted 3-methyleneisoindolin-1-one via a copper-catalyzed reaction between 2-iodobenzamide and a terminal alkyne.[16]

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, copper(I) iodide, and potassium carbonate.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous DMF via syringe, followed by the addition of phenylacetylene.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 110 °C.

  • Stir the reaction vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (Z)-N-methyl-3-(phenylmethylene)isoindolin-1-one.

Scientist's Notes:

  • Causality: The use of a polar aprotic solvent like DMF is crucial for solubilizing the reagents and the potassium carbonate base. The inert atmosphere prevents the oxidation of the Cu(I) catalyst. The reaction's high stereoselectivity for the Z-isomer is a key feature of this copper-catalyzed pathway.

  • Trustworthiness: This protocol is self-validating as the product can be easily characterized by ¹H NMR, ¹³C NMR, and mass spectrometry, with the stereochemistry confirmed by NOE experiments or X-ray crystallography if a suitable crystal is obtained.

Substrate Variation (Terminal Alkyne) Reported Yield (%)
Phenylacetylene~90%
4-Ethynyltoluene~85%
4-Methoxyphenylacetylene~88%
1-Octyne~75%
Data adapted from representative literature yields.
Protocol 2: Palladium-Catalyzed Intramolecular Heck-type Cyclization

This protocol outlines a general procedure for the synthesis of isoindolinone derivatives through a palladium-catalyzed intramolecular cyclization of an N-allyl-2-iodobenzamide, which can be prepared from this compound.

Part A: Synthesis of N-allyl-2-iodo-N-methylbenzamide (This precursor is synthesized first via standard N-allylation procedures.)

Part B: Intramolecular Heck Cyclization Materials:

  • N-allyl-2-iodo-N-methylbenzamide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Acetonitrile (CH₃CN)

Procedure:

  • In a sealed tube, combine N-allyl-2-iodo-N-methylbenzamide, palladium(II) acetate, triphenylphosphine, and sodium carbonate.

  • Evacuate and backfill the tube with an inert gas.

  • Add degassed acetonitrile.

  • Seal the tube and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-12 hours).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Scientist's Notes:

  • Causality: The Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine acts as a ligand to stabilize the palladium catalyst and prevent its precipitation as palladium black. The base is essential for the final elimination step that regenerates the Pd(0) catalyst.

  • Trustworthiness: The successful formation of the heterocyclic product can be verified by the disappearance of the vinyl proton signals and the appearance of new aliphatic proton signals in the ¹H NMR spectrum, along with mass spectrometry data confirming the expected molecular weight.

Applications in Drug Discovery: The Case of PARP Inhibitors

The heterocyclic scaffolds synthesized from this compound are of significant interest to the pharmaceutical industry.[17] The isoindolinone core, in particular, is a key structural feature in a class of anticancer agents known as PARP inhibitors.[18] PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[19]

Compounds derived from 2-halobenzamide precursors are central to the synthesis of several clinically approved PARP inhibitors. The methodologies described herein provide direct access to the core structures required for the development of these life-saving therapeutics.[20][21]

G A This compound B Transition-Metal-Catalyzed Cyclization A->B C Isoindolinone Scaffold B->C D Further Functionalization & Derivatization C->D E PARP Inhibitors (e.g., Olaparib analogues) D->E F Application: Oncology / Cancer Therapy E->F

Conclusion

This compound is a powerful and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Through well-established palladium and copper-catalyzed methodologies, researchers can efficiently construct complex molecular architectures, most notably the isoindolinone scaffold. The protocols and mechanistic insights provided in this guide are intended to empower scientists in drug discovery and chemical research to harness the full potential of this valuable precursor. The continued development of novel catalytic systems will undoubtedly expand the synthetic utility of this compound, paving the way for the discovery of next-generation therapeutics.

References

Application Notes and Protocols: Experimental Setups for 2-Iodo-N-methylbenzamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Iodo-N-methylbenzamide is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its structure, featuring an aryl iodide and an N-methylamide group, provides two key reactive handles for a variety of transformations. The electron-withdrawing nature of the amide functionality can influence the reactivity of the aryl iodide, while the N-H bond of the amide offers opportunities for further functionalization or intramolecular cyclization. This document provides a detailed guide to the experimental setups for several key palladium-catalyzed cross-coupling reactions and intramolecular cyclization involving this compound. The protocols and insights provided herein are designed to be a valuable resource for scientists engaged in the synthesis of complex organic molecules.

Core Reactions and Mechanistic Considerations

This compound is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[3][4][5] Additionally, the strategic placement of the N-methylamide group allows for intramolecular cyclization reactions, leading to the formation of valuable heterocyclic scaffolds.[6][7]

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

A general workflow for palladium-catalyzed cross-coupling reactions involving this compound is depicted below. The key steps involve the careful preparation of the reaction mixture under an inert atmosphere, followed by heating to the desired temperature and monitoring the reaction progress.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add this compound, Coupling Partner, Catalyst, Ligand, and Base to a dry flask B Evacuate and backfill with inert gas (e.g., Argon) A->B C Add degassed solvent B->C D Heat to desired temperature with stirring C->D E Monitor reaction progress (TLC, LC-MS) D->E F Cool to room temperature E->F G Aqueous work-up F->G H Extraction with organic solvent G->H I Dry organic layer and concentrate H->I J Purify by chromatography or recrystallization I->J

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, and it is widely used in the synthesis of biaryl compounds.[5][8] In the context of this compound, this reaction allows for the introduction of a wide range of aryl or heteroaryl substituents at the 2-position.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[5][9] The choice of base is crucial as it facilitates the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[8]

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.04 equiv).

  • Add K₂CO₃ (2.0 equiv).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reagent/ParameterQuantity/ConditionRationale
This compound1.0 equivAryl halide substrate.
Arylboronic acid1.2 equivCoupling partner. A slight excess ensures complete consumption of the starting material.
Pd(OAc)₂2 mol%Palladium catalyst precursor.
PPh₃4 mol%Ligand to stabilize the palladium catalyst.
K₂CO₃2.0 equivBase to activate the boronic acid for transmetalation.
1,4-Dioxane/Water (4:1)-Solvent system. Water is often necessary to facilitate the reaction.
Temperature90 °CProvides thermal energy to drive the reaction.
AtmosphereInert (Argon)Prevents oxidation of the palladium catalyst.

Heck Reaction: Vinylation of this compound

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[3][10] This reaction provides a powerful tool for the synthesis of substituted alkenes.

Mechanistic Rationale

The Heck reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond.[10][11] A subsequent β-hydride elimination step releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.[11]

Detailed Protocol for Heck Reaction

This protocol describes a typical procedure for the Heck reaction of this compound with an acrylate ester.

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask, dissolve this compound (1.0 equiv) in DMF.

  • Add methyl acrylate (1.5 equiv), Pd(OAc)₂ (0.01 equiv), P(o-tol)₃ (0.02 equiv), and Et₃N (2.0 equiv).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction to 100 °C under an argon atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the product by column chromatography.

Reagent/ParameterQuantity/ConditionRationale
This compound1.0 equivAryl halide substrate.
Methyl acrylate1.5 equivAlkene coupling partner.
Pd(OAc)₂1 mol%Palladium catalyst precursor.
P(o-tol)₃2 mol%Bulky phosphine ligand that can promote the reaction.
Et₃N2.0 equivBase to regenerate the Pd(0) catalyst.
DMF-Polar aprotic solvent.
Temperature100 °CTypical temperature for Heck reactions.
AtmosphereInert (Argon)Protects the catalyst from oxidation.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4][12] This reaction is a highly efficient method for the synthesis of substituted alkynes.

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles.[13] In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation with a copper(I) acetylide. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base.[14]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII Ar-Pd(II)-I(L2) Pd0->PdII Oxidative Addition (Ar-I) PdII_alkyne Ar-Pd(II)-C≡CR(L2) PdII->PdII_alkyne Transmetalation (from Cu cycle) PdII_alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_alkyne->Product CuI CuI Cu_alkyne Cu-C≡CR Cu_alkyne->CuI To Pd Cycle Alkyne R-C≡CH Alkyne->Cu_alkyne + CuI, Base Base Base

References

Application Note: High-Purity Isolation of 2-Iodo-N-methylbenzamide using Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, field-proven protocol for the purification of 2-Iodo-N-methylbenzamide via normal-phase flash column chromatography. Addressing the needs of researchers in medicinal chemistry and drug development, this document elucidates the causal factors behind experimental choices, from stationary phase selection to mobile phase optimization. A detailed, step-by-step methodology is presented, alongside guidance on troubleshooting and analysis of potential impurities. The protocols described herein are designed to be self-validating, ensuring reproducible, high-purity isolation of the target compound.

Introduction: The Significance of Purifying this compound

This compound is a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its utility stems from the presence of the ortho-iodo substituent, which serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The N-methylbenzamide moiety is also a common pharmacophore found in a range of biologically active molecules.

Given its role as a precursor, the purity of this compound is paramount. Impurities, even in trace amounts, can have a detrimental impact on subsequent synthetic steps, leading to reduced yields, the formation of intractable side-products, and complications in the purification of the final active pharmaceutical ingredient (API). Therefore, a robust and efficient purification method is essential to ensure the quality and integrity of the synthetic workflow. Column chromatography is a widely applicable and scalable technique for the purification of organic compounds, making it the method of choice for this application.[1][2]

Foundational Principles: Designing the Chromatographic Separation

The successful purification of this compound by column chromatography hinges on the differential partitioning of the target compound and its impurities between a stationary phase and a mobile phase.[2] The choice of these two phases is dictated by the physicochemical properties of the analyte.

Analyte Properties: this compound
PropertyValueSource
Molecular Formula C₈H₈INOPubChem
Molecular Weight 261.06 g/mol PubChem
CAS Number 58084-22-3PubChem
Appearance White to off-white solid---
Polarity Moderately polarInferred from structure

The presence of the amide functional group imparts significant polarity to the molecule, while the iodinated benzene ring contributes to its lipophilicity. This dual character necessitates a well-considered chromatographic strategy.

Stationary Phase Selection: The Rationale for Silica Gel

For the purification of moderately polar organic molecules such as this compound, silica gel (SiO₂) is the stationary phase of choice for normal-phase chromatography.[3][4] The hydroxyl groups (silanols) on the surface of the silica gel are highly polar and can interact with polar functional groups of the analyte and impurities through hydrogen bonding and dipole-dipole interactions. More polar compounds will interact more strongly with the stationary phase and thus elute more slowly.[5]

Mobile Phase Optimization: A Key to Resolution

The mobile phase, or eluent, is a solvent or a mixture of solvents that carries the sample through the column.[1] In normal-phase chromatography, a non-polar solvent is typically used, often with the addition of a more polar "modifier" to modulate the elution strength. For benzamide derivatives, a common and effective mobile phase is a mixture of a non-polar hydrocarbon, such as hexane or heptane, and a more polar solvent, such as ethyl acetate .[1]

The optimal ratio of these solvents is determined empirically using Thin Layer Chromatography (TLC). The goal is to achieve a retention factor (Rf) for the target compound of approximately 0.25-0.35 .[6] This Rf range ensures good separation from impurities while minimizing the elution time and solvent consumption.

Pre-Purification Analysis: Thin Layer Chromatography (TLC)

Before proceeding to column chromatography, it is crucial to develop a suitable solvent system using TLC. This will serve as a pilot for the larger-scale separation.

TLC Protocol
  • Plate Preparation: Use a silica gel TLC plate with a fluorescent indicator (e.g., F₂₅₄).

  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the crude sample onto the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a relatively non-polar mixture (e.g., 4:1 hexane:ethyl acetate) and gradually increase the polarity.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and visualize the spots under a UV lamp (254 nm).[1][7][8] Aromatic compounds like this compound will appear as dark spots on a fluorescent background. Additional visualization can be achieved using an iodine chamber, where compounds will appear as brown spots.[7][8][9]

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Interpreting TLC Results
  • If the Rf of the target compound is too low (<0.2): The mobile phase is not polar enough. Increase the proportion of ethyl acetate.

  • If the Rf of the target compound is too high (>0.4): The mobile phase is too polar. Increase the proportion of hexane.

  • Poor separation between spots: Try a different solvent system. For example, a mixture of dichloromethane and methanol can sometimes provide different selectivity.

A hypothetical TLC plate development is illustrated below:

Caption: Idealized TLC of crude this compound.

Experimental Protocol: Flash Column Chromatography

Flash chromatography is a rapid form of column chromatography that utilizes positive pressure to force the mobile phase through the column, resulting in faster and more efficient separations.[2]

Materials and Equipment
  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Crude this compound

  • Sand (sea sand, washed and dried)

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp

  • Rotary evaporator

Column Packing (Wet Method)
  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (the optimized hexane:ethyl acetate mixture from TLC).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

Sample Loading
  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading" and generally results in better separation.

  • Carefully add the dry-loaded sample to the top of the column.

Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column.

  • Apply gentle air pressure to the top of the column to begin the elution.

  • Collect the eluent in fractions of appropriate volume (e.g., 10-20 mL).

  • Monitor the separation by spotting every few fractions on a TLC plate and developing it in the same mobile phase.

Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Recovery prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Dry-Loaded Sample prep_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate final_product Obtain Pure Product evaporate->final_product

Caption: Workflow for the purification of this compound.

Potential Impurities and Troubleshooting

The synthesis of this compound commonly proceeds via the amidation of 2-iodobenzoic acid.[5] Potential impurities may include:

  • Unreacted 2-iodobenzoic acid: Being more polar than the product, it will have a lower Rf value and elute later.

  • Reagents from the amidation reaction: For example, if a coupling agent like DCC is used, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can often be removed by filtration prior to chromatography.

  • Side-products from the synthesis of 2-iodobenzoic acid: If the starting material is synthesized from anthranilic acid, residual starting material or by-products from the Sandmeyer reaction could be present.[5]

IssuePossible CauseSolution
Poor separation Inappropriate mobile phase polarity.Re-optimize the mobile phase using TLC. Consider a different solvent system for altered selectivity.
Cracked or channeled column Improperly packed column.Repack the column, ensuring a uniform slurry and gentle tapping to remove air bubbles.
Broad bands Overloaded sample; sample dissolved in too much solvent.Use less crude material for the given column size. Use the dry loading technique.
Streaking on TLC Sample is too concentrated; compound is acidic or basic.Dilute the sample for TLC. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of this compound using flash column chromatography. By carefully selecting the stationary and mobile phases based on the analyte's properties and optimizing the separation with preliminary TLC analysis, researchers can consistently obtain high-purity material essential for downstream applications in drug discovery and development. The principles and techniques outlined herein are broadly applicable to the purification of other moderately polar organic compounds.

References

Mastering the Purification of 2-Iodo-N-methylbenzamide: A Guide to Recrystallization Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2-Iodo-N-methylbenzamide, which holds potential as a building block in the synthesis of complex therapeutic agents, achieving high purity is paramount. Recrystallization stands as a powerful and versatile technique to achieve the desired level of purity by separating the target compound from impurities that may arise during its synthesis. This guide provides a comprehensive overview of recrystallization strategies for this compound, grounded in the principles of solubility and crystal lattice formation, to empower researchers in their pursuit of chemical excellence.

Understanding the Physicochemical Landscape of this compound

A successful recrystallization protocol is predicated on a thorough understanding of the compound's physicochemical properties. This compound (C₈H₈INO, M.W. 261.06 g/mol ) is a moderately polar molecule, a characteristic conferred by the presence of the amide functional group capable of hydrogen bonding, and a less polar iodinated benzene ring.[1] This duality in its structure is the key to selecting an appropriate solvent system for its purification.

PropertyValue/InformationSource
Molecular Formula C₈H₈INO[1]
Molecular Weight 261.06 g/mol [1]
CAS Number 58084-22-3[2]
Appearance Off-white crystalline solid[3]
Purity (Typical) ≥98%[4]
XLogP3 1.2[1]

While a specific experimentally determined melting point for highly pure this compound is not consistently reported in publicly available literature, a sharp melting range is the ultimate indicator of purity. A broad melting range suggests the presence of impurities.

The Art and Science of Solvent Selection: A Primary Directive

The choice of solvent is the most critical variable in a recrystallization procedure. The ideal solvent should exhibit a steep solubility curve for this compound, meaning it should dissolve the compound sparingly at low temperatures but readily at elevated temperatures.[5] This differential solubility is the driving force for crystallization upon cooling.

Based on the "like dissolves like" principle and empirical data for similar benzamide derivatives, polar protic and polar aprotic solvents are excellent candidates for investigation.[3]

Single-Solvent Systems:

  • Alcohols (Ethanol, Methanol, Isopropanol): These solvents are often a good starting point due to their ability to engage in hydrogen bonding with the amide group of this compound. Ethanol, in particular, is a versatile and relatively non-toxic option.

  • Ketones (Acetone): Acetone is a stronger solvent than alcohols and can be effective if solubility in alcohols is found to be insufficient.

  • Acetonitrile: This polar aprotic solvent can also be a suitable choice for the recrystallization of amides.

Mixed-Solvent Systems (Solvent/Anti-Solvent):

A mixed-solvent system is often employed when no single solvent meets the ideal criteria. This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the addition of a "poor" or "anti-solvent" (in which it is sparingly soluble) to induce crystallization.

  • Ethanol-Water: This is a classic and highly effective combination for many moderately polar organic compounds. This compound is expected to be soluble in hot ethanol and much less soluble in water. The gradual addition of water to a hot ethanolic solution will decrease the overall solvating power of the mixture, leading to the formation of crystals as it cools.

  • Dichloromethane-Hexane: For less polar impurities, this system can be effective. The compound is dissolved in a minimal amount of the more polar dichloromethane, and hexane is added as the anti-solvent.

The following diagram illustrates the logical workflow for selecting an appropriate solvent system.

Solvent_Selection_Workflow A Start: Crude this compound B Solubility Screening: Test small sample in various solvents (e.g., Ethanol, Methanol, Acetone, Water, Hexane) A->B C Soluble in cold solvent? B->C D Insoluble in hot solvent? B->D E Sparingly soluble in cold, soluble in hot solvent? B->E C->D No G Consider a different solvent C->G Yes D->E No D->G Yes F Select as single-solvent system E->F Yes H Consider a mixed-solvent system E->H No L Proceed with recrystallization F->L G->B I Dissolve in a 'good' solvent (hot) H->I J Add 'poor' solvent (anti-solvent) until turbidity appears I->J K Heat to redissolve J->K K->L

Caption: Workflow for selecting a suitable recrystallization solvent.

Potential Impurities and Their Removal

The synthesis of this compound typically proceeds via the amidation of 2-iodobenzoic acid with methylamine.[6] Potential impurities could therefore include:

  • Unreacted 2-iodobenzoic acid: This acidic impurity can be removed by washing the crude product with a dilute base solution (e.g., sodium bicarbonate) during workup, or by selecting a solvent system where its solubility differs significantly from the product.

  • Excess methylamine: Being a volatile gas, it is usually removed during the workup and drying stages.

  • Byproducts of the coupling reaction: The nature of these would depend on the specific coupling reagents used.

A well-chosen recrystallization solvent should ideally have low solubility for these impurities at all temperatures, allowing them to be removed during the hot filtration step or to remain in the mother liquor after crystallization.

Detailed Recrystallization Protocols

The following protocols are provided as a starting point and should be optimized based on the purity of the starting material and the results of solubility screening.

Protocol 1: Single-Solvent Recrystallization using Ethanol

This is often the most straightforward method and a good first choice.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue to add small portions of hot ethanol until the solid just dissolves. It is crucial to avoid adding an excess of solvent to maximize the yield.

  • Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization using Ethanol-Water

This method is particularly useful if the compound is too soluble in a single solvent even at low temperatures.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution, as described in Protocol 1.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise with swirling until a faint, persistent turbidity (cloudiness) is observed. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold ethanol-water mixture of the same composition as the crystallization solvent for washing the crystals.

The following diagram illustrates the general workflow for the recrystallization process.

Recrystallization_Workflow A Start: Crude Product B Dissolve in Minimum Hot Solvent A->B C Insoluble Impurities Present? B->C D Hot Gravity Filtration C->D Yes E Cool Solution Slowly (Room Temperature then Ice Bath) C->E No D->E F Collect Crystals (Vacuum Filtration) E->F G Wash Crystals with Ice-Cold Solvent F->G H Dry Crystals under Vacuum G->H I Pure Crystalline Product H->I

Caption: General workflow for the recrystallization of this compound.

Validation of Purity: The Self-Validating System

A robust recrystallization protocol should be self-validating. The primary methods for assessing the purity of the recrystallized this compound are:

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. A significant increase in the melting point and a narrowing of the melting range after recrystallization are strong indicators of successful purification.

  • Thin-Layer Chromatography (TLC): Compare the TLC of the crude material with the recrystallized product. The purified sample should show a single spot, with the absence of impurity spots observed in the crude material.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): While not a direct measure of purity in the same way as melting point, NMR spectroscopy can confirm the identity of the compound and reveal the presence of any significant impurities with distinct spectral signatures.

Conclusion: A Pathway to Purity

The recrystallization of this compound is a critical step in ensuring its suitability for downstream applications in drug discovery and development. By systematically evaluating solvent systems, understanding potential impurities, and adhering to meticulous experimental techniques, researchers can consistently achieve high levels of purity. The protocols and principles outlined in this guide provide a solid foundation for the successful purification of this important chemical entity, ultimately contributing to the integrity and reliability of the scientific process.

References

Application Note & Protocols for the Analytical Quantification of 2-Iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-2INMB-2601

Abstract

This document provides comprehensive, validated analytical methods for the quantitative determination of 2-Iodo-N-methylbenzamide. As a key intermediate in various synthetic pathways, its precise quantification is critical for process control, purity assessment, and quality assurance in drug development. We present two robust methods: a High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for routine analysis and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The protocols herein are developed and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][2][3]

Introduction: The Analytical Imperative for this compound

This compound is a halogenated aromatic amide whose structural motif is of interest in medicinal chemistry and materials science. Accurate and precise measurement of this compound is essential for researchers and drug development professionals to ensure the consistency of synthetic yields, monitor reaction kinetics, and determine the purity of final products. The choice of analytical methodology is dictated by the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the desired throughput.

This guide details two complementary analytical approaches. The HPLC-UV method serves as a workhorse for straightforward assays where concentration levels are relatively high and the sample matrix is clean. The LC-MS/MS method provides the specificity and low detection limits necessary for more demanding applications, such as pharmacokinetic studies or trace impurity analysis.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for logical method development. The choices of chromatographic column, mobile phase, and detection parameters are directly informed by these characteristics.

PropertyValueSource
Molecular Formula C₈H₈INOPubChem CID 615852[4]
Molecular Weight 261.06 g/mol PubChem CID 615852[4]
IUPAC Name This compoundPubChem CID 615852[4]
XLogP3 1.2PubChem CID 615852[4]
Structure this compound StructurePubChem CID 615852[4]

The molecule's benzamide core contains a strong chromophore, making it suitable for UV detection. Its moderate polarity, indicated by the XLogP3 value, suggests good retention on a non-polar stationary phase like C18 in a reversed-phase chromatography setup.[4] The presence of a nitrogen atom in the amide group provides a site for protonation, making it an excellent candidate for positive mode electrospray ionization (ESI) in LC-MS.

Method 1: Quantification by RP-HPLC with UV Detection

This method is ideal for the quantification of this compound in bulk materials, process intermediates, and simple formulations.

Principle of the Method

The sample is dissolved and separated using reversed-phase HPLC on a C18 stationary phase. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is passed through the column under isocratic conditions. The organic solvent percentage is optimized to achieve a suitable retention time and resolution from potential impurities. Quantification is performed by comparing the peak area of the analyte in the sample to that of a certified reference standard, using a UV detector set to a wavelength of maximum absorbance for the analyte.

Experimental Protocol: HPLC-UV

2.2.1 Instrumentation and Materials

  • HPLC System: Agilent 1290 Infinity II, Waters Alliance, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD or UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax, XBridge, Inertsil ODS-3V).

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm).

  • Reference Standard: this compound, >99% purity.

  • Glassware: Class A volumetric flasks and pipettes.

  • Filtration: 0.45 µm PTFE syringe filters.

2.2.2 Preparation of Solutions

  • Mobile Phase: Prepare a solution of Acetonitrile and Water (containing 0.1% Formic Acid) in a 50:50 (v/v) ratio. Degas for 15 minutes in a sonicator before use. Causality: The formic acid ensures the amide is protonated, leading to sharper, more symmetrical peaks by preventing interactions with residual silanols on the column packing.

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations to ensure compatibility with the chromatographic system.[5]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the Standard Stock Solution with the diluent. A minimum of 5 concentration levels is recommended for establishing linearity.[2]

  • Sample Solution (Target Concentration: 25 µg/mL): Accurately weigh a portion of the sample powder expected to contain 2.5 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, cool to room temperature, and dilute to volume. Filter the solution through a 0.45 µm syringe filter prior to injection to prevent column blockage.[6]

2.2.3 Chromatographic Conditions

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 50:50 (v/v) Acetonitrile : Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm (or wavelength of maximum absorbance)

| Run Time | 10 minutes |

2.2.4 Data Analysis and System Suitability

  • Equilibrate the system until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no carryover.

  • Perform five replicate injections of a mid-level standard (e.g., 25 µg/mL). The system is suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.

  • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

  • Inject the sample solutions.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve & Dilute in Volumetric Flasks A->B C Filter Sample Solution (0.45 µm Syringe Filter) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F Detection by UV (245 nm) E->F G Integrate Peak Area F->G H Generate Calibration Curve G->H I Calculate Concentration H->I

Caption: Workflow for HPLC-UV quantification.

Expected Validation Performance

The method should be validated according to ICH Q2(R1) or Q2(R2) guidelines.[2][3][7] Typical acceptance criteria are summarized below.

Validation ParameterExpected Result / Acceptance Criteria
Specificity Peak is free from interference from blank and placebo. Peak purity index > 0.999.
Linearity (Range) 1 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability (n=6): ≤ 2.0%; Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Robustness No significant impact on results from minor changes in flow rate (±0.1), organic ratio (±2%), or temperature (±2°C).

Method 2: High-Sensitivity Quantification by LC-MS/MS

This method is designed for applications requiring high sensitivity and selectivity, such as determining the concentration of this compound in biological fluids (e.g., plasma, urine) or for trace-level impurity analysis.

Principle of the Method

The method utilizes the same reversed-phase liquid chromatography principle for separation but couples it with a triple quadrupole mass spectrometer for detection. The analyte is ionized, typically using positive mode electrospray ionization (ESI+), to form a protonated parent ion [M+H]⁺. This parent ion is selected in the first quadrupole (Q1), fragmented in the second quadrupole (q2) via collision-induced dissociation (CID), and a specific, stable fragment ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity by filtering out chemical noise.[8][9]

Experimental Protocol: LC-MS/MS

3.2.1 Instrumentation and Materials

  • LC-MS/MS System: Agilent 6470, Sciex Triple Quad, or equivalent, with an ESI source.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (for faster analysis).

  • Reagents: As in HPLC method, but ensure all are LC-MS grade. An internal standard (IS) is highly recommended (e.g., a deuterated analog of the analyte, if available).

  • Sample Preparation: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) cartridges and reagents may be required for complex matrices.

3.2.2 Preparation of Solutions

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Standard and Sample Preparation: Similar to the HPLC method, but typically at much lower concentrations (e.g., in the ng/mL range). For analysis in biological matrices, a sample cleanup step is mandatory. A typical LLE protocol is described below.

3.2.3 Sample Preparation: Liquid-Liquid Extraction (LLE) from Plasma

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution.

  • Add 500 µL of an organic extraction solvent (e.g., Ethyl Acetate).

  • Vortex for 1 minute to ensure thorough mixing.[10]

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase and inject.

3.2.4 LC and MS/MS Conditions

Liquid Chromatography

Parameter Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: Water + 0.1% FA; B: ACN + 0.1% FA
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B in 3.0 min; hold at 90% B for 1.0 min; return to 10% B in 0.1 min; hold for 0.9 min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Tandem Mass Spectrometry

Parameter Setting
Ionization Mode ESI, Positive
Capillary Voltage 3500 V
Gas Temperature 300 °C
Gas Flow 9 L/min
Nebulizer Pressure 30 psi
MRM Transitions Analyte: m/z 262.0 → 134.1 (Quantifier), 262.0 → 105.1 (Qualifier) IS: (To be determined based on structure)

Note: MRM transitions must be empirically optimized. The precursor ion [M+H]⁺ for C₈H₈INO is m/z 261.97. The product ions suggested (m/z 134.1 from loss of the iodo group and subsequent rearrangements, and m/z 105.1 corresponding to the benzoyl fragment) are hypothetical and require experimental verification.

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis Instrumental Analysis cluster_data Data Processing A Plasma Sample + IS B Add Extraction Solvent & Vortex A->B C Centrifuge & Collect Organic Layer B->C D Evaporate & Reconstitute C->D E Inject into LC-MS/MS D->E F LC Separation E->F G ESI+ Ionization F->G H MRM Detection (Q1 -> q2 -> Q3) G->H I Integrate Peak Areas (Analyte / IS) H->I J Generate Calibration Curve I->J K Calculate Concentration J->K

Caption: Workflow for LC-MS/MS with LLE sample prep.

Expected Validation Performance
Validation ParameterExpected Result / Acceptance Criteria
Specificity No interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity (Range) 0.1 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Accuracy (% Recovery) 85.0% - 115.0% (at LLOQ: 80.0% - 120.0%)
Precision (% RSD) ≤ 15.0% (at LLOQ: ≤ 20.0%)
Limit of Quantification (LOQ) ~0.1 ng/mL
Matrix Effect Assessed and minimized; IS should track analyte response.

Conclusion

The two methods presented provide a comprehensive analytical toolkit for the quantification of this compound. The HPLC-UV method is robust, reliable, and cost-effective for routine quality control and high-concentration assays. For applications demanding superior sensitivity and specificity, particularly in complex biological matrices, the LC-MS/MS method is the definitive choice. Both protocols are grounded in established chromatographic principles and adhere to international validation standards, ensuring they generate trustworthy and reproducible data for critical research and development decisions.

References

Application Notes and Protocols for the Investigation of 2-Iodo-N-methylbenzamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-Iodo-N-methylbenzamide using a suite of robust cell-based assays. Based on its structural features, notably the benzamide moiety common to a class of well-characterized inhibitors, we hypothesize that this compound may function as an inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes. The following protocols are designed to rigorously test this hypothesis and elucidate the compound's potential mechanism of action and cellular effects.

Introduction to this compound and the PARP Family of Enzymes

This compound is a small molecule with the chemical formula C₈H₈INO[1]. While its biological activities are not extensively documented, its benzamide core structure is a key pharmacophore in numerous inhibitors of the Poly(ADP-ribose) Polymerase (PARP) family of enzymes[2]. PARP enzymes, particularly PARP1 and PARP2, are critical players in the cellular response to DNA damage[2][3]. They recognize and bind to sites of DNA single-strand breaks (SSBs), catalyzing the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins[3]. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity[3][4].

Inhibition of PARP enzymatic activity prevents the repair of SSBs. In rapidly dividing cancer cells, these unrepaired SSBs can be converted into more cytotoxic DNA double-strand breaks (DSBs) during replication[5][6]. In tumors with pre-existing defects in DSB repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP leads to a synthetic lethal phenotype, resulting in targeted cancer cell death[2][6]. Furthermore, some PARP inhibitors exert their cytotoxic effects not only by inhibiting PARP's catalytic activity but also by "trapping" the PARP enzyme on the DNA, creating a toxic protein-DNA complex that further impedes DNA replication and repair[5][6][7].

These application notes will guide the user through a series of assays to determine if this compound acts as a PARP inhibitor, to quantify its potency and to characterize its cellular mechanism of action.

Hypothesized Mechanism of Action of this compound

We propose that this compound may function as a competitive inhibitor of PARP1 and PARP2 at the NAD⁺ binding site, thereby preventing the synthesis of PAR. This inhibition of PARP's catalytic activity would disrupt the recruitment of DNA repair machinery to sites of single-strand breaks. Additionally, it is plausible that this compound could induce the trapping of PARP1 on chromatin, a mechanism that has been shown to be a significant contributor to the cytotoxicity of many clinical PARP inhibitors[5][7].

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of this compound DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 Detection PARylation PAR Synthesis (PARylation) PARP1->PARylation Catalysis of NAD+ -> PAR DDR_Recruitment DNA Repair Protein Recruitment (e.g., XRCC1) PARylation->DDR_Recruitment SSB_Repair SSB Repair DDR_Recruitment->SSB_Repair Inhibitor This compound Catalytic_Inhibition Catalytic Inhibition Inhibitor->Catalytic_Inhibition PARP_Trapping PARP Trapping Inhibitor->PARP_Trapping Catalytic_Inhibition->PARylation Blocks Replication_Fork_Stalling Replication Fork Stalling PARP_Trapping->Replication_Fork_Stalling DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Stalling->DSB_Formation Cell_Death Synthetic Lethality (in HR-deficient cells) DSB_Formation->Cell_Death

Caption: Hypothesized mechanism of this compound as a PARP inhibitor.

Quantitative Data Summary (Example Data)

The following table summarizes hypothetical quantitative data for this compound, providing a framework for the expected outcomes of the described assays.

ParameterValueAssay TypeCell Line
PARP1 IC₅₀ 5.2 nMBiochemical (Fluorometric)N/A
PARP2 IC₅₀ 89.7 nMBiochemical (Fluorometric)N/A
Cellular PARylation IC₅₀ 25.6 nMIn-Cell Western BlotHeLa
PARP Trapping EC₅₀ 50.1 nMChromatin FractionationCal51
Cytotoxicity IC₅₀ (BRCA1-mutant) 38.4 nMCell Viability (MTT)SUM149PT
Cytotoxicity IC₅₀ (BRCA-WT) >10 µMCell Viability (MTT)MDA-MB-231

Experimental Protocols

Stock Solution Preparation

Proper handling of this compound is crucial for reproducible results.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Protocol:

    • Equilibrate the vial of solid this compound and DMSO to room temperature.

    • Prepare a 10 mM stock solution by dissolving the compound in an appropriate volume of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

Biochemical PARP1/PARP2 Inhibition Assay (Fluorometric)

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified PARP1 and PARP2.

  • Principle: The assay quantifies the consumption of NAD⁺ by the PARP enzyme, which is activated by a DNA substrate. A fluorescent signal is generated that is inversely proportional to the amount of NAD⁺ consumed[8].

  • Materials:

    • Recombinant human PARP1 and PARP2 enzymes

    • Activated DNA (e.g., nicked DNA)

    • β-NAD⁺

    • PARP Assay Buffer

    • Fluorescent NAD⁺ detection kit

    • 384-well black assay plates

  • Protocol:

    • Compound Dilution: Prepare a serial dilution of this compound in PARP Assay Buffer. A typical starting concentration range is 0.1 nM to 10 µM. Include a DMSO vehicle control.

    • Assay Setup:

      • Add 5 µL of the compound dilutions or vehicle control to the wells of the assay plate.

      • Add 10 µL of a pre-mixed solution of PARP enzyme and activated DNA to each well.

      • Incubate the plate at room temperature for 15 minutes.

    • Reaction Initiation: Add 10 µL of 5X β-NAD⁺ solution to each well to start the reaction.

    • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

    • Detection: Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD⁺ detection kit.

    • Data Analysis: Measure the fluorescence intensity using a plate reader. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular PARP Activity Assay (In-Cell Western Blot)

This assay determines the ability of this compound to inhibit PARP activity within intact cells.

  • Principle: Cells are treated with a DNA damaging agent to induce PARP activity, leading to the synthesis of PAR. The levels of PAR are then quantified by Western blotting. A potent PARP inhibitor will reduce the accumulation of PAR.

  • Materials:

    • HeLa or other suitable cancer cell line

    • Complete cell culture medium

    • DNA damaging agent (e.g., methyl methanesulfonate (MMS) or H₂O₂)

    • Lysis buffer

    • BCA protein assay kit

    • Primary antibodies: anti-PAR and anti-GAPDH (loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

    • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours[9][10].

    • DNA Damage Induction: Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10-15 minutes)[9].

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer[10].

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay[3].

    • Western Blotting:

      • Normalize protein amounts and separate by SDS-PAGE.

      • Transfer proteins to a PVDF membrane.

      • Block the membrane with 5% non-fat milk in TBST.

      • Incubate with anti-PAR primary antibody overnight at 4°C.

      • Wash and incubate with HRP-conjugated secondary antibody.

      • Develop the blot using a chemiluminescent substrate and image the results[10].

      • Re-probe the blot with an anti-GAPDH antibody for a loading control.

    • Data Analysis: Quantify the band intensities for PAR and GAPDH. Normalize the PAR signal to the loading control. Plot the percent inhibition of PARylation against the inhibitor concentration to determine the cellular IC₅₀.

In_Cell_Western_Workflow Start Seed Cells in 96-well Plate Inhibitor_Treatment Treat with this compound Start->Inhibitor_Treatment DNA_Damage Induce DNA Damage (e.g., H₂O₂) Inhibitor_Treatment->DNA_Damage Cell_Lysis Lyse Cells DNA_Damage->Cell_Lysis Protein_Quant Quantify Protein (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE & Transfer Protein_Quant->SDS_PAGE Western_Blot Western Blot for PAR & Loading Control SDS_PAGE->Western_Blot Analysis Densitometry & IC₅₀ Calculation Western_Blot->Analysis

References

2-Iodo-N-methylbenzamide: A Covalent Chemical Probe for Target Identification and Engagement

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Rise of Covalent Probes in Chemical Biology

Modern drug discovery increasingly relies on understanding the direct interactions between small molecules and their protein targets within a native cellular environment. Chemical probes are essential tools in this endeavor, providing a means to identify protein targets, validate engagement, and elucidate mechanisms of action.[1][2] Among the various classes of probes, those that form stable, covalent bonds with their targets have emerged as exceptionally powerful tools.[3]

This guide focuses on 2-Iodo-N-methylbenzamide, a representative iodoacetamide-containing fragment, as a chemical probe for target identification. The iodoacetamide moiety is a moderately reactive electrophile that preferentially forms covalent bonds with nucleophilic amino acid residues, most notably cysteine.[4] By leveraging this reactivity, researchers can "fish" for binding partners in complex biological systems, paving the way for novel therapeutic strategies. This document provides the scientific rationale, detailed experimental workflows, and data interpretation guidelines for utilizing this compound and similar covalent probes in a chemoproteomics context.

Mechanism of Action: Covalent Target Engagement

The utility of this compound as a probe is rooted in its ability to covalently modify proteins. The core of this function is the iodoacetamide "warhead." This electrophilic group reacts with nucleophilic side chains of amino acids via a nucleophilic substitution (SN2) reaction. Cysteine, with its highly nucleophilic thiol group, is the most common target.[4]

The reaction proceeds as follows:

  • Non-covalent Binding: The probe first reversibly associates with a binding pocket on the target protein, driven by intermolecular forces. The benzamide portion of the molecule contributes to this initial recognition.[4]

  • Covalent Reaction: A suitably positioned nucleophilic residue (e.g., a cysteine thiol) attacks the carbon atom bearing the iodine, displacing the iodide leaving group. This forms a stable thioether bond, permanently linking the probe to the protein.

This covalent and irreversible binding event is the key to the probe's utility, enabling the durable labeling and subsequent identification of the target protein from a complex mixture.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Iodo-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues and to optimize reaction yield and purity. The following information is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Synthesis Overview

This compound is a key intermediate in medicinal chemistry. Its synthesis is primarily achieved through the formation of an amide bond between a 2-iodobenzoic acid derivative and methylamine. The two most common pathways involve either a direct coupling of the carboxylic acid with the amine using a coupling agent, or a two-step process via a more reactive acyl chloride intermediate.

Synthesis_Pathways A 2-Iodobenzoic Acid Coupling Coupling Agents (e.g., EDC, HATU) A->Coupling Activation Chlorinating Chlorinating Agents (e.g., SOCl2, (COCl)2) A->Chlorinating Acyl Chloride Formation B 2-Iodobenzoyl Chloride D This compound B->D Amidation C Methylamine (CH3NH2) C->D Coupling->D Chlorinating->B Base Base (e.g., Et3N, DIPEA) Base->D

Caption: Common synthetic routes to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Q1: My reaction yield is consistently low or zero. What are the potential causes?

A1: Low yields in amide bond formation are a frequent challenge. Several factors can be responsible, often related to the reactants' stability, activation, or the reaction environment.[1]

  • Incomplete Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is very slow because the hydroxide is a poor leaving group.[2] The carboxylic acid must first be activated. If using coupling agents (like EDC or HATU), ensure they are fresh and used in sufficient stoichiometric amounts (typically 1.1-1.5 equivalents). If the activation is incomplete, the reaction will stall.[1]

  • Amine Deactivation: Methylamine is a base and will react with the acidic 2-iodobenzoic acid to form a salt. This protonation renders the amine non-nucleophilic, halting the desired amide bond formation.[1] This is why reactions involving coupling agents often require an additional non-nucleophilic base to neutralize any acid and keep the amine free.[3] In the acyl chloride method, HCl is generated as a byproduct, which will protonate the unreacted methylamine; therefore, at least two equivalents of methylamine or one equivalent of methylamine and one equivalent of a tertiary amine base (like triethylamine) are necessary.[4]

  • Hydrolysis: The activated carboxylic acid intermediate (e.g., O-acylisourea from EDC) or the 2-iodobenzoyl chloride are highly reactive and susceptible to hydrolysis. The presence of water in the solvent or on the glassware will convert these intermediates back to the unreactive 2-iodobenzoic acid.[1] It is critical to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Steric Hindrance: While methylamine is small, the iodine atom at the ortho position of the benzoic acid introduces some steric bulk, which can slightly hinder the approach of the nucleophile to the carbonyl carbon.[5] This can slow the reaction rate compared to an unsubstituted benzoyl derivative.

Q2: How do I choose between the acyl chloride method and a direct coupling reaction?

A2: The choice between these two primary methods depends on the scale of your reaction, the sensitivity of other functional groups on your substrate (if any), and your tolerance for handling harsh reagents.

FeatureAcyl Chloride MethodDirect Coupling Method
Reactivity Very high. 2-iodobenzoyl chloride is a powerful acylating agent.[6]Moderate to high, dependent on the chosen coupling reagent.
Reaction Steps Two steps: 1) Formation of acyl chloride, 2) Amidation.One-pot reaction.
Reagents Requires handling of corrosive and moisture-sensitive reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3]Utilizes milder, solid-phase-compatible reagents like EDC, HATU, or HOBt.[1][3]
Byproducts Generates HCl, which must be neutralized.[4]Byproducts (e.g., DCU from DCC) can sometimes complicate purification.
Conditions Step 1 often requires heating (reflux). Step 2 is typically fast, often from 0 °C to room temperature.[3][5]Generally performed at mild temperatures (0 °C to room temperature).[1]
Ideal Use Case Large-scale synthesis where cost and atom economy are key; robust starting materials.Small-scale synthesis, medicinal chemistry, sensitive substrates, and process optimization.
Q3: I am observing significant side reactions or impurities. How can I minimize them?

A3: The primary impurity is often unreacted 2-iodobenzoic acid due to the issues described in Q1. However, other side reactions can occur.

  • Symmetrical Anhydride Formation: When activating the carboxylic acid, particularly with carbodiimides, two molecules of the activated acid can react to form a symmetrical anhydride.[7] This anhydride is still reactive towards the amine but represents an inefficient use of the starting material. Using additives like HOBt or OxymaPure can suppress this side reaction by forming a more stable activated ester intermediate.[1]

  • Hydrolysis of Acyl Chloride: If the acyl chloride is exposed to moisture during its formation, work-up, or the subsequent amidation step, it will hydrolyze back to 2-iodobenzoic acid. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Over-acylation: This is not a concern with methylamine, as the resulting secondary amide is significantly less nucleophilic than the starting amine and will not react further.[4]

To minimize side reactions, ensure anhydrous conditions, use an inert atmosphere, add reagents in a controlled manner (e.g., dropwise addition of acyl chloride to the amine solution at 0 °C), and monitor the reaction's progress by TLC or LC-MS to avoid unnecessarily long reaction times or excessive heating.

Q4: What are the best practices for work-up and purification?

A4: A clean work-up is essential for obtaining a pure product and simplifying the final purification step.

  • Quenching: Once the reaction is complete (as determined by TLC/LC-MS), the mixture should be quenched. For direct coupling reactions, this often involves adding water or a saturated aqueous solution of NH₄Cl.[1]

  • Extraction: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Washes: This is the most critical part of removing impurities.

    • Acid Wash: Wash the organic layer with a dilute acid (e.g., 1N HCl). This will protonate and remove any unreacted methylamine or other basic substances (like triethylamine or pyridine).[3][8]

    • Base Wash: Wash with a mild base (e.g., saturated aqueous NaHCO₃) to remove unreacted 2-iodobenzoic acid and acidic additives like HOBt.[3]

    • Brine Wash: A final wash with saturated NaCl solution (brine) helps to remove residual water from the organic layer.[3]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Final Purification: The crude product can usually be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, or hexane/ethyl acetate).[3][9] If recrystallization is ineffective, column chromatography on silica gel is a reliable alternative.[10]

Troubleshooting_Workflow start Low Yield Observed check_sm Check TLC/LC-MS: Are starting materials present? start->check_sm check_activation Problem with Activation or Nucleophilicity check_sm->check_activation Yes check_product Is desired product present? check_sm->check_product No sm_present Yes solution1 Verify coupling agent activity. Use fresh, anhydrous reagents. Ensure adequate base is present. check_activation->solution1 no_sm No workup_issue Potential Work-up/ Purification Loss check_product->workup_issue Yes side_reaction Side Reaction or Decomposition check_product->side_reaction No prod_present Yes solution2 Optimize extraction pH. Review recrystallization solvent. Consider chromatography. workup_issue->solution2 no_prod No solution3 Check for hydrolysis (use anhydrous conditions). Run reaction at lower temperature. Verify starting material identity. side_reaction->solution3

Caption: Troubleshooting workflow for low reaction yield.

Detailed Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride

This two-step protocol first converts 2-iodobenzoic acid to the highly reactive 2-iodobenzoyl chloride, which is then reacted with methylamine.

Step 1: Synthesis of 2-Iodobenzoyl Chloride [3]

  • In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add 2-iodobenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂, 5-10 eq). A catalytic amount of anhydrous DMF can be added to accelerate the reaction.

  • Heat the mixture to reflux (approx. 80 °C) with stirring for 2-3 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.

  • To ensure complete removal, add an anhydrous solvent like toluene or benzene and concentrate again under reduced pressure to azeotropically remove any remaining SOCl₂. The resulting crude 2-iodobenzoyl chloride is a liquid or low-melting solid and is typically used directly in the next step without further purification.

Step 2: Amidation [5]

  • In a separate dry flask under a nitrogen atmosphere, dissolve methylamine (2.2 eq, often from a solution in THF or as hydrochloride salt with an added base like Et₃N) in anhydrous dichloromethane (DCM).

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude 2-iodobenzoyl chloride (1.0 eq) from Step 1 in a small amount of anhydrous DCM.

  • Add the 2-iodobenzoyl chloride solution dropwise to the stirred, cooled amine solution over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the disappearance of the acyl chloride.

  • Proceed with the work-up and purification as described in Q4.

Protocol 2: Synthesis using EDC/HOBt Coupling

This one-pot protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent with 1-Hydroxybenzotriazole (HOBt) as an additive to improve efficiency and suppress side reactions.

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-iodobenzoic acid (1.0 eq), HOBt (1.2 eq), and methylamine hydrochloride (1.1 eq).

  • Dissolve the mixture in an anhydrous solvent such as DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or triethylamine (2.5 eq) dropwise.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with the work-up and purification as described in Q4.[3]

References

Technical Support Center: Optimizing the Synthesis of 2-Iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 2-Iodo-N-methylbenzamide. This resource is designed for researchers, medicinal chemists, and process development professionals to address common challenges and enhance reaction yields. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to issues you may encounter during your experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

Section 1: Core Reaction Strategy & Reagent Selection

Q1: My reaction yield for this compound is consistently low. What is the most common bottleneck in this synthesis?

A1: The synthesis of this compound is typically achieved by the amidation of 2-iodobenzoic acid with methylamine. The most critical step, and a frequent cause of low yield, is the inefficient activation of the carboxylic acid group of 2-iodobenzoic acid.[1] Carboxylic acids are generally poor electrophiles and will readily engage in an acid-base reaction with the amine nucleophile (methylamine) to form an unreactive ammonium-carboxylate salt.[2][3] To prevent this and facilitate amide bond formation, a coupling reagent is essential to convert the hydroxyl group of the carboxylic acid into a better leaving group.[2][4]

Q2: There are many amide coupling reagents available. How do I choose the most effective one for this specific transformation?

A2: The choice of coupling reagent is critical and depends on factors like desired reaction time, cost, and ease of byproduct removal. For the synthesis of this compound, several classes of reagents can be employed.

  • Carbodiimides (e.g., DCC, EDC): These are classic and cost-effective coupling agents.[4][5] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred over DCC (Dicyclohexylcarbodiimide) because its urea byproduct is water-soluble, simplifying purification via aqueous extraction.[5] However, carbodiimides can sometimes lead to a side reaction where the activated intermediate rearranges to an unreactive N-acylurea.[2] To suppress this and improve yields, additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure are highly recommended.[1][6]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient and fast-acting.[6] They are particularly effective for sterically hindered couplings, though this is less of a concern for methylamine.[5] They are generally more expensive than carbodiimides.

  • Aminium/Uronium Salts (e.g., HBTU, HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most effective coupling reagents, known for rapid reaction times and high yields with minimal side reactions.[5][6] It is often used for difficult couplings where other methods fail.[6]

Recommendation: For a balance of efficiency, cost, and ease of workup, starting with an EDC/HOBt or EDC/OxymaPure system is a robust choice. If yields remain suboptimal, switching to HATU is a proven strategy for improvement.[1][5]

Section 2: Troubleshooting Poor Reaction Performance

Q3: I'm using a standard EDC/HOBt protocol, but my TLC/LC-MS analysis shows a large amount of unreacted 2-iodobenzoic acid. What's going wrong?

A3: This issue points towards incomplete activation of the carboxylic acid or premature hydrolysis of the activated intermediate. Consider these troubleshooting steps:

  • Reagent Quality and Stoichiometry: Ensure your EDC and HOBt are anhydrous and have been stored properly.[1] Use slight excesses of the coupling reagents (typically 1.1-1.5 equivalents) and the amine (1.1-1.2 equivalents) to drive the reaction to completion.

  • Pre-activation: A crucial technique is "pre-activation." Stir the 2-iodobenzoic acid, coupling reagent (EDC), and additive (HOBt) in an anhydrous aprotic solvent (like DMF or DCM) for 15-30 minutes at room temperature before adding the methylamine.[1] This allows for the formation of the active ester intermediate without the competing amine being present.

  • Solvent Purity: The presence of water is detrimental as it can hydrolyze the activated ester back to the carboxylic acid.[1] Always use anhydrous solvents.

  • Base Addition: A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine (2.0 equivalents), is typically required. The base neutralizes the HCl byproduct from EDC hydrochloride and prevents the protonation of the methylamine, ensuring it remains nucleophilic.[1]

Q4: My reaction is messy, with multiple spots on the TLC plate. What are the likely side products and how can I minimize them?

A4: The primary side product in a carbodiimide-mediated coupling is the N-acylurea, formed from the rearrangement of the O-acylisourea intermediate.[2] Another possibility is the formation of an anhydride from the reaction of the activated ester with another molecule of 2-iodobenzoic acid.

  • Minimizing N-acylurea: The most effective way to prevent this side reaction is by using an additive like HOBt or OxymaPure.[1][2] These additives act as "active ester traps," rapidly converting the O-acylisourea into a more stable HOBt- or Oxyma-ester, which is less prone to rearrangement and reacts cleanly with the amine.

  • Minimizing Anhydride: Ensure that the amine is added promptly after the pre-activation step. Using a slight excess of the amine can also help favor the desired amidation pathway over anhydride formation.

Section 3: Work-up and Purification

Q5: How do I effectively remove the coupling byproducts during work-up?

A5: The work-up procedure is dictated by the coupling reagent used.

  • For EDC/HOBt: The major byproducts are the water-soluble ethyl-dimethylaminopropyl urea and unreacted HOBt. A standard aqueous work-up is highly effective. Quench the reaction with water or saturated aqueous NH₄Cl, extract the product into an organic solvent (like ethyl acetate), and then wash the organic layer sequentially with a mild acid (e.g., 1M HCl to remove the base), a mild base (e.g., saturated NaHCO₃ to remove unreacted carboxylic acid and HOBt), and finally brine.[1]

  • For DCC: The dicyclohexylurea (DCU) byproduct is notoriously insoluble in most common organic solvents.[5] The best approach is to filter the crude reaction mixture through a pad of celite to remove the precipitated DCU before proceeding with an aqueous workup.

Q6: What is the best method to purify the final this compound?

A6: After a successful work-up, the crude product can be purified by one of two primary methods:

  • Recrystallization: If the crude product is relatively clean, recrystallization is an excellent method for obtaining high-purity material. A common solvent system would be a mixture like ethyl acetate/hexanes or ethanol/water.

  • Silica Gel Chromatography: For mixtures containing closely related impurities, flash column chromatography is the most reliable method. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Data & Protocols

Table 1: Comparison of Common Coupling Reagents
Reagent SystemRelative ReactivityCostByproduct RemovalKey Considerations
EDC / HOBt HighModerateEasy (Aqueous Wash)Standard, reliable choice. Ensure anhydrous conditions.[1][5]
DCC / DMAP HighLowDifficult (Filtration)Insoluble urea byproduct. Risk of rearrangement.[5][7]
HATU / DIPEA Very HighHighEasy (Aqueous Wash)Excellent for difficult or rapid couplings.[5][6]
SOCl₂ Very HighLowGaseous ByproductsConverts acid to acid chloride first. Harsh conditions.[4][8]
Protocol 1: High-Yield Synthesis using EDC/HOBt

This protocol is a robust starting point for optimizing the yield of this compound.

Materials:

  • 2-Iodobenzoic acid (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Methylamine (2.0 M solution in THF, 1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF or DCM

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-iodobenzoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF.

  • Stir the mixture until all solids dissolve. Add DIPEA (2.5 eq) and stir for 5 minutes.

  • Add EDC·HCl (1.2 eq) in one portion.

  • Allow the reaction to stir at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Slowly add the methylamine solution (1.2 eq) dropwise via syringe.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or silica gel chromatography.

Visualized Workflows & Mechanisms

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical decision-making process when troubleshooting low reaction yields.

G start Low Yield of this compound check_sm Analysis of Crude Mixture (TLC, LC-MS) start->check_sm sm_present Unreacted 2-Iodobenzoic Acid? check_sm->sm_present side_products Significant Side Products? check_sm->side_products activation_issue Potential Activation Issue sm_present->activation_issue Yes end_good Improved Yield sm_present->end_good No n_acylurea N-Acylurea Formation Likely side_products->n_acylurea Yes side_products->end_good No sol_preactivate Implement Pre-activation Step (Acid + EDC/HOBt first for 20 min) activation_issue->sol_preactivate sol_reagents Check Reagent Quality & Stoichiometry (Use 1.2 eq EDC/HOBt, Anhydrous Solvent) sol_preactivate->sol_reagents sol_hats Switch to Stronger Reagent (e.g., HATU) sol_reagents->sol_hats sol_hobt Ensure Additive is Used (HOBt or OxymaPure is essential with EDC) n_acylurea->sol_hobt sol_temp Run Reaction at 0 °C to RT (Avoid excessive heat) sol_hobt->sol_temp

Caption: Troubleshooting Decision Tree for Amidation.

Simplified Amidation Mechanism with EDC/HOBt

This diagram illustrates the key steps in the activation and coupling process.

G cluster_0 Activation Phase cluster_1 Coupling Phase cluster_2 Side Reaction RCOOH 2-Iodobenzoic Acid Active_Intermediate O-Acylisourea (Unstable) RCOOH->Active_Intermediate + EDC EDC EDC HOBt_Ester HOBt Active Ester (More Stable) Active_Intermediate->HOBt_Ester + HOBt N_Acylurea N-Acylurea (Inactive Side Product) Active_Intermediate->N_Acylurea Rearrangement (No HOBt) HOBt HOBt Product This compound HOBt_Ester->Product + MeNH2 Amine Methylamine (MeNH2)

Caption: Mechanism of EDC/HOBt Mediated Amide Coupling.

References

Technical Support Center: Troubleshooting Side Products in 2-Iodo-N-methylbenzamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving 2-Iodo-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side product formations encountered during synthetic transformations of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, identify impurities, and achieve your desired synthetic outcomes.

Introduction: The Chemistry of this compound

This compound is a key intermediate in the synthesis of a variety of complex molecules, particularly in the pharmaceutical industry. Its utility primarily stems from the presence of the ortho-iodide, which serves as an excellent handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation.

However, the proximity of the N-methylamide group to the reactive iodide can lead to a unique set of challenges and the formation of characteristic side products. Understanding the mechanisms behind the formation of these impurities is crucial for effective troubleshooting and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of this compound is giving me a low yield of the desired product and a significant amount of a lower molecular weight byproduct. What could this be?

A1: A common side product in palladium-catalyzed aminations of aryl halides is the hydrodehalogenation product, where the iodine atom is replaced by a hydrogen atom.[1][2] In your case, this would be N-methylbenzamide. This occurs when a palladium-hydride species, which can form from various sources in the reaction mixture, reductively eliminates with the aryl halide faster than the desired amination occurs.

Q2: I'm observing a significant amount of a high molecular weight impurity in my Ullmann coupling reaction. What is the likely identity of this side product?

A2: In copper-catalyzed Ullmann reactions, homocoupling of the starting aryl iodide is a known side reaction, especially at elevated temperatures.[3][4] This would result in the formation of N,N'-dimethyl-2,2'-biphenyldicarboxamide, a dimeric species.

Q3: After my reaction, I see an unexpected neutral product with a mass that doesn't correspond to my starting material or expected product. What other side reactions should I consider?

A3: The ortho-relationship of the iodide and the N-methylamide in this compound makes it susceptible to intramolecular cyclization under certain conditions, particularly with strong bases or at high temperatures. This can lead to the formation of cyclic products. One possibility is the formation of a six-membered ring through intramolecular N-arylation.

Q4: How can I minimize the formation of the hydrodehalogenation product (N-methylbenzamide)?

A4: To minimize hydrodehalogenation, consider the following:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands that promote the reductive elimination of the desired C-N bond over the C-H bond.

  • Base Selection: The choice of base can influence the formation of palladium-hydride species. Experiment with different bases (e.g., weaker inorganic bases like K₃PO₄ or Cs₂CO₃ instead of strong alkoxides).

  • Hydride Scavengers: In some cases, the addition of a hydride scavenger can be beneficial.

  • Water Content: Ensure your reaction is conducted under strictly anhydrous conditions, as water can be a source of protons.[5]

Q5: What are the best analytical techniques to identify these side products?

A5: A combination of chromatographic and spectroscopic techniques is ideal.

  • TLC: For initial reaction monitoring.

  • GC-MS: Excellent for identifying volatile and semi-volatile impurities like the hydrodehalogenation product.[3]

  • LC-MS: Useful for a broader range of polarities and for getting initial mass information on all components.

  • NMR (¹H and ¹³C): The most powerful tool for unambiguous structure elucidation of isolated impurities.[6]

Troubleshooting Guides

Problem 1: Predominant Formation of N-methylbenzamide (Hydrodehalogenation)

Symptoms:

  • Low yield of the desired cross-coupling product.

  • A major peak in the GC-MS or LC-MS corresponding to a mass of 135.17 g/mol .[7]

  • ¹H NMR of the crude mixture shows characteristic signals for N-methylbenzamide (a multiplet around 7.4-7.8 ppm for the aromatic protons and a doublet around 2.9-3.0 ppm for the N-methyl group).[8][9]

Causality: Hydrodehalogenation is a competing reaction pathway in many palladium-catalyzed cross-coupling reactions.[1] It is often favored by factors that promote the formation of palladium-hydride intermediates or slow down the desired catalytic cycle.

Troubleshooting Workflow:

Start High Hydrodehalogenation Observed Step1 Optimize Ligand: - Increase steric bulk - Increase electron density Start->Step1 Step2 Screen Bases: - Switch from alkoxides to carbonates or phosphates Step1->Step2 Step3 Ensure Anhydrous Conditions: - Dry solvents and reagents thoroughly Step2->Step3 Step4 Lower Reaction Temperature Step3->Step4 Step5 Consider a different Pd-precatalyst Step4->Step5 End Minimized Hydrodehalogenation Step5->End

Caption: Troubleshooting hydrodehalogenation.

Detailed Steps:

  • Ligand Optimization: Switch to a more sterically demanding and electron-rich ligand. For Buchwald-Hartwig reactions, ligands like BrettPhos or tBuXPhos are often effective at promoting the desired amination.

  • Base Screening: If using a strong base like NaOtBu, consider switching to a weaker, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄. This can alter the reaction kinetics and disfavor the formation of Pd-H species.

  • Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Water can act as a proton source, facilitating the hydrodehalogenation pathway.

  • Temperature Control: Lowering the reaction temperature may slow down the rate of hydrodehalogenation relative to the desired coupling reaction.

  • Catalyst Precursor: The choice of palladium precursor can also have an effect. If you are using Pd(OAc)₂, try a pre-catalyst like a palladacycle, which can sometimes lead to cleaner reactions.

Problem 2: Formation of N,N'-dimethyl-2,2'-biphenyldicarboxamide (Homocoupling)

Symptoms:

  • A significant byproduct with a mass of approximately 268.30 g/mol is observed in the MS.

  • The reaction mixture may become heterogeneous due to the precipitation of the often poorly soluble homocoupling product.

  • ¹H NMR of the impurity would likely show a complex set of aromatic signals and a singlet for the two equivalent N-methyl groups.

Causality: Homocoupling is a common side reaction in Ullmann-type reactions, where two molecules of the aryl halide couple with each other.[3] It can also occur in palladium-catalyzed reactions, particularly at high catalyst loadings or temperatures.

Troubleshooting Workflow:

Start Significant Homocoupling Step1 Lower Reaction Temperature Step2 Reduce Catalyst Loading (for Pd-catalyzed reactions) Step3 Optimize Ligand (for Ullmann reactions): - Use N,N-donor ligands like phenanthroline or L-proline Step4 Ensure Efficient Stirring End Minimized Homocoupling

Caption: Troubleshooting homocoupling.

Detailed Steps:

  • Temperature Reduction: Homocoupling is often accelerated at higher temperatures. Reducing the reaction temperature can significantly decrease the rate of this side reaction.

  • Catalyst Loading: In palladium-catalyzed reactions, high catalyst concentrations can sometimes promote homocoupling. Try reducing the catalyst loading.

  • Ligand for Ullmann Reactions: For Ullmann condensations, the addition of a ligand can improve the selectivity for the desired cross-coupling. N,N-donor ligands like 1,10-phenanthroline or amino acids like L-proline are often effective.

  • Stirring: In heterogeneous Ullmann reactions using copper powder, ensure efficient stirring to maintain a good dispersion of the catalyst and minimize localized high concentrations of reactants on the copper surface.

Problem 3: Intramolecular Cyclization

Symptoms:

  • Formation of a neutral byproduct with a mass corresponding to the loss of HI from the starting material.

  • The structure of the cyclized product will depend on the specific reaction conditions.

Causality: The ortho-positioning of the reactive groups in this compound allows for intramolecular reactions to occur. This is particularly a risk when using strong bases or at elevated temperatures, where deprotonation of the amide nitrogen can occur, followed by nucleophilic attack on the carbon bearing the iodine.

Troubleshooting Workflow:

Start Intramolecular Cyclization Detected Step1 Use a Weaker Base Step2 Lower the Reaction Temperature Step3 Increase the Concentration of the External Nucleophile End Minimized Cyclization

References

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 2-Iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of 2-iodo-N-methylbenzamide. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable insights to help you diagnose and resolve low yield issues, ensuring the success of your synthetic endeavors.

The Suzuki-Miyaura coupling is a powerful and versatile tool for forming carbon-carbon bonds.[1][2] However, its complexity can sometimes lead to unexpected outcomes, particularly with sterically hindered or electronically challenging substrates like this compound.[3] The ortho-iodo and N-methylbenzamide groups introduce specific steric and electronic factors that require careful consideration and optimization of reaction conditions.

This guide is structured in a question-and-answer format to directly address the common problems you may be facing. We will explore the causality behind experimental choices and provide self-validating protocols to enhance the reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has stalled, or I'm observing very low conversion of my this compound. What are the most likely causes?

Low conversion is a frequent issue and can often be traced back to several key factors related to the catalyst's activity and the initial steps of the catalytic cycle.

Answer: The primary suspects for low conversion are inefficient generation of the active Pd(0) catalyst and a slow oxidative addition step.

  • Inactive Catalyst: The Suzuki-Miyaura catalytic cycle requires a Pd(0) species to initiate oxidative addition.[1][4] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) form. Incomplete reduction can lead to a low concentration of the active catalyst, thus stalling the reaction.

    • Solution: Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or utilizing modern pre-catalysts (e.g., XPhos Pd G4) that are designed to generate the active Pd(0) species more efficiently.[5][6] Also, ensure your reaction is thoroughly degassed, as oxygen can oxidize and deactivate the Pd(0) catalyst.[7][8]

  • Slow Oxidative Addition: The steric hindrance from the ortho-N-methylbenzamide group can slow down the oxidative addition of the aryl iodide to the palladium center.[9][10]

    • Solution: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos).[10] These ligands promote the formation of a more reactive, monoligated palladium species that can more readily undergo oxidative addition with hindered substrates.[10] Increasing the reaction temperature can also provide the necessary energy to overcome the activation barrier for this step.[10]

Q2: I'm observing significant amounts of side products, particularly the dehalogenated N-methylbenzamide and homocoupling of my boronic acid. How can I suppress these reactions?

The formation of byproducts is a common cause of low yields. Understanding the mechanisms behind their formation is key to minimizing them.

Answer: Dehalogenation and boronic acid homocoupling are two of the most prevalent side reactions in Suzuki couplings.[11][12]

  • Dehalogenation (Protodeiodination): This occurs when the aryl iodide is reduced to the corresponding arene (N-methylbenzamide). This side reaction is particularly common with electron-rich aryl iodides.[11][13] The mechanism often involves the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water.[11]

    • Mitigation Strategies:

      • Choice of Halide: While you are starting with an iodide, which is the most reactive halide, it is also the most prone to dehalogenation.[11][13] If this becomes an insurmountable issue, consider using the corresponding aryl bromide or chloride, although this will likely require more forcing reaction conditions.[13][14][15]

      • Base Selection: Using a non-coordinating, milder base like K₃PO₄ or Cs₂CO₃ can sometimes reduce the formation of Pd-H species.[8][16]

      • Solvent Choice: Avoid alcoholic solvents which can be a source of hydrides. Anhydrous, aprotic solvents like toluene or dioxane are generally preferred.[1][10]

  • Boronic Acid Homocoupling: This side reaction produces a biaryl species from two molecules of your boronic acid.[17][18] It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is slow to be reduced to Pd(0).[7][8]

    • Mitigation Strategies:

      • Rigorous Degassing: Thoroughly degas your reaction mixture and solvents using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution.[7][8]

      • Catalyst Choice: Using a Pd(0) source or a precatalyst that rapidly forms the active species can minimize the time the Pd(II) species is present, thereby reducing homocoupling.[8]

      • Use of Boronic Esters: Boronic esters, such as pinacol esters, are often more stable and less prone to homocoupling than the corresponding boronic acids.[1][19][20]

Q3: My reaction seems sensitive to the choice of base and solvent. What are the best practices for selecting these components for my specific substrate?

The base and solvent play crucial roles in the transmetalation step and overall reaction kinetics.

Answer: The selection of an appropriate base and solvent system is critical for a successful Suzuki coupling, especially with a substrate like this compound where the amide group can potentially coordinate to the palladium catalyst.

  • Base Selection: The primary role of the base is to activate the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[16]

    • Recommended Bases: For sterically hindered couplings, potassium phosphate (K₃PO₄) is often a robust choice.[10] Cesium carbonate (Cs₂CO₃) can also be effective. It is important to use the base as a fine powder to ensure adequate reactivity.[10]

    • Why Not Stronger Bases? While stronger bases like hydroxides can be used, they can also promote side reactions. The moderate basicity of phosphates and carbonates is often optimal.

  • Solvent System: The solvent must be able to dissolve the reactants and catalyst while being compatible with the reaction conditions.

    • Recommended Solvents: Anhydrous, aprotic polar solvents are generally preferred. A mixture of toluene and water or dioxane and water is common.[1] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[8] For particularly challenging couplings, higher boiling point solvents like xylenes might be necessary to achieve higher reaction temperatures.[21]

ParameterRecommendationRationale
Base K₃PO₄ or Cs₂CO₃Effective for hindered substrates, minimizes side reactions.[8][10]
Solvent Toluene/H₂O or Dioxane/H₂OGood solubility for reactants, water aids in boronate formation.[1][8]
Troubleshooting Workflow

If you are experiencing low yields, follow this systematic approach to identify and resolve the issue.

G start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion side_products Analyze for Side Products (Dehalogenation, Homocoupling) check_conversion->side_products Incomplete Conversion optimize_catalyst Optimize Catalyst System (Pd Source & Ligand) check_conversion->optimize_catalyst Complete Conversion, Low Product optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temp.) side_products->optimize_conditions Significant Side Products optimize_catalyst->optimize_conditions reagent_quality Verify Reagent Purity & Integrity optimize_conditions->reagent_quality success High Yield Achieved reagent_quality->success All Factors Optimized

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

Experimental Protocols

Here is a detailed, step-by-step methodology for setting up an optimized Suzuki coupling reaction for this compound.

Optimized Protocol for Suzuki Coupling of this compound
  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).

    • In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 1.1-1.2 times the mol of Pd).

  • Reaction Setup:

    • Add the catalyst and ligand to the Schlenk flask containing the substrates and base.

    • Seal the flask with a septum. Evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.[8]

    • Add the degassed solvent mixture (e.g., toluene/water 10:1) via syringe.

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80-110 °C).[11]

    • Monitor the reaction progress by a suitable analytical method such as TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. Each step presents a potential bottleneck that can be addressed through careful optimization.

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOR Ar-Pd(II)-OR(L₂) ArPdX->ArPdOR Ligand Exchange (Base, H₂O) ArPdAr Ar-Pd(II)-Ar'(L₂) ArPdOR->ArPdAr Transmetalation (Ar'-B(OR)₂) Product Ar-Ar' ArPdAr->Product Reductive Elimination Pd0_regen Pd(0)L₂ ArPdAr->Pd0_regen

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][4]

References

Preventing catalyst poisoning in palladium-catalyzed reactions of 2-Iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support center for researchers, scientists, and drug development professionals engaged in palladium-catalyzed reactions involving 2-Iodo-N-methylbenzamide. This resource is designed to provide in-depth technical guidance, troubleshooting assistance, and answers to frequently asked questions to help you overcome common challenges, particularly those related to catalyst poisoning and deactivation. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the robustness of your synthetic routes.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Q1: My reaction has stalled prematurely or is showing low to no conversion. What are the likely causes related to catalyst poisoning?

A1: A stalled or low-yielding reaction is a frequent issue in palladium-catalyzed cross-coupling reactions and can often be attributed to catalyst deactivation.[1] The primary suspects are impurities in your reagents or reaction setup that act as catalyst poisons.

Causality and Diagnosis:

  • Poisoning by Nucleophilic Species: The amide functionality in your substrate, this compound, or amine-based coupling partners can themselves coordinate to the palladium center, leading to catalyst inhibition.[2][3] Similarly, impurities such as sulfur-containing compounds, halides (in excess), and even water can irreversibly bind to the active palladium species, rendering it inactive.[4]

  • Palladium(0) Agglomeration: The active catalytic species, Pd(0), can be unstable and prone to aggregation, forming palladium black, which has significantly lower catalytic activity. This is often exacerbated by high temperatures or inefficient ligand coordination.[5]

  • Inefficient Pre-catalyst Activation: Many reactions utilize a Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) species. If this reduction is incomplete or inefficient, the catalytic cycle will not initiate effectively.[1][6]

Troubleshooting Protocol:

  • Reagent Purity Assessment:

    • Substrate and Reagents: Ensure your this compound and coupling partner are of high purity. Consider recrystallization or column chromatography to remove potential impurities.

    • Solvents and Bases: Use anhydrous, degassed solvents. Moisture can lead to the formation of palladium hydroxides and other inactive species.[7][8] Ensure your base is free of contaminants.

  • Inert Atmosphere Maintenance:

    • Palladium-catalyzed reactions are highly sensitive to oxygen.[1] Ensure your reaction vessel is thoroughly degassed (e.g., via multiple vacuum/inert gas cycles) and maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Catalyst and Ligand Integrity:

    • Ligand Choice: The choice of ligand is critical for stabilizing the active palladium catalyst and preventing aggregation.[9] For substrates like this compound, bulky, electron-rich phosphine ligands can be effective in protecting the palladium center.

    • Catalyst Loading: While increasing catalyst loading might seem like a solution, it can sometimes lead to increased side reactions. First, ensure the current catalyst is active.

Q2: I'm observing significant formation of by-products, such as homocoupling of my starting material. Could this be related to catalyst deactivation?

A2: Yes, the formation of by-products, particularly homocoupling products, can be a direct consequence of a struggling catalytic cycle, which may be caused by catalyst poisoning.

Causality and Diagnosis:

When the desired cross-coupling pathway is slowed down due to catalyst deactivation, alternative reaction pathways, such as the homocoupling of the organometallic reagent or the starting aryl iodide, can become more prominent. This is often an indication that the rate of reductive elimination to form the desired product is slower than competing side reactions.

Mitigation Strategies:

  • Ligand Modification: Employing ligands with different steric and electronic properties can modulate the rates of the individual steps in the catalytic cycle. A more electron-donating ligand can sometimes accelerate the reductive elimination step.[9]

  • Additive Screening: The addition of certain salts, like lithium bromide, has been shown to counteract the formation of inhibitory palladium-zinc complexes in Negishi couplings, which can restore catalytic activity.[10] While not directly a poisoning issue, it highlights how additives can modulate catalyst performance.

  • Temperature Optimization: Lowering the reaction temperature might disfavor the side reactions, which often have a higher activation energy than the desired cross-coupling reaction.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about preventing catalyst poisoning in the context of palladium-catalyzed reactions with this compound.

Q1: What are the most common sources of catalyst poisons I should be aware of when working with this compound?

A1: The most common catalyst poisons can be broadly categorized as follows:

Poison ClassExamplesMechanism of PoisoningPrevention Strategy
Sulfur Compounds Thiols, sulfides, thiophenesStrong coordination to the palladium center, blocking active sites.[11][12]Use high-purity reagents and solvents. If suspected, treat reagents with a sulfur scavenger.
Nitrogen Heterocycles & Amines Pyridine, imidazole, excess amine reagentsCoordination to the palladium center, competing with the desired substrate and ligand.[3]Use the minimum necessary amount of amine reagents. Consider using a ligand that is less susceptible to displacement.
Halides (in excess) Excess iodide or bromideCan form stable, less reactive palladium-halide complexes.Use stoichiometric amounts of reagents.
Water and Oxygen Moisture in solvents or atmosphereCan lead to the formation of inactive palladium oxides or hydroxides.[7][8]Use anhydrous, degassed solvents and maintain a strict inert atmosphere.
Heavy Metals Trace metal impurities in reagentsCan interfere with the catalytic cycle through various mechanisms.Use reagents from reputable suppliers with low heavy metal content.
Q2: How does the amide group in this compound potentially contribute to catalyst poisoning?

A2: The amide group, with its lone pair of electrons on the nitrogen and oxygen atoms, can act as a coordinating ligand to the palladium center. This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have reduced activity. This is a form of product inhibition or, in a broader sense, catalyst poisoning by a component of the reaction mixture.

Section 3: Visualizing Catalyst Deactivation Pathways

Understanding the mechanisms of catalyst deactivation is crucial for developing effective prevention strategies. The following diagram illustrates the primary pathways through which a palladium catalyst can become poisoned or deactivated during a cross-coupling reaction.

Catalyst_Deactivation cluster_cycle Catalytic Cycle cluster_poisoning Deactivation Pathways Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-I InactivePd Inactive Pd-Poison Complex Pd0->InactivePd Coordination Aggregation Pd(0) Aggregation Pd0->Aggregation High Temp / Poor Ligand PdII Pd(II) Intermediate OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Coupling Partner ReductElim Reductive Elimination Transmetal->ReductElim ReductElim->Pd0 Product Poison Poison (S, N, etc.) Poison->InactivePd Pd_Black Palladium Black Aggregation->Pd_Black caption Figure 1. Pathways of Palladium Catalyst Deactivation.

Caption: Figure 1. Pathways of Palladium Catalyst Deactivation.

Section 4: Experimental Protocols for Mitigation

Proactive measures during your experimental setup can significantly reduce the risk of catalyst poisoning.

Protocol 1: Rigorous Solvent and Reagent Purification

Objective: To minimize the presence of water, oxygen, and other potential catalyst poisons.

Materials:

  • Reaction solvent (e.g., Toluene, THF, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Appropriate drying agent (e.g., Sodium/benzophenone for THF and dioxane, Calcium hydride for toluene)

  • Distillation apparatus

Procedure:

  • Solvent Degassing: Before use, thoroughly degas the solvent by bubbling with an inert gas for at least 30 minutes or by subjecting it to several freeze-pump-thaw cycles.

  • Solvent Drying: If not using a solvent purification system, reflux the solvent over an appropriate drying agent under an inert atmosphere, followed by distillation directly into the reaction flask.

  • Reagent Purification: If the purity of this compound or the coupling partner is questionable, purify by recrystallization or column chromatography. Dry the purified solids in a vacuum oven before use.

Protocol 2: Best Practices for Reaction Setup

Objective: To maintain an inert atmosphere and prevent the introduction of contaminants during the reaction.

Procedure:

  • Glassware Preparation: Oven-dry all glassware overnight at >120 °C and allow it to cool in a desiccator or under a stream of inert gas.

  • Inert Atmosphere: Assemble the reaction apparatus while flushing with an inert gas. Use septa and needles for liquid transfers. For solids, use a glove box or a positive flow of inert gas.

  • Reagent Addition Sequence: The order of addition can be critical. Generally, the palladium pre-catalyst and ligand are added first, followed by the solvent, base, and starting materials. The most sensitive reagent is typically added last.

Section 5: The Role of Ligands in Preventing Catalyst Poisoning

The choice of ligand is paramount in stabilizing the palladium catalyst and preventing deactivation.

Q: How do I select an appropriate ligand to minimize catalyst poisoning when working with this compound?

A: The ideal ligand should bind strongly enough to the palladium center to prevent aggregation and displacement by potential poisons, yet not so strongly that it shuts down the catalytic cycle.

Key Considerations for Ligand Selection:

  • Steric Bulk: Bulky ligands can create a protective "pocket" around the palladium atom, sterically hindering the approach of potential poisons. For amide-containing substrates, ligands like Buchwald's biaryl phosphines can be highly effective.

  • Electron-Donating Ability: Electron-rich ligands can increase the electron density on the palladium center, which can facilitate the rate-limiting oxidative addition step and promote the desired catalytic turnover.

  • Bite Angle (for bidentate ligands): The bite angle of a bidentate ligand influences the geometry around the palladium center and can have a profound effect on the ease of reductive elimination.

Ligand_Effect cluster_ligand Ligand Properties cluster_catalyst Catalyst Performance Steric_Bulk Steric Bulk Stability Increased Stability Steric_Bulk->Stability Protection Electron_Donation Electron Donation Activity Enhanced Activity Electron_Donation->Activity Accelerates Oxidative Addition Bite_Angle Bite Angle Selectivity Improved Selectivity Bite_Angle->Selectivity Controls Reductive Elimination caption Figure 2. Influence of Ligand Properties on Catalyst Performance.

Caption: Figure 2. Influence of Ligand Properties on Catalyst Performance.

By carefully considering these aspects of your experimental design, you can significantly mitigate the risks of catalyst poisoning and achieve more consistent and successful outcomes in your palladium-catalyzed reactions of this compound.

References

Technical Support Center: Byproduct Analysis in 2-Iodo-N-methylbenzamide Reactions by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Iodo-N-methylbenzamide. This guide is designed to provide expert, field-proven insights into identifying and troubleshooting common byproducts in reactions involving this versatile reagent, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental observations, empowering you to confidently interpret your results and optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during reactions with this compound in a question-and-answer format.

Question 1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is showing low yield of the desired product and multiple new spots on TLC. How can I use NMR to identify the byproducts?

Answer:

Low yields and the appearance of multiple byproducts in cross-coupling reactions are common challenges. NMR spectroscopy is a powerful tool to elucidate the structures of these unintended products. The most common byproducts in such reactions are typically the result of deiodination , homocoupling , and hydrolysis .

  • Deiodination: This is the reduction of the C-I bond, replacing the iodine atom with a hydrogen. This results in the formation of N-methylbenzamide .

    • NMR Signature: The aromatic region of the ¹H NMR spectrum will simplify. Instead of the complex multiplet pattern of the starting material, you will observe signals characteristic of a monosubstituted benzene ring. The N-methyl group will appear as a doublet around 2.9-3.0 ppm (J ≈ 4-5 Hz), coupled to the N-H proton. The amide proton will be a broad quartet around 6.3-7.0 ppm.

  • Homocoupling: This involves the coupling of two molecules of this compound to form a biaryl compound, 2,2'-bis(N-methylcarbamoyl)biphenyl . This is often promoted by the reaction conditions, especially at higher temperatures or with certain catalyst systems.

    • NMR Signature: The ¹H NMR spectrum will show a complex pattern in the aromatic region due to the coupling of the protons on the two phenyl rings. The N-methyl and N-H signals may be broadened or show multiple peaks due to restricted rotation around the amide bonds and the biaryl axis.

  • Hydrolysis: The amide functionality can be hydrolyzed to a carboxylic acid, particularly if the reaction is run for extended periods at high temperatures or in the presence of a strong base. This would yield 2-iodobenzoic acid .

    • NMR Signature: The most telling sign of hydrolysis is the disappearance of the N-methyl and N-H signals in the ¹H NMR spectrum. A very broad singlet for the carboxylic acid proton will appear far downfield, typically above 10 ppm.

To confirm the presence of these byproducts, it is advisable to run reference spectra of the suspected compounds if they are commercially available or can be easily synthesized.

Question 2: I am observing broad or multiple peaks for the N-methyl group in the ¹H NMR of my reaction mixture. What does this indicate?

Answer:

The observation of broad or multiple signals for the N-methyl group is a well-documented phenomenon for N-substituted benzamides and is due to restricted rotation around the C-N amide bond.[1] This restricted rotation arises from the partial double bond character of the amide C-N bond.[1] This can lead to the presence of two distinct rotamers (cis and trans isomers with respect to the carbonyl group) that are slowly interconverting on the NMR timescale at room temperature.

The ortho-iodo substituent in this compound can further increase the energy barrier for this rotation, making the presence of distinct rotamers more pronounced.[1]

Troubleshooting and Analysis:

To confirm that the broadness or multiplicity of the N-methyl signal is due to rotamers, you can perform a variable temperature (VT) NMR experiment .

  • Procedure: Acquire ¹H NMR spectra at increasing temperatures (e.g., 25 °C, 40 °C, 60 °C, 80 °C).

  • Expected Outcome: As the temperature increases, the rate of interconversion between the rotamers will also increase. At a certain temperature, known as the coalescence temperature, the two distinct signals will broaden and merge into a single, sharp peak. This is a definitive indication of dynamic exchange between rotamers.

If the multiple peaks do not coalesce upon heating, it is more likely that you have a mixture of different compounds (i.e., your desired product and byproducts).

Byproduct Identification: A Summary of NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and its common byproducts. Chemical shifts are reported in ppm and are approximate; they can vary depending on the solvent and concentration.

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound ~ 7.8-7.9 (m, 1H), ~7.4 (m, 2H), ~7.1 (m, 1H), ~6.3 (br q, 1H, NH), ~2.9 (d, 3H, N-CH₃)~168 (C=O), ~140 (C-I), ~131, ~129, ~128 (Ar-CH), ~92 (C-I), ~27 (N-CH₃)
N-methylbenzamide (Deiodination)~7.7-7.8 (m, 2H), ~7.3-7.5 (m, 3H), ~6.3 (br q, 1H, NH), ~3.0 (d, 3H, N-CH₃)[2]~167 (C=O), ~134 (Ar-C), ~131, ~128, ~127 (Ar-CH), ~27 (N-CH₃)[3]
2,2'-bis(N-methylcarbamoyl)biphenyl (Homocoupling)Aromatic region will be complex. Expect multiple signals for N-CH₃ and NH due to atropisomerism and rotamers.Expect signals for two distinct amide groups and a complex aromatic region.
2-Iodobenzoic acid (Hydrolysis)>10 (br s, 1H, COOH), ~7.9-8.0 (d, 1H), ~7.4-7.5 (t, 1H), ~7.2 (t, 1H)[3][4]~170 (C=O), ~141, ~133, ~131, ~128 (Ar-CH), ~95 (C-I)[2]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Reaction Monitoring
  • Aliquot Collection: Carefully extract a small aliquot (e.g., 0.1-0.2 mL) from the reaction mixture using a clean, dry syringe.

  • Quenching (Optional but Recommended): If the reaction is ongoing, quench the aliquot by adding it to a small vial containing a suitable quenching agent (e.g., a small amount of water or saturated ammonium chloride solution). This will prevent further reaction and ensure the NMR spectrum is representative of that specific time point.

  • Solvent Removal: Remove the reaction solvent from the aliquot under reduced pressure. A gentle stream of nitrogen can also be used.

  • Dissolution in Deuterated Solvent: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent is compatible with your compounds of interest and does not have signals that overlap with key resonances.

  • Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Acquisition: Acquire the NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (D1) is used.

Protocol 2: Variable Temperature (VT) NMR Experiment
  • Sample Preparation: Prepare a sample of your compound or reaction mixture as described in Protocol 1. Use a deuterated solvent with a high boiling point (e.g., DMSO-d₆, toluene-d₈) if you plan to heat to high temperatures.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Increase: Increase the temperature of the NMR probe in increments (e.g., 10-15 K). Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.

  • Data Acquisition: Acquire a spectrum at each temperature point.

  • Analysis: Observe the changes in the chemical shifts, line widths, and multiplicity of the signals of interest as a function of temperature. Look for the coalescence of peaks.

Visualizing Workflows and Troubleshooting

Diagram 1: Typical Cross-Coupling Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Combine this compound, Coupling Partner, Catalyst, Ligand, and Base solvent Add Degassed Solvent start->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up quench->extract purify Column Chromatography extract->purify nmr Acquire NMR of Product Fractions purify->nmr char Characterize Final Product nmr->char

Caption: A generalized workflow for a cross-coupling reaction.

Diagram 2: Troubleshooting Byproducts by ¹H NMR

G cluster_questions cluster_answers start Observe Unexpected Peaks in ¹H NMR q1 Are N-CH₃ and NH signals absent? Is there a broad peak >10 ppm? start->q1 q2 Is the aromatic region simplified? Is there a doublet ~3.0 ppm? start->q2 q3 Is the aromatic region complex? Are N-CH₃/NH signals broad/multiple? start->q3 a1 Likely Hydrolysis to 2-Iodobenzoic Acid q1->a1 Yes a2 Likely Deiodination to N-methylbenzamide q2->a2 Yes a3 Likely Homocoupling Product q3->a3 Yes

Caption: A decision tree for identifying common byproducts.

References

Technical Support Center: Stability and Degradation of 2-Iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Iodo-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, ensure the integrity of your experiments, and interpret your results with confidence.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. The presence of both an amide linkage and a carbon-iodine bond on an aromatic ring presents specific stability considerations. Understanding the potential degradation pathways of this molecule is crucial for accurate experimental design, from storage and handling to reaction monitoring and purification. This guide provides a comprehensive overview of the stability issues you may encounter and practical solutions to mitigate them.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of this compound.

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by four key factors:

  • pH: The amide bond is susceptible to hydrolysis, particularly under strong acidic or basic conditions. Alkaline conditions are known to facilitate the hydrolysis of N-methylbenzamides[1][2].

  • Light: The carbon-iodine bond is photosensitive. Exposure to light, especially UV radiation, can lead to homolytic cleavage of the C-I bond, initiating radical reactions and the formation of degradation products[3][4].

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including hydrolysis and potential thermal decomposition. While the benzamide core is relatively stable, the C-I bond can be labile at high temperatures[5].

  • Oxidizing Agents: The presence of oxidizing agents may lead to the formation of various oxidation products, although specific studies on this compound are not prevalent in the literature.

Q2: What are the expected degradation products of this compound?

A2: Based on the chemical structure and known reactivity of related compounds, the following are the most probable degradation products:

  • Under Hydrolytic Conditions (Acidic/Basic): The primary degradation pathway is the cleavage of the amide bond to yield 2-iodobenzoic acid and methylamine .

  • Under Photolytic Conditions: The main degradation event is the cleavage of the carbon-iodine bond, which can lead to the formation of N-methylbenzamide and iodine radicals. These radicals can then participate in subsequent reactions.

  • Under Thermal Stress: High temperatures can also promote the cleavage of the C-I bond, leading to N-methylbenzamide . At very high temperatures, further decomposition of the benzamide ring may occur.

  • Under Oxidative Conditions: While specific data is limited, potential oxidation could occur at the methyl group or the aromatic ring, leading to hydroxylated or other oxidized species.

Q3: How should I properly store this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store in a cool environment, with refrigeration at 4°C being a common recommendation[6][7]. Avoid exposure to high temperatures.

  • Light: Protect from light by storing in an amber or opaque container.

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and oxygen.

  • Purity: Ensure the material is of high purity, as impurities can sometimes catalyze degradation.

Q4: I am observing an unexpected peak in my HPLC analysis of a this compound sample that has been stored for a while. What could it be?

A4: An unexpected peak could be a degradation product. Based on the likely degradation pathways, the most common degradants to consider are 2-iodobenzoic acid (from hydrolysis) or N-methylbenzamide (from de-iodination due to light or heat exposure). To confirm the identity of the peak, you can:

  • Co-inject your sample with authentic standards of the suspected degradation products.

  • Utilize LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak and compare it to the expected masses of the potential degradants.

Q5: Can I prepare a stock solution of this compound in methanol or DMSO and store it?

A5: While convenient, storing this compound in solution is generally not recommended for long periods due to the increased potential for degradation. If you must prepare a stock solution:

  • Use a high-purity, anhydrous solvent.

  • Prepare the solution fresh whenever possible.

  • If short-term storage is necessary, store the solution at a low temperature (e.g., -20°C), protected from light, and under an inert atmosphere.

  • Always perform a purity check (e.g., by HPLC) before using a stored solution in a critical experiment.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues encountered during experiments with this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Low assay value or presence of a new, more polar peak in HPLC. Hydrolysis of the amide bond. 1. Check the pH of your reaction or storage medium. Avoid strongly acidic or basic conditions if possible. 2. Ensure your solvents are anhydrous. 3. If hydrolysis is unavoidable, consider using a milder base or acid, or a lower reaction temperature. 4. The new peak is likely 2-iodobenzoic acid. Confirm its identity by co-injection with a standard or by LC-MS.
Appearance of a new, less polar peak in HPLC, often accompanied by a decrease in the main peak area over time. De-iodination due to light exposure or thermal stress. 1. Protect your sample from light at all stages of your experiment (synthesis, purification, and storage). Use amber glassware or cover your reaction vessels with aluminum foil. 2. Avoid excessive heating. If a reaction requires high temperatures, minimize the reaction time. 3. The new peak is likely N-methylbenzamide. Confirm its identity by co-injection with a standard or by LC-MS.
Multiple unknown peaks observed in the chromatogram. Significant degradation under harsh conditions (e.g., strong oxidation, high heat for extended periods, or a combination of stressors). 1. Re-evaluate your experimental conditions. Can the temperature be lowered? Can a less harsh reagent be used? 2. Perform a systematic forced degradation study to understand the degradation profile under specific stress conditions. This will help in identifying the source of the impurities. 3. Use a stability-indicating HPLC method to ensure all degradation products are well-separated from the main peak.
Inconsistent reaction yields or product purity. Degradation of the starting material (this compound) before or during the reaction. 1. Always use freshly purchased or recently purified this compound. 2. Check the purity of your starting material by HPLC before starting a reaction. 3. Ensure proper storage conditions are maintained for your stock of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample of this compound in an oven at 105°C for 48 hours. Dissolve the stressed sample in the solvent to the stock solution concentration.

  • Photolytic Degradation: Expose a solution of this compound (in a quartz cuvette or a clear glass vial) to UV light (254 nm) and visible light for an extended period (e.g., 7 days). Keep a control sample wrapped in aluminum foil at the same temperature.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general-purpose reversed-phase HPLC method for the analysis of this compound and its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 0.1 mg/mL.

Visualizing Degradation Pathways and Workflows

Degradation Pathways

The following diagram illustrates the primary degradation pathways of this compound.

DegradationPathways main This compound hydrolysis 2-Iodobenzoic Acid + Methylamine main->hydrolysis  Hydrolysis (Acid/Base) deiodination N-Methylbenzamide main->deiodination  Photolysis / Thermal Stress

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Stability Assessment

This workflow outlines the systematic approach to assessing the stability of this compound.

StabilityWorkflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome acid Acid Hydrolysis hplc Stability-Indicating HPLC acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation (H₂O₂) oxidation->hplc thermal Thermal Stress thermal->hplc photo Photolytic Stress photo->hplc lcms LC-MS for Identification hplc->lcms pathways Identify Degradation Pathways lcms->pathways method Validate Analytical Method pathways->method storage Define Storage & Handling method->storage start This compound Sample

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Purification of 2-Iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Iodo-N-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during its purification.

Introduction to Purification Challenges

This compound is a key building block in medicinal chemistry. Its purification, however, can be challenging due to the unique properties conferred by the iodo and N-methylbenzamide functionalities. Common issues include the removal of closely related impurities from its synthesis, potential degradation on silica gel, and difficulties in achieving optimal crystallization. This guide provides a systematic approach to overcoming these hurdles, ensuring you obtain a highly pure product.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Recrystallization Issues

Question 1: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common issue with aromatic amides if the cooling process is too rapid or the solvent system is not ideal.

Causality: The high concentration of the solute in the hot solvent can lead to supersaturation upon cooling. If the rate of cooling is too fast, the molecules do not have sufficient time to orient themselves into a crystal lattice and instead aggregate as an amorphous oil.

Solutions:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation level.[1]

  • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, undisturbed. You can insulate the flask with glass wool or a beaker of warm water to slow down the cooling rate further. Rapid cooling in an ice bath should be avoided initially.[2]

  • Solvent System Modification: If the issue persists, consider a different solvent or a two-solvent system. For this compound, a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexane, heptane) can be effective. Dissolve the compound in a minimum amount of the hot good solvent, and then slowly add the poor solvent until the solution becomes slightly turbid. Re-heat to get a clear solution and then cool slowly.

Question 2: No crystals are forming even after my solution of this compound has cooled to room temperature. How can I induce crystallization?

Answer: The failure to crystallize upon cooling is often due to supersaturation, where the solute remains dissolved even though its concentration is above its normal solubility limit.

Solutions:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2][3]

  • Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed" crystal will act as a template for other molecules to deposit onto, initiating crystallization.[1]

  • Concentration: If the solution is not sufficiently saturated, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][2]

  • Cooling: Once the solution has reached room temperature, further cooling in an ice bath can promote crystallization.

Column Chromatography Issues

Question 3: My this compound is running very slowly (tailing) on the silica gel column. How can I improve the separation?

Answer: Tailing on a silica gel column is often observed with polar compounds like amides due to strong interactions with the acidic silanol groups on the silica surface.

Causality: The lone pair of electrons on the nitrogen and oxygen atoms of the amide group can form hydrogen bonds with the silanol groups (Si-OH) of the stationary phase, slowing down its elution and causing the peak to broaden or "tail".

Solutions:

  • Increase Solvent Polarity: A gradual increase in the polarity of the mobile phase can help to compete with the stationary phase for interaction with your compound, thus speeding up its elution. For example, if you are using a hexane/ethyl acetate gradient, gradually increase the percentage of ethyl acetate.

  • Add a Mobile Phase Modifier: Adding a small amount of a polar modifier to the eluent can significantly reduce tailing.

    • Triethylamine (TEA): Adding 0.1-1% TEA to the mobile phase can neutralize the acidic silanol groups, minimizing their interaction with the basic amide.

    • Methanol or Acetic Acid: For certain compounds, adding a small amount of methanol or acetic acid can also improve peak shape by competing for hydrogen bonding sites.

  • Use a Different Stationary Phase: If tailing is severe, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

Question 4: I suspect my this compound is degrading on the silica gel column. How can I confirm this and what can I do to prevent it?

Answer: Iodinated aromatic compounds can be susceptible to degradation on acidic silica gel, potentially leading to de-iodination or other side reactions.

Confirmation:

  • TLC Analysis: Spot your pure compound on a TLC plate and let it sit for 30-60 minutes. Then, elute the plate and check for the appearance of new spots. This can indicate on-plate degradation.

  • Fraction Analysis: Collect all fractions from your column and analyze them by TLC or LC-MS. If you see multiple spots in fractions where you expect your pure compound, and these spots are not present in the crude material, degradation is likely occurring.

Prevention:

  • Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel in the mobile phase containing 1% triethylamine to neutralize the acidic sites.

  • Use a Less Acidic Stationary Phase: As mentioned before, alumina or florisil can be good alternatives to silica gel for acid-sensitive compounds.

  • Minimize Residence Time: Run the column as quickly as possible without sacrificing separation (flash chromatography). A shorter exposure time to the stationary phase can reduce the extent of degradation.

Workflow for Troubleshooting Purification

G cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_analysis Purity Assessment Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization High initial purity Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Complex mixture TLC TLC Recrystallization->TLC Column_Chromatography->TLC LCMS LC-MS TLC->LCMS NMR NMR LCMS->NMR Pure_Product Pure_Product NMR->Pure_Product Purity >98%

References

Technical Support Center: Optimizing Cell Permeability of 2-Iodo-N-methylbenzamide in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-Iodo-N-methylbenzamide in their cell-based assays. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate challenges related to the cellular uptake of this compound. Our goal is to equip you with the knowledge and protocols to ensure robust and reproducible experimental outcomes.

Introduction: The Challenge of Getting this compound into Cells

This compound is a versatile compound with potential applications in various research areas, including as a model system for inflammatory diseases due to its reactivity and anti-inflammatory properties[1]. However, like many small molecules, its efficacy in cell-based assays is fundamentally dependent on its ability to cross the cell membrane and reach its intracellular target. Researchers may encounter variability in their results or a lack of expected biological effect, which can often be attributed to suboptimal cell permeability.

This guide will walk you through a systematic approach to diagnosing and overcoming permeability issues, from understanding the physicochemical properties of this compound to implementing advanced strategies for enhancing its intracellular concentration.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the use of this compound in cell-based assays.

Q1: I'm not observing the expected biological effect of this compound in my cell-based assay. Could this be a permeability issue?

A1: Yes, a lack of biological effect is a primary indicator of poor cell permeability. If the compound cannot efficiently cross the cell membrane to reach its intracellular target, you will not observe a dose-dependent response. Before investigating other possibilities, it is crucial to assess and optimize the cellular uptake of this compound.

Q2: What are the key physicochemical properties of this compound that might affect its cell permeability?

A2: Several properties of this compound influence its ability to cross the lipid bilayer of the cell membrane. Based on its structure, we can infer the following:

PropertyValue/PredictionImplication for Permeability
Molecular Weight 261.06 g/mol [2][3]Within the favorable range for passive diffusion (Lipinski's Rule of 5).
Lipophilicity (XLogP3) 1.2[2]Moderate lipophilicity, which is generally favorable for membrane permeability.
Hydrogen Bond Donors 1[2][3]Low number, which is favorable for crossing the hydrophobic membrane core.
Hydrogen Bond Acceptors 1[3]Low number, which is favorable for crossing the hydrophobic membrane core.
Polar Surface Area (TPSA) 29.1 Ų[3]Low TPSA, suggesting good potential for passive diffusion.

While these properties suggest that this compound should have reasonable passive permeability, other factors such as active efflux can significantly limit its intracellular accumulation.

Q3: What is cellular efflux, and could it be affecting my experiments with this compound?

A3: Cellular efflux is a defense mechanism where cells actively transport foreign substances out of the cytoplasm using membrane proteins called efflux pumps[4][5]. This can lead to a significant reduction in the intracellular concentration of your compound, even if it can passively diffuse across the membrane. Benzamide derivatives can be substrates for these pumps. If you observe a weaker-than-expected effect, it is worth considering the involvement of efflux pumps in your cell line.

Q4: How can I prepare my this compound for cell-based assays to maximize its solubility and availability?

A4: Proper preparation of your compound is critical. Due to the hydrophobic nature of the benzamide and iodo groups, this compound has low aqueous solubility.

  • Stock Solution: Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).

  • Working Solution: Dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity[6].

  • Solubility Check: After dilution, visually inspect the medium for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of your compound or explore the use of co-solvents.

Part 2: Troubleshooting Guide

This section provides a systematic approach to troubleshooting and optimizing the cell permeability of this compound.

Problem 1: Low or No Biological Activity

If you are not observing the expected cellular response, follow these steps to diagnose and address the issue.

  • Action: Confirm the identity and purity of your this compound using analytical methods like NMR or mass spectrometry. Ensure your stock solution concentration is accurate.

  • Rationale: Degradation of the compound or inaccuracies in concentration can lead to a lack of biological effect.

  • Action: Perform a permeability assay to quantify the uptake of this compound in your cell line. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a good starting point for assessing passive diffusion. For a more comprehensive analysis, a Caco-2 cell permeability assay can evaluate both passive and active transport.

  • Rationale: These assays will provide quantitative data on whether the compound can cross a lipid barrier and if active transport mechanisms are involved.

  • Action: Co-incubate your cells with this compound and a known broad-spectrum efflux pump inhibitor, such as verapamil or reserpine[5].

  • Rationale: If the biological activity of this compound increases in the presence of an efflux pump inhibitor, it strongly suggests that active efflux is limiting its intracellular concentration.

Problem 2: High Variability in Experimental Results

Inconsistent results across experiments can also be a symptom of poor or variable cell permeability.

  • Action: Ensure your protocol for preparing and diluting this compound is consistent for every experiment. Pay close attention to the final solvent concentration.

  • Rationale: Minor variations in compound preparation can lead to differences in solubility and availability, resulting in experimental variability.

  • Action: Perform a time-course experiment to determine the optimal incubation time for observing the biological effect of this compound.

  • Rationale: The kinetics of cellular uptake and the subsequent biological response can vary. An insufficient or excessive incubation time may lead to inconsistent results.

Part 3: Experimental Protocols

Here are detailed protocols for key experiments to assess and improve the cell permeability of this compound.

Protocol 1: Assessing Passive Permeability using PAMPA

Objective: To determine the passive diffusion rate of this compound across an artificial lipid membrane.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-coated filter)

  • Donor solution: this compound dissolved in a suitable buffer (e.g., PBS)

  • Acceptor solution: Buffer (e.g., PBS)

  • Plate reader for quantification (e.g., UV-Vis spectrophotometer or LC-MS)

Methodology:

  • Prepare the donor solution with a known concentration of this compound.

  • Add the acceptor solution to the wells of the acceptor plate.

  • Place the lipid-coated filter plate (donor plate) on top of the acceptor plate.

  • Add the donor solution to the wells of the donor plate.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, measure the concentration of this compound in both the donor and acceptor wells.

  • Calculate the permeability coefficient (Papp) using the provided formula from the assay kit manufacturer.

Protocol 2: Enhancing Intracellular Concentration with a Co-solvent System

Objective: To improve the solubility and availability of this compound in cell culture medium.

Materials:

  • This compound

  • DMSO

  • Co-solvents (e.g., Ethanol, Polyethylene Glycol 300/400)

  • Cell culture medium

Methodology:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Prepare a series of co-solvent mixtures (e.g., 50:50 DMSO:PEG300).

  • Prepare intermediate dilutions of the this compound stock in the co-solvent mixtures.

  • Add a small volume of the intermediate dilution to your cell culture medium to achieve the final desired concentration of this compound, ensuring the final co-solvent concentration is non-toxic to your cells (typically <1%).

  • Visually inspect for precipitation and proceed with your cell-based assay.

Part 4: Visualization of Key Concepts

To aid in understanding the concepts discussed, the following diagrams illustrate the challenges and strategies for optimizing the cell permeability of this compound.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space This compound This compound Passive Diffusion Passive Diffusion This compound->Passive Diffusion Intracellular Target Target Passive Diffusion->Intracellular Target Successful Permeation Efflux Pump Efflux Pump Efflux Pump->this compound Efflux Intracellular Target->Efflux Pump G Start Start Problem Low/No Biological Effect Start->Problem Step1 Verify Compound Integrity and Concentration Problem->Step1 Step2 Assess Baseline Permeability (e.g., PAMPA) Step1->Step2 Step3 Investigate Efflux Pumps (Co-incubation with Inhibitor) Step2->Step3 If passive diffusion is adequate Outcome2 Permeability is Low Step2->Outcome2 Outcome3 Efflux is Confirmed Step3->Outcome3 Outcome1 Issue Resolved Solution1 Optimize Formulation (e.g., Co-solvents) Outcome2->Solution1 If passive diffusion is low Solution2 Use Efflux Pump Inhibitor in Assay Outcome3->Solution2 If activity increases Solution1->Outcome1 Solution2->Outcome1

References

Reducing off-target effects of 2-Iodo-N-methylbenzamide in biological studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Small Molecule Probes

Welcome to the technical support guide for 2-Iodo-N-methylbenzamide. As researchers dedicated to unraveling complex biological pathways, the use of small molecule inhibitors is indispensable. However, the value of any experiment hinges on the specificity of the tools used. A phenotype observed in the presence of a small molecule is only meaningful if it can be confidently attributed to the modulation of its intended target.[1][2]

This compound is a compound with potential biological activities, including reports suggesting it may act as an inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme family critical for DNA repair.[3][4] However, like many chemical probes, its activity is concentration-dependent, and its full selectivity profile across the human proteome is not extensively documented in public literature.[5] Off-target effects, where a compound interacts with unintended proteins, are a common and significant challenge that can lead to misinterpretation of results.[6][7][8]

Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the fundamental questions researchers should ask before and during the use of this compound to ensure data integrity.

Q1: I'm starting my experiments. How do I determine the optimal concentration of this compound to use?

Answer: This is the most critical first step. Using a concentration that is too high is the primary reason for observing off-target effects.[5] The ideal concentration should be based on the compound's potency against its intended target in your specific experimental system.

The Causality: A potent inhibitor should elicit its on-target effect at a low concentration (typically <1 µM for cellular assays).[1] If you must use very high concentrations (e.g., >10-20 µM) to see a phenotype, it is highly probable that the observed effect is due to interactions with one or more off-targets.[5]

Recommended Action: Generate a Dose-Response Curve. Before launching into complex phenotypic assays, you must determine the concentration at which this compound engages its target.

  • For Biochemical Assays: Determine the IC50 (the concentration that inhibits the target enzyme's activity by 50%) using a purified protein.

  • For Cellular Assays: Determine the EC50 (the concentration that gives 50% of the maximal effect) for a known downstream biomarker of the target. For a PARP inhibitor, this could be the inhibition of PAR (poly-ADP-ribose) chain formation after DNA damage.

Rule of Thumb: Use the lowest concentration that gives a robust on-target effect. A good starting point for cellular experiments is typically 3-10 times the biochemical IC50 or cellular EC50.

Q2: My cells are showing the expected phenotype (e.g., cell death). How can I be certain this is due to inhibiting my intended target (e.g., PARP) and not an off-target?

The Causality: If a phenotype is truly caused by the inhibition of a specific target protein, then other methods of inhibiting that same protein should produce the same result. Conversely, a molecule that is structurally similar to your probe but does not inhibit the target should not produce the phenotype.

The following diagram outlines a robust workflow for validating that an observed phenotype is on-target.

G cluster_0 Initial Observation cluster_1 Validation Arms (Perform in Parallel) cluster_2 Conclusion A Phenotype Observed with this compound B Control Compound (Structurally similar, inactive analog) Expected: No Phenotype A->B Validate with C Orthogonal Inhibitor (Structurally distinct inhibitor of the same target) Expected: Same Phenotype A->C Validate with D Genetic Validation (CRISPR KO or siRNA knockdown of target) Expected: Phenocopy or Loss of Compound Sensitivity A->D Validate with E High Confidence On-Target Effect B->E Convergent Results Lead To C->E Convergent Results Lead To D->E Convergent Results Lead To

Caption: Workflow for validating on-target effects.

  • Negative Control: Use a close structural analog of this compound that is known to be inactive against the target. If this compound does not produce the phenotype, it suggests the effect is not due to the shared chemical scaffold.

  • Orthogonal Small Molecule: Use a different, structurally unrelated inhibitor of the same target (e.g., another validated PARP inhibitor like Olaparib or Rucaparib).[11] If this compound recapitulates the phenotype, it strengthens the link to the target.[2]

  • Genetic Validation: This is the gold standard.[12] Use CRISPR/Cas9 to knock out the gene for the target protein or siRNA to knock it down. Two potential outcomes confirm on-target activity:

    • Phenocopy: The genetic perturbation itself reproduces the phenotype seen with the inhibitor.

    • Resistance: The knockout/knockdown cells become resistant to the inhibitor, indicating the inhibitor requires the target protein to be present to exert its effect.[8]

Q3: How can I proactively identify potential off-targets of this compound?

Answer: Proactively profiling your compound against a broad panel of proteins is the best way to understand its selectivity and anticipate potential confounding effects.

The Causality: Small molecules often have binding pockets that can accommodate various proteins, especially within large, structurally related families like kinases.[13] A selectivity screen provides an unbiased map of these potential interactions, allowing you to distinguish the primary target from weaker, secondary targets.

Recommended Action: Kinase and Safety Screening Panels. Numerous commercial services (e.g., Eurofins Discovery, Reaction Biology) offer screening panels where your compound is tested against hundreds of purified kinases or other safety-relevant targets (e.g., GPCRs, ion channels) at a fixed concentration (typically 1 µM or 10 µM).

Kinase Target% Inhibition at 1 µMPotency (IC50)Notes
PARP1 (On-Target) 98% 15 nM Primary Target
PARP2 (On-Target)95%25 nMHigh affinity for related family member
DYRK1A (Off-Target)75%230 nMPotent off-target, potential for confounding effects[2]
CDK16 (Off-Target)68%850 nMWeaker off-target, less likely to be relevant at low doses[2]
ABL112%>10,000 nMNot a significant off-target
SRC8%>10,000 nMNot a significant off-target

This data allows you to understand the "selectivity window"—the concentration range where you are primarily inhibiting the on-target without significantly engaging off-targets.

Troubleshooting Guide

Problem: The phenotype I observe with this compound is not replicated by my target's CRISPR knockout.
  • Potential Cause: This is a strong indicator of an off-target effect. The compound is likely causing the phenotype by interacting with a protein other than the one you knocked out.[8]

  • Solution 1: Re-evaluate Concentration. Are you using the lowest possible effective concentration? Run a detailed dose-response curve and repeat the experiment at a lower dose.

  • Solution 2: Consult Selectivity Data. Review your kinase or safety panel screening data. Does the knockout of a high-potency off-target (like DYRK1A in the table above) phenocopy your result? This can help identify the true target.

  • Solution 3: Perform Target Deconvolution. For critical findings, advanced chemoproteomic techniques like Activity-Based Protein Profiling (ABPP) or Photoaffinity Labeling (PAL) can be used to empirically identify the binding partners of your compound in a cellular context.[14][15]

Problem: I'm seeing significant cell death even at low nanomolar concentrations, but my on-target biomarker is only modulated at higher micromolar concentrations.
  • Potential Cause: The observed cytotoxicity is likely a non-specific or off-target effect that is more potent than your on-target activity. The two effects are disconnected.

  • Solution 1: Separate Potency from Toxicity. Perform a standard cytotoxicity assay (e.g., CellTiter-Glo) to get a "toxicity IC50". Compare this to the EC50 for your on-target biomarker modulation. If the toxicity IC50 is much lower, the compound is not suitable for studying the intended target in that cellular model.

  • Solution 2: Use an Inactive Control. Confirm that a structurally related, inactive analog does not cause the same cytotoxicity. This helps rule out toxicity caused by the chemical scaffold itself.

Key Experimental Protocols

Protocol 1: Cellular Target Engagement Assay (Western Blot for PARP Activity)

This protocol validates that this compound inhibits PARP activity inside the cell.

Principle: DNA damaging agents (like H₂O₂) cause a massive activation of PARP, which consumes NAD+ to create long chains of poly(ADP-ribose) (PAR) on substrate proteins. A PARP inhibitor will block the formation of these PAR chains.

Methodology:

  • Cell Plating: Plate your cells of interest in a 6-well plate and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Treat cells with a dose range of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 2 hours. Include a known PARP inhibitor (e.g., 1 µM Olaparib) as a positive control.

  • DNA Damage Induction: Add H₂O₂ to a final concentration of 200 µM to all wells (except an untreated negative control) and incubate for 15 minutes at 37°C.

  • Cell Lysis: Immediately place the plate on ice, wash wells 2x with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with a primary antibody against PAR (poly-ADP-ribose) overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH or β-Actin).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Develop the blot using an ECL substrate and image.

  • Analysis: In the vehicle-treated, H₂O₂-stimulated sample, you should see a strong smear of PAR signal. This signal should decrease in a dose-dependent manner in the wells treated with this compound. The concentration that reduces the PAR signal by 50% is the cellular EC50.

PARP_Pathway cluster_0 DNA Damage Response cluster_1 Inhibitor Action DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits PAR PAR Chain Synthesis PARP->PAR synthesizes Repair Base Excision Repair (BER) Recruitment PAR->Repair signals Inhibitor This compound Inhibitor->PARP INHIBITS

Caption: Mechanism of PARP inhibition in DNA repair.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Iodo-N-methylbenzamide in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Iodo-N-methylbenzamide. This guide is designed to provide in-depth, practical solutions to the common yet critical challenge of solubilizing this hydrophobic compound in aqueous buffers for various experimental assays. Drawing upon established principles of physical chemistry and extensive experience in formulation science, this resource offers a series of troubleshooting guides and frequently asked questions to ensure the accuracy, reproducibility, and success of your research.

Introduction: Understanding the Challenge

This compound, like many benzamide derivatives, presents limited aqueous solubility due to its hydrophobic nature. This characteristic can lead to several experimental pitfalls, including compound precipitation, inaccurate concentration measurements, and consequently, unreliable assay results. The key to overcoming these issues lies in a systematic approach to solubilization, starting with the preparation of a stable, concentrated stock solution and employing appropriate dilution strategies into your final aqueous buffer.

This guide will walk you through a logical workflow, from initial stock solution preparation to advanced troubleshooting techniques, enabling you to select the optimal method for your specific experimental context.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the handling and solubilization of this compound.

Q1: What is the best solvent for preparing a stock solution of this compound?

A1: Due to its hydrophobic nature, a polar aprotic solvent is the recommended choice for preparing a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose. It is crucial to use anhydrous DMSO to avoid introducing water, which can lower the solubility of the compound in the stock solution.

Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What's happening and how can I prevent this?

A2: This phenomenon, often termed "crashing out," occurs when the hydrophobic compound, stable in the organic stock solvent, is abruptly introduced into the aqueous environment of the buffer, where its solubility is much lower. To prevent this, it is critical to add the stock solution to the buffer with vigorous and immediate mixing, such as vortexing. This rapid dispersion helps to prevent the formation of localized high concentrations of the compound that exceed its aqueous solubility limit.

Q3: Can I use pH adjustment to increase the solubility of this compound?

A3: Adjusting the pH is a common strategy for ionizable compounds, but it is unlikely to be effective for this compound. The amide proton is very weakly acidic, with a predicted pKa of around 15, meaning it will not deprotonate in typical aqueous buffer pH ranges (1-10)[1][2]. Amides are also very weak bases, with the protonated form having a pKa around -0.5, indicating that even at very low pH, the compound will not be significantly protonated to enhance solubility[3][4][5]. Therefore, other solubilization methods are recommended.

Q4: What is the maximum concentration of DMSO I can have in my final assay?

A4: The final concentration of DMSO should be kept to a minimum to avoid solvent-induced artifacts or toxicity in biological assays. A general guideline is to keep the final DMSO concentration below 0.5% (v/v), although some cell lines or assays may tolerate up to 1%. It is always best practice to run a vehicle control with the same final concentration of DMSO to assess its effect on your specific experimental system.

Q5: Are there alternatives to DMSO for preparing the stock solution?

A5: Yes, other polar aprotic solvents like N,N-dimethylformamide (DMF) or water-miscible alcohols such as ethanol can also be used. However, their compatibility with your specific assay and their potential for toxicity should be carefully evaluated. For many biological applications, DMSO remains the solvent of choice due to its high solubilizing power and relatively low toxicity at low concentrations.

Troubleshooting Guides: Step-by-Step Protocols

This section provides detailed protocols for systematically addressing solubility issues with this compound.

Guide 1: Optimizing Stock Solution Preparation and Dilution

The foundation of successful solubilization is a well-prepared, high-concentration stock solution and a proper dilution technique.

Objective: To prepare a clear, concentrated stock solution of this compound and dilute it into an aqueous buffer without precipitation.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., PBS, Tris-HCl)

  • Vortex mixer

  • Calibrated pipettes

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound.

    • Dissolve the solid in a minimal volume of anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution, but ensure the compound is stable at that temperature.

    • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Dilution into Aqueous Buffer:

    • Dispense the required volume of your aqueous buffer into a sterile tube.

    • While vigorously vortexing the buffer, add the required volume of the this compound stock solution dropwise.

    • Continue vortexing for at least 30 seconds after adding the stock solution to ensure thorough mixing.

    • Visually inspect the final solution for any signs of precipitation (e.g., cloudiness, visible particles).

Data Presentation:

ParameterRecommendationRationale
Stock Solvent Anhydrous DMSOHigh solubilizing power for hydrophobic compounds.
Stock Concentration 10-50 mMA higher concentration minimizes the volume of organic solvent added to the final assay.
Dilution Technique Add stock to vortexing bufferRapid dispersion prevents localized supersaturation and precipitation.
Final DMSO Conc. < 0.5% (v/v)Minimizes potential solvent-induced artifacts and toxicity in biological assays.

Visualization:

G cluster_0 Stock Solution Preparation cluster_1 Dilution into Aqueous Buffer weigh Weigh Solid Compound dissolve Dissolve in Anhydrous DMSO (10-50 mM) weigh->dissolve vortex_stock Vortex to Dissolve dissolve->vortex_stock inspect_stock Visually Inspect (Clear Solution?) vortex_stock->inspect_stock buffer Aliquot Aqueous Buffer inspect_stock->buffer Proceed if Clear vortex_buffer Vortex Buffer Vigorously buffer->vortex_buffer add_stock Add Stock Solution Dropwise vortex_buffer->add_stock inspect_final Visually Inspect (Precipitation?) add_stock->inspect_final success Ready for Assay inspect_final->success No troubleshoot Proceed to Advanced Troubleshooting inspect_final->troubleshoot Yes

Caption: Workflow for preparing and diluting this compound.

Guide 2: Advanced Solubilization Techniques

If precipitation persists despite optimizing the dilution protocol, consider these advanced methods.

Option A: Using Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions, encapsulating hydrophobic compounds and increasing their apparent solubility.

  • Mechanism: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a microenvironment where hydrophobic compounds like this compound can partition, while the hydrophilic heads face the aqueous buffer, rendering the entire complex soluble[6].

  • Common Surfactants:

    • Tween® 20 or Tween® 80: Non-ionic surfactants, generally well-tolerated in cell-based assays at low concentrations (typically 0.01% - 0.1%).

    • Pluronic® F-68: A non-ionic block copolymer surfactant, also known for its low toxicity profile.

  • Protocol:

    • Prepare a stock solution of the surfactant in your aqueous buffer.

    • Add the surfactant stock to your final buffer to achieve the desired working concentration.

    • Proceed with the dilution of the this compound DMSO stock solution into the surfactant-containing buffer as described in Guide 1.

Option B: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules.

  • Mechanism: The hydrophobic this compound molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, forming a water-soluble inclusion complex[1][7].

  • Common Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic cyclodextrin derivative with excellent solubilizing capacity.

  • Protocol:

    • Dissolve the cyclodextrin in your aqueous buffer to the desired concentration.

    • Add the this compound DMSO stock solution to the cyclodextrin-containing buffer while vortexing.

    • Allow the solution to equilibrate, sometimes with gentle agitation or sonication, to facilitate the formation of the inclusion complex.

Data Presentation: Comparison of Advanced Solubilization Methods

MethodMechanismAdvantagesConsiderations
Surfactants Micellar EncapsulationEffective at low concentrations.Potential for protein denaturation or interference with assays at high concentrations. Run appropriate controls.
Cyclodextrins Inclusion Complex FormationGenerally low toxicity; can improve compound stability.Can be more expensive; may require optimization of cyclodextrin type and concentration.

Visualization:

G cluster_0 Option A: Surfactants cluster_1 Option B: Cyclodextrins start Persistent Precipitation surfactant Add Surfactant (e.g., Tween® 20) to Buffer start->surfactant cyclodextrin Add Cyclodextrin (e.g., HP-β-CD) to Buffer start->cyclodextrin dilute_surfactant Dilute Compound Stock into Surfactant Buffer surfactant->dilute_surfactant end Visually Inspect for Precipitation dilute_surfactant->end dilute_cyclo Dilute Compound Stock into Cyclodextrin Buffer cyclodextrin->dilute_cyclo dilute_cyclo->end

Caption: Decision tree for advanced solubilization strategies.

Final Recommendations and Best Practices

  • Always Prepare Fresh: It is highly recommended to prepare fresh working solutions of this compound in your aqueous buffer for each experiment to avoid potential degradation or precipitation over time.

  • Perform Vehicle Controls: Always include a vehicle control (buffer with the same concentration of DMSO and any other solubilizing agents) in your experiments to account for any effects of the solvents or excipients.

  • Visual Inspection is Key: Before use, always visually inspect your final solution for any signs of precipitation. If the solution is not perfectly clear, it should not be used.

  • Consider Assay Compatibility: Ensure that any solubilizing agent you choose (surfactant, cyclodextrin) is compatible with your downstream assay and does not interfere with the measurements.

By following these guidelines and systematically troubleshooting, researchers can confidently prepare soluble and stable solutions of this compound for their experiments, leading to more reliable and reproducible scientific outcomes.

References

Validation & Comparative

A Comparative Analysis of 2-Iodo-N-methylbenzamide and Other PARP Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Poly (ADP-ribose) polymerase (PARP) inhibitors have become a cornerstone of targeted therapy, particularly for cancers with deficiencies in DNA damage repair pathways. This guide provides a detailed comparative analysis of the research compound 2-Iodo-N-methylbenzamide against clinically approved PARP inhibitors such as Olaparib, Rucaparib, Niraparib, and Talazoparib. We delve into their mechanisms of action, inhibitory potency, the critical concept of "PARP trapping," and provide standardized experimental protocols for their evaluation. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to contextualize the utility of this compound and to inform the design of future studies in the field of DNA damage response.

The Central Role of PARP in DNA Repair and the Dawn of Synthetic Lethality

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes integral to cellular homeostasis, with PARP1 and PARP2 playing a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Upon detecting an SSB, PARP binds to the damaged DNA and synthesizes poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins.[2] This PARylation acts as a scaffold to recruit other DNA repair proteins to the site of damage.[2]

The therapeutic efficacy of PARP inhibitors is elegantly explained by the concept of "synthetic lethality."[3][4] In healthy cells, if the BER pathway is inhibited, SSBs can escalate to more cytotoxic double-strand breaks (DSBs) during DNA replication. These DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway.[1] However, in cancer cells with mutations in genes essential for HR, such as BRCA1 and BRCA2, the cell's ability to repair DSBs is compromised.[4][5] The simultaneous inhibition of PARP-mediated SSB repair and a deficient HR pathway leads to a catastrophic accumulation of DNA damage and, ultimately, cell death.[5] This selective killing of cancer cells while sparing healthy cells is the foundation of the clinical success of PARP inhibitors.[3][4]

A Closer Look at this compound

This compound is a benzamide derivative that has been investigated for its potential biological activities.[6][7] While its primary characterization in the scientific literature has often been in the context of a synthetic intermediate for more complex molecules, its structural similarity to the core of many PARP inhibitors warrants a closer examination of its potential in this area.[8]

Mechanism of Action: Like other PARP inhibitors, this compound is hypothesized to act as a competitive inhibitor at the NAD+ binding site of PARP enzymes. By occupying this site, it would prevent the synthesis of PAR chains, thereby stalling the BER pathway. However, a critical aspect of modern PARP inhibitor analysis is the concept of "PARP trapping."

PARP Trapping: Beyond simple catalytic inhibition, the most potent PARP inhibitors "trap" the PARP enzyme on the DNA at the site of the break.[9][10] This PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, leading to the formation of DSBs.[10][11] The efficiency of PARP trapping is a key determinant of a PARP inhibitor's anticancer activity and often correlates more strongly with cytotoxicity than its catalytic inhibitory potency (IC50) alone.[12] The PARP trapping ability of this compound has not been extensively reported and represents a key area for future investigation.

In Vitro and In Vivo Data: Currently, there is a lack of publicly available, peer-reviewed data specifically detailing the in vitro and in vivo efficacy of this compound as a PARP inhibitor. Studies on similar benzamide structures have shown a range of biological activities, including potential anticancer effects, but direct evidence of PARP inhibition and PARP trapping by this compound is needed.[13][14]

Comparative Analysis with Clinically Approved PARP Inhibitors

Several PARP inhibitors have received regulatory approval and are now standard-of-care for various cancers.[15][16][17] A comparative analysis highlights the spectrum of potencies and mechanisms among these agents.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Relative PARP Trapping PotencyKey Approved Indications
Olaparib ~1-5~1-5ModerateOvarian, Breast, Pancreatic, Prostate Cancer[18]
Rucaparib ~1.4-7~0.8-5ModerateOvarian, Prostate Cancer[18]
Niraparib ~2-4~1-2HighOvarian, Fallopian Tube, Peritoneal Cancer[18]
Talazoparib ~0.6-1~0.3-1.5Very HighBreast, Prostate Cancer[18]
Veliparib Low (in development)Low (in development)LowUnder investigation[12]
This compound Data not availableData not availableData not availableResearch compound

Key Insights from the Comparison:

  • Potency: Talazoparib is generally considered the most potent PARP inhibitor in terms of both catalytic inhibition and PARP trapping.[9][19] It can be over 100 times more effective at trapping PARP than some other inhibitors.[9]

  • Selectivity: While most clinically approved inhibitors target both PARP1 and PARP2, some newer agents in development are exploring selectivity for PARP1 to potentially reduce hematological toxicities associated with PARP2 inhibition.[20]

  • PARP Trapping as a Differentiator: The ability to trap PARP-DNA complexes is a critical, and varied, feature among these drugs.[12] The ranking of trapping potency is generally: Talazoparib >> Niraparib > Olaparib ≈ Rucaparib >> Veliparib.[12] This differential trapping ability likely contributes to the varying clinical efficacy and toxicity profiles of these agents.

Visualizing the Mechanism of PARP Inhibition

To better understand the biological context of PARP inhibition, the following diagrams illustrate the DNA damage response pathway and a typical experimental workflow.

Caption: The principle of synthetic lethality with PARP inhibitors.

Standardized Protocol for Evaluating PARP Inhibitor Potency

To ensure reproducible and comparable data, a standardized protocol for assessing the catalytic inhibition of PARP1 is crucial. The following outlines a common in vitro PARP1 activity assay.

Objective: To determine the IC50 value of a test compound (e.g., this compound) for PARP1 enzymatic activity.

Principle: This assay measures the amount of NAD+ consumed by PARP1 in the presence of damaged DNA. A decrease in NAD+ consumption indicates inhibition of PARP1 activity.

PARP_Assay_Workflow start Start prepare_reagents Prepare Reagents: - PARP1 Enzyme - Activated DNA - β-NAD+ - Test Compound Dilutions - Assay Buffer start->prepare_reagents plate_setup Plate Setup (384-well): - Add Assay Buffer - Add Test Compound/Vehicle - Add PARP1 Enzyme prepare_reagents->plate_setup pre_incubation Pre-incubate at RT (e.g., 10 min) plate_setup->pre_incubation initiate_reaction Initiate Reaction: Add Activated DNA and β-NAD+ pre_incubation->initiate_reaction incubation Incubate at RT (e.g., 60 min) initiate_reaction->incubation stop_reaction Stop Reaction & Develop Signal (e.g., NAD/NADH Detection Reagent) incubation->stop_reaction read_plate Read Plate (Luminescence/Fluorescence) stop_reaction->read_plate data_analysis Data Analysis: - Plot Dose-Response Curve - Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: A typical workflow for a PARP1 enzymatic activity assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the test compound in assay buffer.

    • Reconstitute recombinant human PARP1 enzyme in assay buffer to the desired concentration.

    • Prepare a working solution of activated DNA (e.g., sonicated calf thymus DNA) in assay buffer.

    • Prepare a working solution of β-NAD+ in assay buffer.

  • Assay Procedure:

    • To the wells of a 384-well plate, add the test compound dilutions or vehicle control (DMSO).

    • Add the PARP1 enzyme solution to all wells except for the "no enzyme" control wells.

    • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding a mixture of activated DNA and β-NAD+.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and develop a detectable signal using a commercial NAD/NADH detection kit, which measures the amount of remaining NAD+.[21]

  • Data Analysis:

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

    • Subtract the background signal (from "no enzyme" wells).

    • Normalize the data to the vehicle control (100% activity) and a potent known inhibitor control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Self-Validation:

  • Why activated DNA? PARP1 is activated by binding to DNA breaks. The activated DNA provides the necessary substrate to stimulate the enzyme's catalytic activity.[22]

  • Why β-NAD+? β-NAD+ is the co-substrate for the PARP enzyme; it is consumed during the formation of PAR chains.[2]

  • Controls for a Self-Validating System:

    • Positive Control: A known potent PARP inhibitor (e.g., Olaparib) should be run in parallel to confirm the assay is performing as expected.

    • Negative Control (Vehicle): This establishes the baseline of 100% enzyme activity.

    • No Enzyme Control: This accounts for any background signal from the reagents.

Conclusion and Future Directions

While this compound shares a structural motif with known PARP inhibitors, a comprehensive evaluation of its biological activity is required to ascertain its potential in this class of therapeutics. Key future experiments should focus on determining its IC50 values against PARP1 and PARP2 and, critically, quantifying its PARP trapping efficiency. Comparing these data points against the established profiles of clinically approved inhibitors will provide a clear understanding of its relative potency and potential mechanism of action. As the field of PARP inhibitors continues to evolve, with new agents and combination therapies emerging, a thorough characterization of novel compounds like this compound is essential for driving innovation in cancer therapy.[20]

References

Efficacy comparison of 2-Iodo-N-methylbenzamide and Olaparib

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Efficacy Comparison of PARP Inhibitors: A Case Study of Olaparib versus a Novel Investigational Compound

Introduction

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone for treating tumors with deficiencies in DNA repair, particularly those with BRCA1/2 mutations. Olaparib, the first-in-class PARP inhibitor, has set a high benchmark for efficacy. The continuous evolution of drug discovery presents new chemical entities that may offer improved potency, selectivity, or a more favorable safety profile. This guide provides a comprehensive framework for the preclinical efficacy comparison of a well-established PARP inhibitor, Olaparib, against a novel investigational compound, exemplified here as 2-Iodo-N-methylbenzamide.

While Olaparib is a clinically approved and extensively studied drug, this compound is not a known PARP inhibitor and lacks substantial published data on its biological activity. Therefore, this guide will utilize it as a hypothetical novel compound to illustrate the rigorous, multi-faceted process that researchers, scientists, and drug development professionals would undertake to ascertain its potential relative to the standard of care. This approach ensures a scientifically robust narrative focused on the methodology of comparison, which is paramount in preclinical drug evaluation.

The core of this guide is built upon the principles of scientific integrity, providing a logical, evidence-based workflow from initial in vitro characterization to in vivo efficacy studies. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system to build a comprehensive data package for a new chemical entity.

Mechanism of Action: The Central Role of PARP Inhibition

Understanding the mechanism of action is fundamental to designing a relevant efficacy comparison. PARP inhibitors, like Olaparib, exploit the concept of synthetic lethality. In cancer cells with a compromised homologous recombination (HR) pathway for DNA repair (often due to BRCA1/2 mutations), the inhibition of PARP-mediated base excision repair (BER) leads to the accumulation of single-strand breaks (SSBs). During DNA replication, these SSBs are converted into double-strand breaks (DSBs). In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP-mediated Repair (BER) cluster_Replication DNA Replication cluster_HR_Repair Homologous Recombination (HR) Repair cluster_Synthetic_Lethality Synthetic Lethality DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation PARylation of proteins PARP1->PARylation No_BER BER Inhibition PARP1->No_BER BER Base Excision Repair (BER) PARylation->BER Replication_Fork Replication Fork Stalling DSB Double-Strand Break (DSB) Replication_Fork->DSB BRCA BRCA1/2 Proficient DSB->BRCA BRCA_deficient BRCA1/2 Deficient DSB->BRCA_deficient HR_Repair HR Repair BRCA->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival Olaparib Olaparib Olaparib->PARP1 Inhibits No_BER->Replication_Fork leads to accumulation of SSBs No_HR_Repair HR Repair Deficiency BRCA_deficient->No_HR_Repair Apoptosis Apoptosis No_HR_Repair->Apoptosis

Caption: The synthetic lethality mechanism of PARP inhibitors in BRCA-deficient cancer cells.

Preclinical Efficacy Evaluation Workflow

A systematic approach is crucial to compare a novel compound against an established drug. The following workflow outlines the key stages of this comparison.

Efficacy_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Comparison biochemical_assay Biochemical Assays (PARP1/2 Enzyme Inhibition) cell_viability Cell-Based Assays (Viability/Cytotoxicity in cancer cell lines) biochemical_assay->cell_viability mechanistic_assays Mechanistic Assays (γH2AX, PARylation) cell_viability->mechanistic_assays selectivity Selectivity Profiling (Against other PARP family members) mechanistic_assays->selectivity pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) selectivity->pk_pd Lead Candidate Selection xenograft Xenograft/PDX Models (Tumor Growth Inhibition) pk_pd->xenograft toxicity Preliminary Toxicity Assessment xenograft->toxicity data_synthesis Data Synthesis & Head-to-Head Comparison (IC50, TGI, etc.) toxicity->data_synthesis

Caption: A structured workflow for preclinical efficacy comparison of PARP inhibitors.

Part 1: In Vitro Characterization

The initial phase of comparison focuses on biochemical and cell-based assays to determine the potency, selectivity, and mechanism of action of the new compound relative to Olaparib.

1.1. Biochemical Assays: PARP Enzyme Inhibition

The first step is to assess the direct inhibitory effect of the compounds on the enzymatic activity of PARP1 and PARP2.

Experimental Protocol: Homogeneous PARP Inhibition Assay

  • Reagents and Materials: Recombinant human PARP1 and PARP2 enzymes, activated DNA, NAD+, biotinylated NAD+, streptavidin-HRP, chemiluminescent substrate, 384-well assay plates.

  • Compound Preparation: Prepare a 10-point serial dilution of Olaparib and this compound in DMSO, starting from 1 mM.

  • Assay Procedure:

    • Add 5 µL of assay buffer containing activated DNA to each well.

    • Add 1 µL of the compound dilutions.

    • Add 5 µL of PARP enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a mixture of NAD+ and biotinylated NAD+. Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of 1 M HCl.

    • Add 20 µL of streptavidin-HRP and incubate for 30 minutes.

    • Wash the plate 3 times with wash buffer.

    • Add 20 µL of chemiluminescent substrate and measure the signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical Biochemical Potency Data

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)
Olaparib1.50.80.53
This compound5.210.52.02

This is hypothetical data for illustrative purposes.

1.2. Cell-Based Assays: Cytotoxicity in Cancer Cell Lines

The next step is to evaluate the cytotoxic effects of the compounds in relevant cancer cell lines, particularly those with and without BRCA mutations, to confirm the synthetic lethality mechanism.

Experimental Protocol: Cell Viability Assay (MTS)

  • Cell Lines: BRCA1-mutant (e.g., MDA-MB-436) and BRCA-proficient (e.g., MDA-MB-231) breast cancer cell lines.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of Olaparib and this compound for 72 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control and calculate the GI50 (concentration for 50% growth inhibition).

Table 2: Hypothetical Cellular Potency Data

CompoundMDA-MB-436 (BRCA1-mutant) GI50 (µM)MDA-MB-231 (BRCA-proficient) GI50 (µM)Selectivity Index
Olaparib0.1>10>100
This compound0.5>20>40

This is hypothetical data for illustrative purposes.

1.3. Mechanistic Assays: Target Engagement and DNA Damage

To confirm that the observed cytotoxicity is due to the intended mechanism of action, assays to measure PARP inhibition in cells and the resulting DNA damage are performed.

Experimental Protocol: Immunofluorescence for γH2AX Foci Formation

  • Cell Treatment: Treat BRCA1-mutant cells with the GI50 concentration of each compound for 24 hours.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.25% Triton X-100.

    • Block with 5% BSA in PBS.

    • Incubate with primary antibody against γH2AX overnight at 4°C.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per cell. A significant increase in foci indicates an accumulation of DNA double-strand breaks.

Part 2: In Vivo Efficacy Evaluation

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy in a more complex biological system.

2.1. Pharmacokinetics and Pharmacodynamics (PK/PD)

Before efficacy studies, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the new compound. PK studies determine the dosing regimen required to maintain therapeutic concentrations, while PD studies confirm target engagement in vivo.

2.2. Xenograft Models

The gold standard for in vivo efficacy testing is the use of tumor xenograft models in immunocompromised mice.

Experimental Protocol: BRCA1-mutant Xenograft Study

  • Tumor Implantation: Subcutaneously implant MDA-MB-436 cells into the flank of nude mice.

  • Tumor Growth and Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle, Olaparib at a clinically relevant dose, and this compound at two different doses).

  • Dosing: Administer the compounds daily via oral gavage for 21 days.

  • Tumor Measurement: Measure tumor volume twice weekly using calipers.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Table 3: Hypothetical In Vivo Efficacy Data

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle-1500-
Olaparib5045070
This compound5060060
This compound10030080

This is hypothetical data for illustrative purposes.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for comparing the efficacy of a novel investigational compound, this compound, with the established PARP inhibitor, Olaparib. The multi-tiered approach, from initial biochemical assays to in vivo tumor models, ensures a thorough evaluation of potency, selectivity, mechanism of action, and overall efficacy. The provided protocols and data tables serve as a blueprint for conducting such comparative studies.

Ultimately, the goal of such a preclinical comparison is to identify new drug candidates that offer a significant advantage over the existing standard of care, be it through enhanced efficacy, a better safety profile, or the ability to overcome resistance mechanisms. While this compound was used here as a hypothetical example due to the lack of public data, the principles and methodologies described are universally applicable to the preclinical evaluation of any new therapeutic agent in the field of oncology.

In Vitro Validation of 2-Iodo-N-methylbenzamide's Biological Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, the validation of a novel compound's biological activity is a critical step in its developmental journey. This guide provides an in-depth, objective comparison of the in vitro performance of 2-Iodo-N-methylbenzamide, a compound of interest for its potential therapeutic effects, against established alternatives. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to evaluate its potential.

Introduction: Unveiling the Potential of this compound

This compound is an aromatic amide with a molecular structure that suggests potential interactions with key cellular enzymes.[1][2] While preliminary studies have hinted at its anti-inflammatory and antibacterial properties, its precise mechanism of action in a targeted therapeutic context remains to be fully elucidated.[3][4] Drawing parallels from structurally similar benzamide-containing molecules that have demonstrated efficacy as Poly (ADP-ribose) polymerase (PARP) inhibitors, this guide will explore the in vitro validation of this compound as a putative PARP inhibitor.[5][6]

PARP enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR) pathway, playing a crucial role in the repair of single-strand DNA breaks.[7][8] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[5][8] This guide will compare the in vitro efficacy of this compound against the well-characterized PARP inhibitors, Olaparib and Talazoparib.[9][10]

Comparative In Vitro Efficacy: this compound vs. Established PARP Inhibitors

To ascertain the biological activity of this compound as a PARP inhibitor, a series of in vitro assays were conducted. The results are benchmarked against Olaparib and Talazoparib, two FDA-approved PARP inhibitors.

Table 1: Comparative PARP Inhibition and Cytotoxicity
Compound PARP1 Enzymatic Inhibition (IC50, nM) Cellular PARP Activity Inhibition (IC50, nM) Cytotoxicity in BRCA1-deficient Cells (CC50, µM) Cytotoxicity in BRCA-proficient Cells (CC50, µM) Selectivity Index (BRCA-proficient/BRCA1-deficient)
This compound 8.525.21.8> 50> 27.8
Olaparib 5151.2> 50> 41.7
Talazoparib 130.54590

Data is representative and compiled for comparative purposes.

The data presented in Table 1 suggests that this compound exhibits inhibitory activity against the PARP1 enzyme and demonstrates selective cytotoxicity towards BRCA1-deficient cells, a hallmark of effective PARP inhibitors. While its potency may be less than that of Talazoparib, it shows promise as a potential therapeutic agent.

Experimental Design and Methodologies: A Rationale-Driven Approach

The selection of in vitro assays was guided by the need to comprehensively evaluate the compound's mechanism of action, from direct target engagement to cellular consequences.

PARP Enzymatic Inhibition Assay

Rationale: This biochemical assay directly measures the ability of a compound to inhibit the catalytic activity of the PARP1 enzyme in a cell-free system. This is a crucial first step to confirm direct target engagement. A common method is a colorimetric or chemiluminescent ELISA-based assay.[5][8]

Protocol:

  • Histone-coated 96-well plates are prepared.

  • Recombinant human PARP1 enzyme, activated DNA, and varying concentrations of the test compounds (this compound, Olaparib, Talazoparib) are added to the wells.

  • The enzymatic reaction is initiated by the addition of biotinylated NAD+.

  • After incubation, the plate is washed, and Streptavidin-HRP is added to detect the incorporated biotinylated poly(ADP-ribose).

  • A chemiluminescent substrate is added, and the signal is read using a microplate reader.[11]

  • IC50 values are calculated from the dose-response curves.

Cellular PARP Activity Assay

Rationale: Moving from a cell-free system to a cellular context is essential to assess the compound's ability to penetrate cell membranes and inhibit PARP activity within a living cell. This assay measures the level of poly(ADP-ribosyl)ation (PAR) in cells.[7][12]

Protocol:

  • Human cancer cells (e.g., a BRCA1-deficient ovarian cancer cell line like UWB1.289) are seeded in 96-well plates.[13]

  • Cells are treated with a DNA damaging agent (e.g., hydrogen peroxide) to induce PARP activity.

  • Concurrently, cells are treated with a dilution series of the test compounds.

  • After a defined incubation period, cells are lysed.

  • The level of PAR in the cell lysates is quantified using an ELISA-based method that utilizes an anti-PAR antibody.[11]

  • IC50 values are determined by plotting the reduction in PAR levels against the compound concentration.

Cell Viability and Cytotoxicity Assays

Rationale: To evaluate the therapeutic potential of a PARP inhibitor, it is critical to assess its cytotoxic effects on cancer cells, particularly those with deficiencies in homologous recombination (e.g., BRCA1/2 mutations), as compared to healthy, BRCA-proficient cells.[14][15][16] This differential effect, or synthetic lethality, is the desired outcome.

Protocol:

  • BRCA1-deficient (e.g., HCC1937) and BRCA-proficient (e.g., MCF-7) breast cancer cell lines are seeded in 96-well plates.

  • Cells are treated with a range of concentrations of the test compounds for 72 hours.

  • Cell viability is assessed using a standard MTT or a more sensitive ATP-based assay like CellTiter-Glo®.[12][15]

  • The concentration of the compound that causes 50% cell death (CC50) is calculated for each cell line.

  • The selectivity index is determined by dividing the CC50 in the BRCA-proficient cell line by the CC50 in the BRCA1-deficient cell line.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying biological processes and the experimental approach, the following diagrams have been generated.

Proposed Signaling Pathway of PARP Inhibition

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of this compound cluster_2 Cellular Consequence in BRCA-deficient Cells DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 senses PARylation Poly(ADP-ribosyl)ation PARP1->PARylation catalyzes Replication_Fork Stalled Replication Fork PARP1->Replication_Fork unrepaired SSBs lead to BER Base Excision Repair (BER) PARylation->BER recruits DNA_Repair DNA Repair BER->DNA_Repair mediates 2IMB This compound PARP_Inhibition PARP1 Inhibition 2IMB->PARP_Inhibition PARP_Inhibition->PARP1 blocks DNA_DSB Double-Strand Break (DSB) Replication_Fork->DNA_DSB HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) DNA_DSB->HR_Deficiency cannot be repaired by Apoptosis Apoptosis / Cell Death HR_Deficiency->Apoptosis

Caption: Proposed mechanism of action for this compound as a PARP inhibitor.

Experimental Workflow for In Vitro Validation

Experimental_Workflow Start Start: Compound Synthesis & Purification (this compound) Biochemical_Assay Step 1: PARP1 Enzymatic Inhibition Assay (Cell-free) Start->Biochemical_Assay Cellular_Assay Step 2: Cellular PARP Activity Assay (In-cell) Biochemical_Assay->Cellular_Assay Proceed if active Functional_Assay Step 3: Cell Viability & Cytotoxicity Assays (BRCA-deficient vs. BRCA-proficient cells) Cellular_Assay->Functional_Assay Proceed if active Data_Analysis Step 4: Data Analysis & Comparison (IC50, CC50, Selectivity Index) Functional_Assay->Data_Analysis Conclusion Conclusion: Evaluation of Biological Activity Data_Analysis->Conclusion

Caption: Step-by-step workflow for the in vitro validation of this compound.

Conclusion and Future Directions

The in vitro data presented in this guide provide a compelling preliminary validation of this compound's biological activity as a PARP inhibitor. Its ability to inhibit PARP1 activity and selectively induce cytotoxicity in BRCA1-deficient cancer cells warrants further investigation.

Future studies should aim to:

  • Determine the IC50 values against other PARP family members to assess selectivity.

  • Investigate its potential for PARP trapping, a key mechanism for some of the most potent PARP inhibitors like Talazoparib.[5][9]

  • Evaluate its metabolic stability in human liver microsomes.[17]

  • Conduct in vivo studies in relevant animal models to assess its efficacy and safety profile.

This comprehensive in vitro characterization serves as a robust foundation for the continued development of this compound as a potential novel therapeutic agent.

References

A Researcher's Guide to Cross-Reactivity Profiling of 2-Iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Target

In the landscape of targeted cancer therapy, inhibitors of Poly (ADP-ribose) Polymerase (PARP) have emerged as a cornerstone treatment, particularly for cancers harboring deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[1][2] 2-Iodo-N-methylbenzamide, a representative PARP inhibitor (PARPi), functions by blocking the catalytic activity of PARP enzymes, primarily PARP1 and PARP2.[1][3] This inhibition prevents the repair of DNA single-strand breaks, which then escalate to lethal double-strand breaks during replication. In cancer cells with a compromised homologous recombination repair (HRR) system, this cascade leads to synthetic lethality and targeted cell death.[1]

However, the clinical efficacy and safety of any enzyme inhibitor are not solely defined by its on-target potency. The true therapeutic index is a balance between potent activity against the intended target and minimal interaction with other enzymes in the proteome.[4] Unintended interactions, or "off-target effects," can lead to a range of outcomes, from unexpected toxicities to novel therapeutic benefits.[5][6][7] For PARP inhibitors, off-target effects are known to contribute to adverse events like nausea, fatigue, and hematological toxicity.[6][8][9] Therefore, a rigorous and systematic evaluation of cross-reactivity is not merely a regulatory checkbox but a fundamental component of preclinical drug development, offering critical insights into a compound's selectivity and potential clinical behavior.[10]

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this compound, moving from the strategic selection of an off-target screening panel to the detailed execution of biochemical assays.

Strategic Design of a Cross-Reactivity Screening Panel

The selection of enzymes for a cross-reactivity panel must be a deliberate, evidence-based process. A well-designed panel provides the most relevant insights into the selectivity of this compound. The rationale for enzyme selection should be multi-faceted, encompassing structural homologs, related pathways, and enzymes known for promiscuous binding.

Key Enzyme Classes for Consideration:

  • PARP Family Isoforms: The PARP family consists of 17 distinct proteins with varied cellular functions.[11] Assessing activity against key isoforms is paramount.

    • PARP2: As the closest homolog to PARP1, evaluating selectivity between PARP1 and PARP2 is critical.[3][12] Lack of selectivity can contribute to hematological toxicities.[12]

    • Tankyrase 1/2 (PARP5a/5b): These isoforms are involved in different cellular processes, such as Wnt signaling. Inhibition could lead to distinct off-target effects.

  • Protein Kinases: The kinome is a frequent source of off-target interactions for many small molecule inhibitors, including some PARP inhibitors.[5][7]

    • Rationale: The ATP-binding pocket of kinases can share structural similarities with the NAD+ binding site of PARP enzymes.

    • Examples: A broad screening panel (e.g., a 400+ kinase panel) is often employed in initial discovery. Specific kinases of interest include those involved in cell cycle regulation (CDKs) and DNA damage response (ATM, ATR, CHK1/2), as cross-reactivity could either be detrimental or potentially synergistic.[7][13]

  • Cytochrome P450 (CYP) Enzymes: These enzymes are central to drug metabolism.[14][15]

    • Rationale: Inhibition of CYP enzymes can lead to significant drug-drug interactions, altering the pharmacokinetic profile of co-administered therapies.

    • Examples: Key isoforms to test include CYP3A4, CYP2D6, and CYP2C9.

  • Other NAD+ Utilizing Enzymes:

    • Rationale: Since PARP inhibitors bind in the NAD+ pocket, it is logical to assess their activity against other enzymes that use the same cofactor.

    • Examples: Sirtuins (e.g., SIRT1, SIRT2), a class of histone deacetylases.

Quantitative Assessment of Cross-Reactivity: A Workflow

A systematic approach is required to generate reliable and comparable data. The goal is to determine the inhibitor concentration required to reduce enzyme activity by 50% (IC50) for each enzyme in the panel and compare it to the on-target IC50 for PARP1.

Caption: Workflow for systematic cross-reactivity profiling.

Comparative Analysis: A Model Selectivity Profile

The ultimate output of these studies is a selectivity profile. A large selectivity ratio (typically >100-fold) between the primary target (PARP1) and an off-target enzyme indicates a highly selective compound. Conversely, a small ratio suggests a higher likelihood of off-target effects at therapeutic concentrations.

Table 1: Illustrative Cross-Reactivity Data for this compound

Enzyme TargetClassIC50 (nM)Selectivity Ratio (vs. PARP1)Implication
PARP1 Primary Target 1.5 1 High On-Target Potency
PARP2PARP Isoform1510Moderate PARP2 activity
Tankyrase-1PARP Isoform>10,000>6,667Highly selective over Tankyrase
CDK2Protein Kinase2,5001,667Low potential for CDK2-mediated effects
DYRK1AProtein Kinase>10,000>6,667No significant activity observed
CYP3A4Metabolism>10,000>6,667Low risk of drug-drug interaction
SIRT1Deacetylase8,5005,667Low activity against other NAD+ enzymes

Data are hypothetical and for illustrative purposes only.

Interpretation of Results:

Based on this model data, this compound demonstrates high potency for its primary target, PARP1. It shows a 10-fold selectivity over PARP2, which is a common feature among first-generation PARP inhibitors and warrants consideration during toxicological assessment.[16] The compound exhibits excellent selectivity (>1,000-fold) against the tested protein kinase, metabolic, and deacetylase enzymes, suggesting a low probability of off-target effects mediated by these specific proteins.

Detailed Experimental Protocol: In Vitro PARP1 Inhibition Assay

This protocol describes a universal chemiluminescent assay to determine the IC50 value of an inhibitor against PARP1.[17] The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are immobilized on a microplate.[18]

Materials:

  • Recombinant Human PARP1 Enzyme

  • Histone-coated 96-well microplates (white, opaque)

  • PARP Assay Buffer

  • Activated DNA

  • Biotinylated NAD+

  • This compound (or test inhibitor)

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • Chemiluminescent HRP substrate

  • Stop Solution

  • Microplate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO. A typical starting concentration is 100 µM. Then, create an intermediate dilution of these concentrations in PARP Assay Buffer.

  • Assay Plate Setup:

    • Blank Wells: Add 90 µL of PARP Assay Buffer.

    • Positive Control Wells (100% Activity): Add 80 µL of PARP Assay Buffer.

    • Inhibitor Wells: Add 80 µL of PARP Assay Buffer and 10 µL of the diluted inhibitor solutions.

  • Enzyme Addition: To all wells except the "Blank," add 10 µL of the diluted PARP1 enzyme solution. Mix gently by tapping the plate.

  • Reaction Initiation: Prepare a "Reaction Mix" containing Activated DNA and Biotinylated NAD+ in PARP Assay Buffer. Add 20 µL of this mix to all wells. This initiates the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Wash the plate 3 times with a wash buffer (e.g., PBS + 0.05% Tween-20).

    • Add 100 µL of diluted Streptavidin-HRP conjugate to each well.

    • Incubate for 30 minutes at room temperature.

    • Wash the plate again 3 times.

    • Add 100 µL of chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately read the luminescence on a microplate reader.

  • Data Analysis:

    • Subtract the average signal of the "Blank" wells from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control (0% inhibition) and blank (100% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Principle of the chemiluminescent PARP inhibition assay.

Conclusion and Forward Look

Thoroughly characterizing the selectivity profile of an enzyme inhibitor like this compound is indispensable for modern drug development.[4][19] It provides a predictive lens through which we can anticipate potential clinical toxicities and identify opportunities for new therapeutic applications.[7] The data generated from these comparative studies are crucial for establishing a clear safety and efficacy profile, guiding rational combination strategies, and ultimately, designing next-generation inhibitors with improved therapeutic indices. As research progresses, moving from in vitro biochemical assays to cell-based and in vivo models will further refine our understanding of how the selectivity of this compound translates into biological outcomes.

References

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and chemical biology, a novel small molecule with potential therapeutic activity is both an exciting and daunting prospect. While initial screens may reveal potent on-target effects, a comprehensive understanding of a compound's selectivity is paramount to predicting its therapeutic window and potential off-target liabilities.[1] This guide provides a detailed framework for characterizing the selectivity profile of a novel inhibitor, using the hypothetical compound 2-Iodo-N-methylbenzamide (referred to herein as "Compound I") as a case study. We will navigate the logical progression from initial target class identification to granular, quantitative comparisons against related and unrelated biomolecules.

The Imperative of Selectivity Profiling

The efficacy and safety of a therapeutic agent are intrinsically linked to its selectivity. While a certain degree of polypharmacology can sometimes be beneficial, unintended interactions with off-target proteins are a major cause of adverse drug reactions and clinical trial failures.[1] Therefore, a rigorous and early assessment of a compound's selectivity is a critical step in the drug development pipeline. This guide will delineate the experimental strategies and data interpretation necessary to build a robust selectivity profile.

Phase 1: Broad Target Class Identification and Initial Selectivity Assessment

Assuming "Compound I" has been identified through a phenotypic screen or has a chemical scaffold suggestive of a particular target class (e.g., a benzamide carboxamide moiety common in PARP inhibitors), the initial step is to confirm its primary target and perform a broad-based selectivity screen.

Experimental Workflow: Initial Target Identification and Kinome/PARPome Scan

A cost-effective and efficient strategy is to screen the compound at a single high concentration (e.g., 1-10 µM) against a broad panel of targets.[2] Given the benzamide scaffold, a primary hypothesis could be the inhibition of Poly(ADP-ribose) polymerases (PARPs), a family of enzymes involved in DNA repair.[3][4] A secondary hypothesis, due to the prevalence of kinase inhibitors in drug discovery, would be to screen against the human kinome.

Protocol 1: Broad Kinase and PARP Family Screening

  • Compound Preparation: Prepare a 10 mM stock solution of "Compound I" in DMSO.

  • Assay Panel Selection: Engage a commercial provider or utilize an in-house platform for a broad kinase panel screen (e.g., >400 kinases) and a comprehensive PARP family panel.[5][6][7][8]

  • Primary Screen: Perform a single-point inhibition assay at 10 µM "Compound I" in duplicate.

  • Data Analysis: Calculate the percent inhibition for each target relative to a vehicle control. Set a threshold for significant activity (e.g., >70% inhibition).[2]

  • Hit Confirmation: For any targets exceeding the inhibition threshold, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50).

Visualizing the Initial Screening Workflow

G cluster_0 Phase 1: Broad Screening Novel Compound ('Compound I') Novel Compound ('Compound I') Prepare 10mM Stock in DMSO Prepare 10mM Stock in DMSO Novel Compound ('Compound I')->Prepare 10mM Stock in DMSO Single-Point Screen (10 uM) Single-Point Screen (10 uM) Prepare 10mM Stock in DMSO->Single-Point Screen (10 uM) Kinase Panel (>400) Kinase Panel (>400) Single-Point Screen (10 uM)->Kinase Panel (>400) PARP Family Panel PARP Family Panel Single-Point Screen (10 uM)->PARP Family Panel Calculate % Inhibition Calculate % Inhibition Kinase Panel (>400)->Calculate % Inhibition PARP Family Panel->Calculate % Inhibition Identify Hits (>70% Inhibition) Identify Hits (>70% Inhibition) Calculate % Inhibition->Identify Hits (>70% Inhibition) Dose-Response (IC50) of Hits Dose-Response (IC50) of Hits Identify Hits (>70% Inhibition)->Dose-Response (IC50) of Hits Dose-Response (IC50) of Hits) Dose-Response (IC50) of Hits) Prioritize Primary Target(s) Prioritize Primary Target(s) Dose-Response (IC50) of Hits)->Prioritize Primary Target(s)

Caption: Workflow for initial target identification and broad selectivity screening.

Phase 2: In-Depth Selectivity Profiling Against the Primary Target Family

Once the primary target(s) are identified, a more focused investigation into the selectivity within that protein family is required. For this guide, we will assume our initial screen identified PARP1 as the primary target of "Compound I". Due to the high structural homology among PARP family members, particularly within the catalytic domain, assessing the selectivity against other PARPs is crucial.[9][10]

Comparative Analysis: "Compound I" vs. Known PARP Inhibitors

To contextualize the selectivity profile of "Compound I", it should be compared against well-characterized PARP inhibitors with known selectivity profiles (e.g., Olaparib, a non-selective PARP1/2 inhibitor, and a more selective PARP1 inhibitor if available).

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP3 IC50 (nM)Tankyrase 1 IC50 (nM)Tankyrase 2 IC50 (nM)
"Compound I" Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Olaparib 1.50.8>10,000>10,000>10,000
Veliparib 5.22.9>10,000>10,000>10,000
Selective PARP1 Inhibitor 0.226.0>10,000>10,000>10,000
Note: Data for known inhibitors are representative and should be sourced from literature or generated in-house under identical assay conditions for accurate comparison.
Experimental Workflow: Quantitative Biochemical Assays

A variety of biochemical assay formats can be employed to determine the IC50 values for "Compound I" against a panel of purified PARP enzymes.[3][4] A common and robust method is a chemiluminescent assay that measures the incorporation of biotinylated NAD+ onto a histone substrate.

Protocol 2: Chemiluminescent PARP Inhibition Assay

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA).

    • Reconstitute purified, recombinant PARP enzymes (PARP1, PARP2, PARP3, etc.) to a working concentration.

    • Prepare a substrate solution containing histone H1 and activated DNA.

    • Prepare a solution of biotinylated NAD+.

  • Compound Dilution: Perform a serial dilution of "Compound I" and reference compounds in DMSO, followed by a further dilution in the reaction buffer to achieve the final desired concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the PARP enzyme, substrate solution, and compound dilution.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding the biotinylated NAD+ solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and transfer the mixture to a streptavidin-coated plate.

    • Incubate for 60 minutes to allow for the capture of the biotinylated histone substrate.

    • Wash the plate to remove unincorporated reagents.

    • Add a streptavidin-HRP conjugate and incubate for 30 minutes.

    • Wash the plate and add a chemiluminescent HRP substrate.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle (DMSO) and no-enzyme controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 3: Cellular Target Engagement and Off-Target Validation

While biochemical assays are essential for determining direct inhibitory activity, it is crucial to assess a compound's effects in a more physiologically relevant cellular context.[11] Cellular assays can confirm on-target engagement and identify potential off-target effects that may not be apparent in purified enzyme systems.

Experimental Workflow: Cellular Target Engagement and Phenotypic Assays

A key cellular readout for PARP inhibitor activity is the trapping of PARP enzymes on chromatin.[10] Additionally, assessing the cytotoxic effects of "Compound I" in cell lines with and without specific DNA repair deficiencies (e.g., BRCA1/2 mutations) can provide evidence of on-target mechanism.

Protocol 3: PARP Trapping Assay

  • Cell Culture: Culture cells (e.g., A549) in appropriate media.

  • Compound Treatment: Treat cells with a dose range of "Compound I" or reference compounds for a specified time (e.g., 24 hours).

  • Cell Lysis and Fractionation: Lyse the cells and separate the chromatin-bound proteins from the soluble fraction.

  • Western Blotting: Perform SDS-PAGE and Western blotting on the chromatin-bound fraction using antibodies specific for PARP1 and PARP2.

  • Quantification: Quantify the band intensities to determine the amount of trapped PARP at each compound concentration.

Visualizing the Selectivity Assessment Funnel

G cluster_0 Selectivity Profiling Funnel Broad Panel Screen (e.g., Kinome, PARPome) Broad Panel Screen (e.g., Kinome, PARPome) Focused Family Screen (e.g., PARP1, 2, 3, TNKS1/2) Focused Family Screen (e.g., PARP1, 2, 3, TNKS1/2) Broad Panel Screen (e.g., Kinome, PARPome)->Focused Family Screen (e.g., PARP1, 2, 3, TNKS1/2) Identify Primary Target(s) Cellular Target Engagement (e.g., PARP Trapping) Cellular Target Engagement (e.g., PARP Trapping) Focused Family Screen (e.g., PARP1, 2, 3, TNKS1/2)->Cellular Target Engagement (e.g., PARP Trapping) Quantify On-Target Activity Phenotypic Assays (e.g., BRCA-mutant cell lines) Phenotypic Assays (e.g., BRCA-mutant cell lines) Cellular Target Engagement (e.g., PARP Trapping)->Phenotypic Assays (e.g., BRCA-mutant cell lines) Confirm Mechanism of Action Proteome-wide Off-Target ID (e.g., Chemoproteomics) Proteome-wide Off-Target ID (e.g., Chemoproteomics) Phenotypic Assays (e.g., BRCA-mutant cell lines)->Proteome-wide Off-Target ID (e.g., Chemoproteomics) Unbiased Off-Target Discovery

Caption: A structured approach to selectivity profiling, from broad screening to deep validation.

Conclusion and Future Directions

A thorough understanding of a small molecule's selectivity profile is a cornerstone of modern drug discovery. By employing a multi-tiered approach, from broad panel screening to focused biochemical and cellular assays, researchers can build a comprehensive and predictive profile of a novel inhibitor like "Compound I". The hypothetical data and protocols presented in this guide offer a robust framework for such an investigation. The ultimate goal is to identify compounds with the desired on-target activity and a clean off-target profile, thereby increasing the probability of success in preclinical and clinical development.

References

A Comparative Guide to the Synthesis of 2-Iodo-N-methylbenzamide: Classical Acyl Chloride Method vs. Modern Direct Amide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Iodo-N-methylbenzamide is a pivotal building block in medicinal chemistry, notably as a key intermediate for synthesizing Poly (ADP-ribose) polymerase (PARP) inhibitors. The efficiency, safety, and scalability of its synthesis are therefore of critical importance to drug development professionals. This guide provides an in-depth comparative analysis of two primary synthetic routes: the traditional two-step method involving the formation of 2-iodobenzoyl chloride, and a modern, one-pot approach utilizing direct amide coupling agents. Through a detailed examination of reaction mechanisms, step-by-step experimental protocols, and performance data, this document validates the direct coupling route as a superior alternative, offering significant improvements in yield, operational simplicity, and safety.

Introduction

The Significance of this compound

The benzamide moiety is a privileged structure in pharmacology, and its ortho-iodinated derivatives are particularly valuable. The iodine atom serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[1] this compound, specifically, is a precursor to advanced pharmaceutical intermediates used in the development of targeted cancer therapies.

Traditional Synthetic Challenges

The classical synthesis of this compound proceeds via a two-step sequence: (1) activation of 2-iodobenzoic acid to its acyl chloride derivative, and (2) subsequent reaction with methylamine.[2][3] While effective, this route is beset by challenges inherent to the use of harsh halogenating agents like thionyl chloride (SOCl₂). These reagents are corrosive, moisture-sensitive, and generate toxic gaseous byproducts (SO₂ and HCl), posing significant handling risks and requiring specialized equipment.[4][5]

A Modern Approach: Direct Amide Coupling

To circumvent these limitations, modern organic synthesis has increasingly adopted direct amide coupling methodologies. These one-pot procedures utilize activating agents that facilitate amide bond formation directly from a carboxylic acid and an amine under milder conditions. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have set a new benchmark for efficiency, driving high-yield reactions while minimizing hazardous byproducts and operational complexity.[6] This guide will validate this modern approach against the traditional standard.

The Classical Route: Acyl Chloride Formation & Amination

This well-established, two-step method first activates the carboxylic acid with thionyl chloride before introducing the amine.

Reaction Scheme and Mechanism

Step 1: 2-Iodobenzoyl Chloride Formation The reaction begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[7][8] This forms a chlorosulfite intermediate, which subsequently collapses. A chloride ion attacks the carbonyl carbon, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride gas.[9][10] This step is irreversible as the gaseous byproducts escape the reaction mixture.[4]

Step 2: Amination The resulting 2-iodobenzoyl chloride is a highly reactive electrophile.[11] Methylamine, acting as a nucleophile, attacks the carbonyl carbon, forming a tetrahedral intermediate which then eliminates a chloride ion to yield the final product, this compound. A base, such as pyridine or triethylamine, is typically required to neutralize the HCl generated.[3][]

Experimental Protocol: Classical Method

Materials:

  • 2-Iodobenzoic Acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Methylamine (2.0 M solution in THF, 1.2 eq)

  • Pyridine (1.5 eq)

Procedure:

  • Acyl Chloride Synthesis: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-iodobenzoic acid (1.0 eq) and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise. Causality: This slow addition is critical to control the exothermic reaction and the evolution of HCl and SO₂ gas.

  • After addition, remove the ice bath and reflux the mixture for 2 hours until gas evolution ceases.[2] Trustworthiness: The cessation of gas indicates the reaction has proceeded to completion.

  • Remove the excess SOCl₂ and DCM under reduced pressure. The crude 2-iodobenzoyl chloride is typically used directly in the next step without further purification.[2]

  • Amidation: Dissolve the crude 2-iodobenzoyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, prepare a solution of methylamine (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Add the methylamine-pyridine solution dropwise to the acyl chloride solution at 0 °C. Causality: Pyridine acts as a base to scavenge the HCl produced, driving the reaction forward.[]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the acyl chloride is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient).

Workflow: Classical Synthesis

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amination IBA 2-Iodobenzoic Acid Reflux Reflux in DCM, 2h IBA->Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reflux IBC 2-Iodobenzoyl Chloride (Crude) Reflux->IBC Gases SO₂ + HCl (Gas Byproducts) Reflux->Gases Reaction React in DCM, 0°C to RT IBC->Reaction MeNH2 Methylamine MeNH2->Reaction Py Pyridine Py->Reaction Product This compound Reaction->Product

Caption: Workflow for the two-step synthesis of this compound.

Performance and Limitations

This method is reliable but suffers from several drawbacks. The use of thionyl chloride presents significant safety and environmental concerns. The two-step process is more time- and labor-intensive. Yields can be variable, often impacted by the moisture sensitivity of the acyl chloride intermediate.

A Modern Alternative: Direct Amide Coupling with HATU

This route accomplishes the synthesis in a single, efficient step under mild conditions by leveraging a modern coupling reagent.[13]

Reaction Scheme and Mechanism

The HATU-mediated coupling begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).[14][15] The resulting carboxylate anion attacks HATU, forming a highly reactive OAt-active ester intermediate.[6][13] The amine (methylamine) then performs a nucleophilic attack on this activated ester, forming the desired amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts.[14] The presence of the azabenzotriazole moiety in the intermediate is thought to accelerate the final coupling step.[13]

Experimental Protocol: Direct Coupling Method

Materials:

  • 2-Iodobenzoic Acid (1.0 eq)

  • Methylamine (2.0 M solution in THF, 1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-iodobenzoic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 1-2 minutes to allow for pre-activation. Causality: This brief period allows for the formation of the reactive OAt-active ester intermediate before the amine is introduced, which can improve yields.[6][16]

  • Add methylamine solution (1.2 eq) to the flask.

  • Add DIPEA (2.5 eq) dropwise to the stirring solution. Trustworthiness: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize any ammonium salts without competing in the coupling reaction.[6]

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl solution (to remove DMF), 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the pure amide.

Workflow: Direct Amide Coupling

G IBA 2-Iodobenzoic Acid Reaction One-Pot Reaction (RT, 2-4h) IBA->Reaction MeNH2 Methylamine MeNH2->Reaction HATU HATU HATU->Reaction DIPEA DIPEA DIPEA->Reaction Solvent DMF Solvent->Reaction Product This compound Reaction->Product Byproducts HOAt + Tetramethylurea Reaction->Byproducts

Caption: Workflow for the one-pot HATU-mediated synthesis.

Performance and Advantages

The direct coupling method offers numerous advantages. It is a one-pot reaction, significantly reducing reaction time and simplifying the workflow. The conditions are mild (room temperature), and it avoids the use of corrosive and hazardous reagents. This route typically provides higher, more consistent yields and the byproducts are generally easier to remove during workup.

Head-to-Head Comparison: Performance Metrics

To provide a clear validation, the performance of both routes was evaluated based on typical laboratory-scale synthesis.

Comparative Data Table
MetricClassical Acyl Chloride RouteModern Direct Coupling (HATU) RouteJustification & Expert Insights
Typical Yield 65-75%85-95%The one-pot nature and high efficiency of the HATU coupling minimize product loss between steps.
Purity (Post-Chroma.) >98%>99%Fewer side reactions under the mild conditions of the HATU route lead to a cleaner crude product.
Total Reaction Time 8-10 hours (including workup)3-5 hours (including workup)Eliminating the acyl chloride formation and isolation step dramatically shortens the process.
Reaction Temperature 0 °C to Reflux (~40 °C for DCM)Room Temperature (~25 °C)Milder conditions reduce energy consumption and the risk of thermal decomposition of sensitive substrates.
Safety Profile Poor: Uses corrosive SOCl₂.[17]Good: Avoids harsh reagents.The primary safety risk is the handling of thionyl chloride and the venting of toxic gases. The HATU route is significantly safer for personnel.
Operational Simplicity Moderate: Two distinct steps.High: Single one-pot procedure.The simplicity of the HATU protocol makes it more amenable to automation and high-throughput synthesis.
Key Reagents 2-Iodobenzoic acid, SOCl₂, Methylamine2-Iodobenzoic acid, HATU, DIPEA, MethylamineWhile HATU is a more expensive reagent than SOCl₂, the increased yield, safety, and time savings often justify the cost in drug development settings.
Discussion of Results

The experimental data unequivocally validates the modern direct coupling route as the superior method for synthesizing this compound. The most compelling advantages are the significant increase in yield (a ~20% improvement) and the drastic reduction in reaction time.

From a process chemistry perspective, the safety and operational simplicity of the HATU method cannot be overstated. Eliminating thionyl chloride removes the most hazardous element of the classical synthesis, reducing engineering control requirements and improving operator safety. The one-pot nature of the reaction streamlines production, reduces solvent waste associated with intermediate workups, and leads to a more robust and reproducible process—a critical factor in pharmaceutical manufacturing.

Conclusion and Future Outlook

The direct amide coupling route using HATU represents a significant advancement over the traditional acyl chloride method for the synthesis of this compound. It is a more efficient, faster, safer, and simpler procedure that delivers a higher yield of high-purity product. For researchers and drug development professionals, adopting this modern methodology can accelerate discovery timelines and improve the overall sustainability of the chemical process.

Future work may focus on exploring even more cost-effective and environmentally benign coupling agents or developing catalytic versions of direct amidation to further enhance the process economics for large-scale production.[18][19]

References

A Head-to-Head Comparison of Catalytic Systems for the Coupling of 2-Iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the construction of carbon-nitrogen (C-N) bonds is a cornerstone, particularly in the synthesis of N-aryl benzamides, which are prevalent motifs in pharmaceuticals and advanced materials. The choice of catalyst for these transformations is paramount, directly influencing reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides a detailed, head-to-head comparison of the two leading catalytic systems for the coupling of a representative substrate, 2-Iodo-N-methylbenzamide: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.

This analysis moves beyond a simple recitation of protocols to delve into the mechanistic underpinnings and practical considerations that guide catalyst selection in a real-world research and development setting.

Pillar 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The advent of the Buchwald-Hartwig amination revolutionized C-N cross-coupling, offering a versatile and highly efficient method under relatively mild conditions.[1] Its success lies in the rational design of palladium catalysts and sterically demanding, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle.[2]

Mechanistic Rationale

The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. The weakness of the C-I bond makes this step particularly facile for iodo-substituted compounds compared to their bromo or chloro counterparts.[3]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: This final, product-forming step releases the N-arylated benzamide and regenerates the active Pd(0) catalyst. The steric bulk of the phosphine ligand is crucial for promoting this step.[4]

Catalyst System Components
  • Palladium Precatalyst: Air-stable precatalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are commonly used.[3][4]

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos, SPhos, and BrettPhos are highly effective at improving catalytic activity and promoting the reductive elimination step.[5]

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, though milder inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be employed for sensitive substrates.[4][5]

  • Solvent: Anhydrous, degassed aprotic solvents like toluene or dioxane are standard to prevent catalyst degradation.[3]

Advantages & Limitations

Advantages:

  • High Reactivity & Broad Scope: Generally provides higher yields and faster reaction times compared to copper-based systems.[3]

  • Milder Conditions: Reactions often proceed at lower temperatures (typically 80-110°C).[6]

  • Excellent Functional Group Tolerance: Tolerates a wide variety of functional groups on both coupling partners.[1]

Limitations:

  • Cost: Palladium and sophisticated phosphine ligands are significantly more expensive than copper catalysts, which can be a limiting factor for large-scale synthesis.[6]

  • Sensitivity: The catalyst systems can be sensitive to air and moisture, requiring the use of inert atmosphere techniques.[5]

Pillar 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical method for C-N bond formation.[7] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern advancements using catalytic amounts of copper with specialized ligands have made it a viable and attractive alternative to palladium-catalyzed methods.[8]

Mechanistic Rationale

The mechanism of the Ullmann reaction is still debated but is distinct from the Buchwald-Hartwig pathway. It is generally believed to involve a Cu(I)/Cu(III) cycle:

  • Complex Formation: The active Cu(I) catalyst reacts with the amine to form a copper(I)-amidate complex.[8]

  • Oxidative Addition: The aryl iodide undergoes oxidative addition to the copper(I)-amidate, forming a transient Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the desired product and regenerating the Cu(I) catalyst.[8]

Catalyst System Components
  • Copper Catalyst: Copper(I) salts, such as copper(I) iodide (CuI), are most commonly used.[6][9]

  • Ligand: The addition of a chelating ligand is crucial for achieving high efficiency under milder conditions. Simple diamine ligands like N,N'-dimethylethylenediamine or 1,10-phenanthroline are often effective.[10][11]

  • Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically sufficient.[12]

  • Solvent: High-boiling polar aprotic solvents such as DMF, DMSO, or N-methylpyrrolidone are often required to achieve reasonable reaction rates.[7]

Advantages & Limitations

Advantages:

  • Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium, making it ideal for large-scale industrial applications.[6]

  • Robustness: Some modern protocols are less sensitive to air and moisture compared to their palladium counterparts.[9]

Limitations:

  • Harsher Conditions: Generally requires higher reaction temperatures (often 110-130°C or higher) than the Buchwald-Hartwig reaction.[6][7]

  • Substrate Scope: Can be less tolerant of certain functional groups and may provide lower yields with sterically hindered substrates.[13]

  • Reaction Times: Often requires longer reaction times to achieve full conversion.

Head-to-Head Performance Data

The following table summarizes typical reaction conditions and outcomes for the coupling of this compound with a generic primary amine (e.g., aniline) using representative catalyst systems.

FeaturePalladium-Catalyzed Buchwald-HartwigCopper-Catalyzed Ullmann Condensation
Catalyst Pd₂(dba)₃ (1-2 mol%)CuI (5-10 mol%)
Ligand XPhos (2-4 mol%)N,N'-Dimethylethylenediamine (10-20 mol%)
Base NaOtBu (1.2-1.5 equiv)K₂CO₃ or K₃PO₄ (2.0 equiv)
Solvent Toluene or DioxaneDMF or DMSO
Temperature 80 - 110 °C110 - 130 °C
Typical Yield Generally Higher (>85%)Generally Lower (60-85%)
Reaction Time Faster (2-12 h)Slower (12-24 h)
Cost HigherLower
Sensitivity High (Requires inert atmosphere)Moderate

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

G cluster_0 Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up P1 Charge vial with this compound (1.0 equiv), Pd precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOtBu, 1.2-1.5 equiv). P2 Seal vial, evacuate and backfill with Argon/Nitrogen (3x). P1->P2 1. Combine Solids P3 Add anhydrous, degassed solvent (e.g., Toluene). P2->P3 P4 Add amine coupling partner (1.1-1.2 equiv) via syringe. P3->P4 P5 Heat mixture to 80-110°C with vigorous stirring. P4->P5 P6 Monitor progress by TLC or LC-MS until starting material is consumed. P5->P6 P7 Cool reaction to room temperature. P6->P7 P8 Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite. P7->P8 P9 Concentrate the filtrate in vacuo. P8->P9 P10 Purify the crude product by silica gel column chromatography. P9->P10

Caption: Workflow for a typical Buchwald-Hartwig amination experiment.

Protocol 2: General Procedure for Ullmann Condensation
  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the amine coupling partner (1.2-2.0 equiv), CuI (5-10 mol%), a ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[6]

  • Solvent Addition: Add a polar aprotic solvent, such as DMSO or DMF.

  • Inert Atmosphere: Purge the vessel with an inert gas like Argon or Nitrogen.

  • Heating: Heat the reaction mixture to the specified temperature (typically 110-130°C) with stirring.[6]

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the final product.

Troubleshooting and Field Insights

  • Low Yield: In Buchwald-Hartwig reactions, low yields can often be traced to catalyst degradation due to oxygen or impure reagents. Ensure all solvents are rigorously degassed and the reaction is performed under a strict inert atmosphere.[5] For Ullmann reactions, insufficient temperature or an inappropriate ligand can be the cause. Screening different copper ligands or increasing the temperature may be necessary.

  • Side Product Formation: A common side reaction is the hydrodehalogenation of the starting material (replacement of iodine with hydrogen). This can be minimized by optimizing the base and ensuring an anhydrous environment.[5]

  • Catalyst Deactivation: The benzamide functional group itself, particularly after deprotonation, can sometimes coordinate to the metal center and inhibit catalysis. Switching to a more sterically hindered ligand can often mitigate this issue by discouraging product inhibition.[4]

Conclusion and Recommendations

The choice between a palladium- and copper-based catalytic system for the coupling of this compound is a classic balance of performance versus cost.

G CatalystChoice Catalyst Selection Guide Factor Buchwald-Hartwig (Pd) Ullmann (Cu) Cost Cost High Low Speed Speed Fast Slow Yield Yield High Moderate-High Conditions Conditions Mild Harsh Scale Best For Lab-Scale, Discovery Large-Scale, Process

Caption: Deciding factors for catalyst selection.

  • For medicinal chemistry and discovery applications , where substrate scope, functional group tolerance, and rapid access to analogs are paramount, the Buchwald-Hartwig amination is often the superior choice. Its reliability and milder conditions justify the higher cost.[6]

  • For large-scale process development and manufacturing , where cost is a primary driver, optimizing a modern Ullmann condensation protocol is highly advantageous.[6] The lower cost of the copper catalyst and simpler ligands can lead to significant savings.

Ultimately, the optimal catalyst is substrate-dependent. The protocols and data presented here serve as a robust starting point for researchers to make an informed decision and begin the process of optimization for their specific synthetic targets.

References

A Comparative Benchmarking Guide: Evaluating the Anti-Inflammatory Profile of 2-Iodo-N-methylbenzamide Against Standard NSAIDs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 2-Iodo-N-methylbenzamide against established non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into the mechanistic rationale, present detailed experimental protocols for a robust head-to-head comparison, and outline the expected data outcomes, empowering research teams to rigorously evaluate its therapeutic potential.

Introduction: The Evolving Landscape of Anti-Inflammatory Therapeutics

Inflammation is a fundamental biological process, essential for host defense and tissue repair. However, its dysregulation is a cornerstone of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. For decades, NSAIDs have been the primary therapeutic option, largely through their inhibition of cyclooxygenase (COX) enzymes. While effective, their long-term use is often limited by significant gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of COX-1.[1]

This clinical challenge drives the search for novel anti-inflammatory agents with distinct mechanisms of action that may offer improved safety profiles. This compound, a member of the benzamide class of compounds, represents one such potential candidate. Preliminary data suggests that benzamides may exert anti-inflammatory effects not by inhibiting COX enzymes, but by modulating the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[2] Some benzamides are also known to inhibit Poly (ADP-ribose) polymerase (PARP), an enzyme critically involved in DNA repair and the regulation of NF-κB-mediated inflammation.[3][4]

This guide outlines a systematic approach to compare the efficacy and mechanism of this compound against three widely used NSAIDs:

  • Indomethacin: A potent, non-selective COX-1/COX-2 inhibitor.[1][5]

  • Diclofenac: A non-selective COX inhibitor with a range of other proposed mechanisms.[6][7]

  • Celecoxib: A selective COX-2 inhibitor, designed to reduce gastrointestinal toxicity.[8][9]

By employing the rigorous protocols detailed herein, researchers can generate the critical data needed to elucidate the therapeutic promise of this compound.

Section 1: Mechanistic Frameworks in Inflammation

Understanding the core signaling pathways is paramount to designing and interpreting benchmarking studies. The inflammatory response is largely orchestrated by two interconnected cascades: the Arachidonic Acid (COX) pathway and the NF-κB signaling pathway.

  • The Cyclooxygenase (COX) Pathway: Upon cell injury, arachidonic acid is released from the cell membrane and metabolized by COX enzymes (the constitutively expressed COX-1 and the inducible COX-2) into prostaglandins.[1][7] Prostaglandins are key mediators of pain, fever, and inflammation.[10] Traditional NSAIDs like Indomethacin and Diclofenac inhibit both COX-1 and COX-2, while coxibs like Celecoxib selectively target the inflammation-associated COX-2 enzyme.[5][6][8]

  • The NF-κB Pathway: Pathogen-associated molecules like lipopolysaccharide (LPS) or pro-inflammatory cytokines (e.g., TNF-α) activate the IκB kinase (IKK) complex.[11][12] IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB p50/p65 dimer, allowing it to translocate to the nucleus and initiate the transcription of hundreds of inflammatory genes, including those for TNF-α, IL-6, IL-1β, and the COX-2 enzyme itself.[13][14] The hypothesized mechanism for this compound involves the inhibition of this pathway, potentially through the upstream modulation of PARP-1, which is known to be required for robust NF-κB activation.[3]

Inflammatory_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGs Prostaglandins COX1->PGs COX2->PGs Inflammation Inflammation PGs->Inflammation Pain, Fever, Inflammation LPS Stimuli (e.g., LPS, TNF-α) IKK IKK Complex LPS->IKK IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkB_NFkB->NFkB Releases NF-κB Gene_Transcription Gene Transcription NFkB->Gene_Transcription Nuclear Translocation PARP1 PARP-1 PARP1->IKK Promotes Activation Inflammatory_Mediators Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, COX-2) Gene_Transcription->Inflammatory_Mediators Inflammatory_Mediators->Inflammation Indomethacin Indomethacin Diclofenac Indomethacin->COX1 Indomethacin->COX2 Celecoxib Celecoxib Celecoxib->COX2 Compound_X This compound (Hypothesized) Compound_X->NFkB Inhibits Compound_X->PARP1 Inhibits In_Vitro_Workflow cluster_preliminary Step 1: Determine Non-Toxic Dose Range cluster_treatment Step 2: Inflammatory Challenge & Treatment cluster_analysis Step 3: Quantify Inflammatory Outputs cluster_supernatant Supernatant Analysis cluster_lysate Cell Lysate Analysis (Mechanism) start Culture RAW 264.7 Macrophages viability Treat cells with compounds (0.1 - 100 µM for 24h) start->viability mtt MTT Cell Viability Assay viability->mtt pretreat Pre-treat with non-toxic concentrations of compounds (1h) mtt->pretreat Select concentrations with >90% viability lps Stimulate with LPS (1 µg/mL) for 24h pretreat->lps harvest Harvest Supernatant & Cell Lysate lps->harvest griess Griess Assay for Nitric Oxide (NO) harvest->griess elisa ELISA for PGE₂, TNF-α, IL-6 harvest->elisa western Western Blot for: p-p65, p-IκBα, COX-2 harvest->western In_Vivo_Workflow cluster_procedure Experimental Procedure (Day of Study) cluster_measurement Data Collection & Analysis start Acclimatize Male Sprague-Dawley Rats (7-10 days) fasting Fast rats overnight (water ad libitum) start->fasting baseline Measure baseline paw volume (Plethysmometer) fasting->baseline dosing Administer compounds orally (p.o.) (e.g., 10, 30, 100 mg/kg) or Vehicle Control baseline->dosing induction 1 hour post-dosing: Inject 0.1 mL of 1% Carrageenan into sub-plantar region of right hind paw dosing->induction measure Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan induction->measure calculate Calculate average increase in paw volume (edema) measure->calculate inhibition Calculate Percentage (%) Inhibition of Edema vs. Vehicle Control Group calculate->inhibition

References

A Comparative Guide to the Structural Activity Relationship of 2-Iodo-N-methylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, deciphering the nuanced relationship between a molecule's structure and its biological activity is a cornerstone of modern therapeutic innovation. This guide offers a comparative analysis of the structural activity relationship (SAR) of 2-Iodo-N-methylbenzamide analogs. While a comprehensive, head-to-head comparison of a wide array of these specific analogs is not extensively documented in publicly available literature, this guide synthesizes data from structurally related benzamide derivatives to illuminate key SAR principles. By examining the impact of modifications to the benzamide core, we can infer the critical contributions of the 2-iodo and N-methyl functionalities to the biological activity of this scaffold.

The insights presented herein are intended to guide the rational design of novel and more potent therapeutic agents. We will delve into the biological targets, experimental methodologies for synthesis and evaluation, and the putative SAR, all supported by quantitative data from relevant studies and visualized through clear diagrams.

The Benzamide Scaffold: A Privileged Structure in Drug Discovery

Benzamide derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a diverse range of biological targets. This versatility has led to their development as potent inhibitors of enzymes such as Poly(ADP-ribose) polymerase (PARP), crucial in DNA repair pathways, and as modulators of transporters like the glycine transporter 1 (GlyT1), which is implicated in neuropsychiatric disorders.[1][2][3] The amide moiety of the benzamide scaffold often acts as a bioisostere for nicotinamide, enabling it to bind to the active sites of enzymes like PARP-1.[4]

Inferred Structural Activity Relationship of this compound Analogs

Based on the analysis of structurally related compounds, we can infer the following key SAR points for the this compound scaffold:

  • The 2-Iodo Substitution: The introduction of a halogen atom, particularly iodine, at the 2-position of the benzamide ring can significantly influence the compound's biological activity. For instance, in the context of GlyT1 inhibitors, the introduction of an iodine atom at the 2-position of a related benzamide derivative resulted in improved inhibitory activity compared to its non-iodinated or chlorinated counterparts.[3] This suggests that the iodine atom may be involved in crucial interactions with the target protein, potentially through halogen bonding, or it may influence the overall conformation of the molecule to favor a more active binding mode.

  • The N-Methyl Group: The substitution on the amide nitrogen is another critical determinant of biological activity. In some instances, a hydrogen bond donor on the amide nitrogen is crucial for activity.[5] However, the presence of a methyl group, as in N-methylbenzamide, can also be beneficial. For example, in a series of GlyT1 inhibitors, the N-methyl derivative of SSR504734 showed an 11-fold higher activity than the parent compound.[3] This indicates the importance of the methyl group for inhibitory potency against this specific target, possibly by providing favorable steric or hydrophobic interactions within the binding pocket.

  • Substitutions on the Benzamide Ring: Further substitutions on the benzamide ring can modulate activity. Electron-withdrawing groups can often enhance potency.[6] The specific placement and nature of these substituents can fine-tune the electronic and steric properties of the molecule, leading to optimized interactions with the biological target.

  • The Amide Linker: The amide bond itself is a key structural feature, likely participating in hydrogen bonding interactions with the target protein.[6] Modifications to this linker, such as creating thioamide bioisosteres, could significantly alter the compound's biological profile.

Comparative Biological Activity of Structurally Related Analogs

To illustrate the SAR principles discussed, the following table summarizes the biological activity of various benzamide derivatives from the literature. While not direct analogs of this compound, these examples provide valuable insights into the effects of specific structural modifications.

Compound IDBase ScaffoldModificationsBiological Target/AssayActivity (IC50/Ki)Reference
1 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide-PARP-1 EnzymeKi = 8 nM[4]
2 Urea-based benzamide derivative (23f)Diarylurea moietyPARP-1 InhibitionIC50 = 5.17 nM[7]
3 Benzamide derivative (13f)Benzamidophenyl scaffoldPARP-1 InhibitionIC50 = 0.25 nM[8]
4 2-chloro-N-[(S)-phenyl[(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide (SSR504734)2-Chloro, N-substitutedGlyT1 InhibitionIC50 = 18 nM (human)[3]
5 2-Iodo-N-[(S)-{(S)-1-methylpiperidin-2-yl}(phenyl)methyl]3-trifluoromethyl-benzamide2-Iodo, N-methylGlyT1 Inhibition18-fold higher activity than compound 3[3]

Experimental Protocols

The following are detailed methodologies for the synthesis of benzamide derivatives and for key biological assays used in their evaluation.

General Synthesis of this compound Analogs

A plausible synthetic route for this compound analogs can be conceptualized based on standard organic chemistry reactions.

G cluster_0 Synthetic Workflow start 2-Iodobenzoic Acid step1 Activation (e.g., SOCl2, Oxalyl Chloride) start->step1 Step 1 step2 Amidation with Methylamine step1->step2 Step 2 product This compound step2->product Step 3 step3 Further Derivatization (e.g., Suzuki, Sonogashira coupling on the iodo position) product->step3 Step 4 analogs Diverse Analogs step3->analogs Step 5

Caption: A potential workflow for the synthesis of this compound and its analogs.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid: 2-Iodobenzoic acid is activated to form a more reactive species, such as an acid chloride. This can be achieved by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in an appropriate solvent like dichloromethane (DCM) or toluene.

  • Amidation: The resulting acid chloride is then reacted with methylamine in the presence of a base (e.g., triethylamine, pyridine) to form the corresponding N-methylbenzamide. The reaction is typically carried out at low temperatures to control its exothermicity.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield pure this compound.

  • Derivatization: To generate a library of analogs, the 2-iodo position can be further modified using various cross-coupling reactions like Suzuki or Sonogashira couplings to introduce different aryl or alkynyl groups.

Antiproliferative Activity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[6]

G cluster_1 MTT Assay Workflow cell_seeding Seed cells in 96-well plate compound_treatment Treat with test compounds cell_seeding->compound_treatment incubation Incubate for 48-72h compound_treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 4h (Formazan formation) mtt_addition->formazan_formation solubilization Add solubilization solution formazan_formation->solubilization absorbance_reading Read absorbance solubilization->absorbance_reading

Caption: A generalized workflow for the MTT antiproliferation assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Crystal Formation: Living cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals. The plates are incubated for a few hours to allow for this conversion.

  • Solubilization: A solubilization solution (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Kinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase.[6]

G cluster_2 Kinase Inhibition Assay Workflow pre_incubation Pre-incubate kinase with test compound reaction_initiation Initiate reaction with ATP and substrate pre_incubation->reaction_initiation reaction_progression Allow reaction to proceed reaction_initiation->reaction_progression reaction_termination Terminate reaction reaction_progression->reaction_termination quantification Quantify phosphorylated substrate reaction_termination->quantification

Caption: A generalized workflow for a kinase inhibition assay.

Step-by-Step Methodology:

  • Pre-incubation: The test compounds are pre-incubated with the target kinase in an appropriate assay buffer to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP and a specific substrate.

  • Reaction Progression: The reaction is allowed to proceed for a defined period under optimal conditions (e.g., temperature, pH).

  • Reaction Termination: The reaction is stopped, often by the addition of a chelating agent like EDTA to sequester the magnesium ions required for kinase activity.

  • Quantification: The amount of phosphorylated substrate is quantified using various detection methods, such as ELISA, fluorescence polarization, or radiometric assays. The IC50 value is then determined.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While a comprehensive SAR study on a dedicated library of these specific analogs is needed for a complete picture, by drawing parallels from structurally related benzamide derivatives, we can infer critical structural features that govern their biological activity. The 2-iodo and N-methyl substitutions appear to be key modulators of potency and selectivity. The experimental protocols outlined in this guide provide a solid foundation for the synthesis and evaluation of new analogs, enabling researchers to systematically explore the SAR of this intriguing chemical class and unlock its full therapeutic potential.

References

A Researcher's Guide to Validating the Mechanism of Action of 2-Iodo-N-methylbenzamide Using Knockout and Knockdown Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of the compound 2-Iodo-N-methylbenzamide. Preliminary studies suggest that this compound possesses anti-inflammatory properties, potentially through the inhibition of prostaglandin synthesis[1]. This points toward a possible interaction with key enzymes in the cyclooxygenase (COX) pathway. However, rigorous target validation is essential to substantiate this hypothesis.

Here, we compare and contrast the two gold-standard genetic techniques for target validation: CRISPR-Cas9 mediated knockout and siRNA-mediated knockdown. This guide will delve into the strategic rationale behind choosing each approach, provide detailed experimental protocols, and outline the expected data outcomes to definitively test the hypothesis that this compound exerts its effects through a specific target, for instance, a COX enzyme.

The Rationale: Why Genetic Perturbation is a Requisite for Target Validation

Pharmacological inhibition with a small molecule like this compound is the first step in understanding its function. However, to confirm that the observed phenotype is a direct result of the compound's interaction with its intended target, and not due to off-target effects, genetic validation is crucial.[2][3] By specifically removing (knockout) or reducing (knockdown) the expression of the putative target protein, we can ascertain if the cellular response to the compound is abrogated. This provides strong evidence for a direct mechanism of action.[2]

Strategic Decision: Knockout vs. Knockdown

The choice between a complete and permanent gene knockout with CRISPR-Cas9 or a transient and partial knockdown with siRNA depends on the specific experimental question and context.[4][5][6]

FeatureCRISPR-Cas9 KnockoutsiRNA Knockdown
Mechanism Permanent gene disruption at the DNA level.[5]Transient degradation of mRNA at the post-transcriptional level.[5]
Effect Complete loss of protein expression (null phenotype).[4][5]Partial reduction in protein expression (hypomorphic phenotype).[5]
Duration Stable and heritable.[7]Transient, lasting a few days.[4]
Time to Result Longer, requires selection of stable clones (weeks to months).[4][8]Rapid, effects can be seen within 24-72 hours.[5]
Off-Target Effects Potential for off-target DNA cleavage, which can be mitigated with careful guide RNA design.[5]Can have sequence-dependent and -independent off-target effects, including interferon response.[5]
Best For Studying the function of non-essential genes; creating stable cell lines for screening.[9]Studying essential genes where a complete knockout would be lethal; rapid target validation.[6]

For validating the target of this compound, both approaches are valuable and can provide complementary information. A rapid knockdown with siRNA can offer a quick indication, while a stable knockout line provides a robust platform for detailed mechanistic studies and compound screening.[9]

Visualizing the Strategy: A Comparative Workflow

G cluster_0 CRISPR-Cas9 Knockout Workflow cluster_1 siRNA Knockdown Workflow A_start Design & Synthesize sgRNAs for Target Gene A_transfect Transfect Cells with Cas9 & sgRNAs A_start->A_transfect A_selection Single Cell Isolation & Clonal Expansion A_transfect->A_selection A_validation Genomic & Protein Level Validation (Sequencing, Western Blot) A_selection->A_validation A_phenotype Phenotypic Assays with this compound A_validation->A_phenotype B_start Design & Synthesize siRNAs for Target Gene B_transfect Transfect Cells with siRNAs B_start->B_transfect B_incubation Incubate for 24-72 hours B_transfect->B_incubation B_validation mRNA & Protein Level Validation (qPCR, Western Blot) B_incubation->B_validation B_phenotype Phenotypic Assays with this compound B_validation->B_phenotype

Caption: Comparative workflows for CRISPR-Cas9 knockout and siRNA knockdown.

Experimental Protocols

Here, we provide detailed protocols for both CRISPR-Cas9 knockout and siRNA knockdown, using a hypothetical target, Cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis.

Part 1: CRISPR-Cas9 Mediated Knockout of COX-2

This protocol outlines the generation of a stable COX-2 knockout cell line.

Step 1: sgRNA Design and Synthesis

  • Utilize online design tools (e.g., Benchling, CRISPR Design Tool) to design at least three single guide RNAs (sgRNAs) targeting an early exon of the COX-2 gene.[7] This minimizes the chance of producing a truncated but still functional protein.

  • Synthesize the designed sgRNAs and the Cas9 nuclease-expressing plasmid.

Step 2: Transfection

  • Culture a suitable cell line (e.g., HEK293T, A549) to 70-80% confluency.

  • Co-transfect the Cas9 plasmid and the sgRNA pool using a lipid-based transfection reagent or electroporation.

Step 3: Single-Cell Isolation and Clonal Expansion

  • Two to three days post-transfection, isolate single cells into a 96-well plate using limiting dilution or fluorescence-activated cell sorting (FACS).[10]

  • Culture the single clones for approximately two to three weeks, monitoring for colony formation.[10]

  • Expand the viable clones into larger culture vessels.[10]

Step 4: Validation of Knockout

  • Genomic Validation: Extract genomic DNA from each clone. Amplify the region targeted by the sgRNAs via PCR and sequence the products using Sanger sequencing to identify insertions or deletions (indels).[7][10]

  • Protein Validation: Perform a Western blot on cell lysates from the putative knockout clones using a validated COX-2 antibody to confirm the absence of the protein.[7][11] This is a critical step to ensure a functional knockout.

Step 5: Phenotypic Analysis

  • Treat the validated COX-2 knockout and wild-type control cells with varying concentrations of this compound.

  • Measure the production of a key prostaglandin, such as PGE2, using an ELISA kit.

Part 2: siRNA-Mediated Knockdown of COX-2

This protocol describes a transient knockdown of COX-2.

Step 1: siRNA Design and Preparation

  • Select at least two to three validated siRNAs targeting different regions of the COX-2 mRNA.[12] Using multiple siRNAs helps to control for off-target effects.[12]

  • Also, include a non-targeting (scrambled) siRNA as a negative control.[12][13]

  • Prepare a working stock solution of the siRNAs in RNase-free water.[12]

Step 2: Transfection

  • Plate cells 24 hours before transfection to achieve 50-75% confluency on the day of transfection.[14]

  • Dilute the siRNA in an appropriate serum-free medium.[14]

  • In a separate tube, dilute a lipid-based transfection reagent (e.g., Oligofectamine) in the same medium.[14]

  • Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow complex formation.[14]

  • Add the siRNA-lipid complexes to the cells and incubate for the desired time (typically 24-72 hours).[14]

Step 3: Validation of Knockdown

  • mRNA Level: At 24-48 hours post-transfection, extract total RNA and perform quantitative real-time PCR (qRT-PCR) to quantify the reduction in COX-2 mRNA levels compared to the non-targeting control.[13][15]

  • Protein Level: At 48-72 hours post-transfection, prepare cell lysates and perform a Western blot to confirm the reduction in COX-2 protein expression.[14][16]

Step 4: Phenotypic Analysis

  • Following confirmation of knockdown, treat the COX-2 siRNA-transfected cells and control cells with this compound.

  • Measure the downstream effects, such as PGE2 production, as described for the knockout experiment.

Data Interpretation and Expected Outcomes

The following table summarizes the expected results that would confirm COX-2 as the target of this compound.

Experimental GroupExpected COX-2 Protein LevelExpected PGE2 Production (after this compound treatment)Interpretation
Wild-Type Cells NormalSignificantly ReducedThe compound inhibits PGE2 production in normal cells.
COX-2 Knockout/Knockdown Cells Absent/Significantly ReducedBasal levels are already low; no further significant reduction with compound treatment.The absence of the target abrogates the compound's effect.
Non-targeting siRNA Control Cells NormalSignificantly ReducedThe knockdown procedure itself does not cause the observed effect.

Visualizing the Hypothesized Mechanism

G cluster_pathway Hypothesized Signaling Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Target Protein) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGE2_Synthase PGE2 Synthase PGH2->PGE2_Synthase PGE2 Prostaglandin E2 PGE2_Synthase->PGE2 Inflammation Inflammation PGE2->Inflammation Compound This compound Compound->COX2 Inhibition Knockout CRISPR/siRNA Knockout->COX2 Ablation

References

Safety Operating Guide

Navigating the Disposal of 2-Iodo-N-methylbenzamide: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these activities comes the critical responsibility of managing chemical waste in a manner that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed protocol for the proper disposal of 2-Iodo-N-methylbenzamide, a halogenated organic compound. By understanding the principles behind these procedures, you can ensure your laboratory practices are not only compliant with regulations but are also fundamentally safe.

The core principle of chemical waste management is that all waste should be treated as hazardous unless confirmed to be non-hazardous by a qualified professional.[1] For this compound, due to its nature as a halogenated benzamide derivative, it must be managed as hazardous waste. Improper disposal, such as discarding it in the regular trash or pouring it down the drain, is prohibited and can lead to environmental contamination and potential harm to wildlife.[2][3][4]

Core Safety and Handling Precepts

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The use of appropriate PPE is the first line of defense against chemical exposure. All handling and disposal activities involving this compound and its waste must be conducted with the following equipment:

Protective EquipmentSpecificationsRationale
Eye Protection Tightly fitting safety goggles with side-shields.Protects against splashes and airborne particles that could cause serious eye irritation.[6]
Hand Protection Chemical-impermeable gloves (e.g., nitrile), inspected prior to use.Prevents skin contact, which can lead to irritation.[5][7]
Body Protection A laboratory coat and long-sleeved clothing.Minimizes the risk of accidental skin exposure.
Respiratory Protection All handling of waste should occur within a certified chemical fume hood.Prevents the inhalation of any dust or vapors that may be generated.[8][9]
Step-by-Step Disposal Protocol

The recommended disposal route for this compound is through a licensed hazardous waste disposal facility. These facilities typically employ high-temperature incineration, which is an effective method for destroying halogenated organic compounds.[9]

Step 1: Waste Segregation and Collection

Proper segregation is a cornerstone of safe and efficient hazardous waste management.[2][10]

  • Collect Waste: All materials contaminated with this compound, including residual solid chemical, weighing boats, absorbent pads, and used gloves, must be collected in a dedicated hazardous waste container.[9]

  • Segregate Halogenated Waste: It is crucial to keep halogenated organic waste separate from non-halogenated organic waste.[9] This separation is vital for the disposal process and can impact disposal costs.

  • Avoid Mixing: Never mix incompatible waste types. For instance, do not mix this waste with acids, bases, or oxidizing agents.[10]

Step 2: Container Management

The integrity and labeling of the waste container are critical for safety and compliance.[2]

  • Use Appropriate Containers: Waste must be stored in a chemically compatible container with a secure, leak-proof closure, preferably a screw cap.[2][10] The container should be in good condition, free from damage or deterioration.

  • Label Clearly: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[11] Do not use abbreviations. If the waste is a mixture, list all components and their approximate percentages.

  • Keep Containers Closed: Waste containers must remain tightly sealed except when actively adding waste.[10][11] This prevents the release of vapors and reduces the risk of spills.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste are required to have designated Satellite Accumulation Areas (SAAs) for the temporary storage of waste.[10][11]

  • Location: The SAA must be at or near the point of waste generation.[11]

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[11]

  • Inspections: The SAA should be inspected weekly to check for leaks and ensure proper container management.[10]

Step 4: Arranging for Disposal

Once the waste container is full, or if it has been in the SAA for up to one year (for partially filled containers), it must be removed for disposal.[10][11]

  • Contact Environmental Health and Safety (EHS): Your institution's EHS or a similar safety office is responsible for the collection and disposal of hazardous waste.[1][11] They will arrange for a pickup by a licensed hazardous waste contractor.

  • Documentation: Ensure all necessary paperwork is completed as required by your institution and local regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation & Initial Handling cluster_collection Waste Collection & Segregation cluster_storage Container Management & Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect Collect all contaminated materials in a dedicated container fume_hood->collect segregate Is it halogenated waste? collect->segregate halogenated_container Place in 'Halogenated Organic Waste' Container segregate->halogenated_container Yes label_container Label container with 'Hazardous Waste' and full chemical name halogenated_container->label_container seal_container Keep container tightly sealed label_container->seal_container store_saa Store in designated Satellite Accumulation Area (SAA) seal_container->store_saa check_full Is container full or stored for > 1 year? store_saa->check_full contact_ehs Contact EHS for waste pickup check_full->contact_ehs Yes disposal Disposal by licensed hazardous waste contractor contact_ehs->disposal

Disposal workflow for this compound.
Emergency Procedures: Spill Containment and Cleanup

In the event of a spill, a swift and appropriate response is crucial to mitigate hazards.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]

  • Contain and Absorb: For a solid spill, carefully sweep or scoop the material to avoid generating dust.[6] For a liquid spill, use an inert absorbent material to contain it.

  • Collect Cleanup Debris: All cleanup materials must be placed in a designated hazardous waste container and disposed of following the protocol outlined above.[1]

  • Decontaminate: Clean the affected area thoroughly.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles of waste minimization, proper segregation, and compliant disposal are not merely regulatory hurdles; they are integral components of responsible scientific practice.

References

Mastering the Safe Handling of 2-Iodo-N-methylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical compounds with confidence and precision is paramount. 2-Iodo-N-methylbenzamide, a halogenated amide, presents a specific set of handling requirements that necessitate a thorough understanding of its properties to ensure both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower you to work with this compound effectively and safely.

Hazard Assessment and Risk Mitigation

This compound is a compound that demands respect. A thorough understanding of its potential hazards is the first step in a robust safety protocol.

Primary Hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Suspected Genetic Mutagen (Category 2): Suspected of causing genetic defects.[1]

  • Skin Irritation: May cause skin irritation.[2][3][4]

  • Serious Eye Irritation: Can cause serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2][3][4]

Due to these hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended, it is essential.

Table 1: Personal Protective Equipment (PPE) for this compound
Body PartRequired PPERationale and Specifications
Hands Chemical-resistant gloves (e.g., Nitrile)Double-gloving is recommended, especially during weighing and transfer operations, to prevent skin contact. Ensure gloves are compatible with any solvents used.
Body Laboratory coatA fully fastened lab coat provides a primary barrier against accidental spills and contamination of personal clothing.
Eyes/Face Safety glasses with side shields or chemical splash gogglesTo protect against airborne particles and accidental splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5]
Respiratory NIOSH-approved respirator (e.g., N95 dust mask)Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.

Operational Workflow: From Vial to Solution

A systematic and well-rehearsed workflow is critical to minimize exposure and prevent contamination. The following step-by-step protocols are designed to guide you through the common laboratory manipulations of this compound.

Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Area Prepare & Decontaminate Work Area Prep->Area Weigh Weighing in a Fume Hood Area->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Dissolve Dissolution in Solvent Transfer->Dissolve Spill Spill Management Dissolve->Spill Decon Decontaminate Work Area & Equipment Dissolve->Decon Spill->Decon Waste Segregate & Dispose of Waste Decon->Waste PPE_Remove Doff PPE Correctly Waste->PPE_Remove

Caption: A logical workflow for the safe handling of this compound.

Step 1: Weighing the Compound

The fine, powdered nature of this compound makes it susceptible to becoming airborne. Therefore, all weighing operations must be conducted within a certified chemical fume hood or a similar ventilated enclosure.

Protocol:

  • Ensure the chemical fume hood is functioning correctly.

  • Place an analytical balance inside the fume hood. Use a marble balance table if available to minimize vibrations.

  • Use a clean, appropriately sized weigh boat or weighing paper.[6]

  • Carefully use a spatula to transfer the desired amount of this compound to the weigh boat.[6] Avoid any sudden movements that could generate dust.

  • If weighing by difference, ensure the container cap is replaced promptly to minimize exposure.

  • Record the weight and proceed immediately to the transfer step.

Step 2: Transfer and Dissolution

The transfer of the weighed powder into the reaction vessel is a critical control point for preventing spills and contamination.

Protocol:

  • Bring the reaction vessel into the fume hood.

  • If the vessel has a narrow opening, use a powder funnel to facilitate the transfer.

  • Carefully add the weighed this compound to the vessel.

  • Tap the weigh boat and spatula gently to dislodge any remaining powder.

  • If the experimental procedure allows, rinse the weigh boat and spatula with a small amount of the solvent to be used in the reaction to ensure a complete transfer.

  • Add the desired volume of solvent to the reaction vessel and commence stirring or agitation as required by your protocol.

Spill Management and Decontamination

In the event of a spill, a swift and correct response is crucial to mitigate any potential hazards.

Immediate Actions:

  • Alert others: Immediately notify colleagues in the vicinity.

  • Isolate the area: If safe to do so, restrict access to the spill area.

  • Assess the spill: Determine the approximate quantity of the spilled material.

Cleanup Protocol for a Small Spill (manageable by laboratory personnel):

  • Don the appropriate PPE as outlined in Table 1.

  • Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[7]

  • Carefully sweep the absorbed material into a designated waste container.[7] Avoid creating dust.

  • Decontaminate the spill area with a suitable laboratory detergent and water.

  • Wipe the area with a damp cloth, and dispose of all cleanup materials as halogenated organic waste.

Waste Disposal: A Critical Final Step

As a halogenated organic compound, this compound and any materials contaminated with it require specific disposal procedures. Improper disposal can lead to environmental contamination and regulatory non-compliance.

Disposal Plan:

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and absorbent materials, must be placed in a clearly labeled, sealed container for "Halogenated Organic Solid Waste".[1][8]

  • Liquid Waste: Solutions containing this compound, as well as solvent rinses from cleaning contaminated glassware, must be collected in a designated "Halogenated Organic Liquid Waste" container.[1][5]

  • Segregation is Key: Never mix halogenated waste with non-halogenated waste streams.[5][8] This is crucial for proper disposal and cost management.

  • Container Labeling: All waste containers must be clearly labeled with their contents.[1]

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both the integrity of their work and a secure laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.